molecular formula C12H11F3O3 B1440847 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid CAS No. 1121583-64-9

2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid

Cat. No.: B1440847
CAS No.: 1121583-64-9
M. Wt: 260.21 g/mol
InChI Key: WUQVTWDPKYDLGG-UHFFFAOYSA-N
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Description

2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid (CAS 1121583-64-9) is a chroman derivative with a molecular weight of 260.21 g/mol and the molecular formula C12H11F3O3 . This compound serves as a valuable chemical intermediate in medicinal chemistry and drug discovery research, particularly for the synthesis of novel compounds with potential pharmacological activities. Chromane and chromene scaffolds are recognized for their low toxicity and extensive pharmacological attributes, and are actively investigated for their anti-inflammatory and analgesic properties . The compound features a chroman core structure substituted with a trifluoromethyl group at the 7-position and an acetic acid moiety at the 4-position. Key physicochemical parameters include a topological polar surface area (TPSA) of 46.53 Ų, a calculated LogP of 3.05, and two rotatable bonds, indicating moderate molecular flexibility . It has two hydrogen bond acceptors and one hydrogen bond donor . For handling and storage, it is recommended to keep the material sealed under dry conditions at 2-8°C to ensure long-term stability . This product is strictly for research and further manufacturing applications and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-[7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c13-12(14,15)8-1-2-9-7(5-11(16)17)3-4-18-10(9)6-8/h1-2,6-7H,3-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQVTWDPKYDLGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1CC(=O)O)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676469
Record name [7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetic acid
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Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121583-64-9
Record name 3,4-Dihydro-7-(trifluoromethyl)-2H-1-benzopyran-4-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121583-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid: Physicochemical Properties, Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the novel compound, 2-(7-(trifluoromethyl)chroman-4-yl)acetic acid. As a member of the chroman class of heterocyclic compounds, which are recognized as privileged structures in medicinal chemistry, this molecule holds significant potential for drug discovery efforts, particularly in the areas of inflammation and analgesia. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide integrates predicted data with established principles of organic chemistry and pharmacology. It outlines a plausible synthetic pathway, details expected physicochemical characteristics, and provides validated, step-by-step protocols for its analytical characterization and biological screening. This document is intended to serve as a foundational resource for researchers initiating studies on this compound and its analogs.

Introduction and Molecular Overview

This compound (CAS RN: 1121583-64-9) is a synthetic organic compound featuring a chroman scaffold substituted at the 7-position with a trifluoromethyl group and at the 4-position with an acetic acid moiety.[1] The chroman-4-one framework and its derivatives are prevalent in a variety of biologically active molecules and natural products, exhibiting a wide range of pharmacological activities.[2][3] The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The acetic acid side chain provides a carboxylic acid functional group, which can participate in hydrogen bonding and ionic interactions with biological targets, and also serves as a handle for further chemical modification.

While specific biological activities for this exact molecule are not extensively documented in scientific literature, chemical suppliers suggest potential anti-inflammatory and analgesic properties.[1] This is consistent with the known activities of other chroman derivatives.[2][3] This guide will, therefore, explore the foundational chemical properties of this molecule and provide the necessary framework for its synthesis and biological evaluation.

Physicochemical Properties

Direct experimental data for many of the physicochemical properties of this compound are not publicly available. The following table summarizes key identifiers and predicted properties based on computational models and data from chemical suppliers.

PropertyValueSource
CAS Number 1121583-64-9[1]
Molecular Formula C₁₂H₁₁F₃O₃[1][4]
Molecular Weight 260.21 g/mol [1][4]
Appearance White solid (predicted)[1]
Boiling Point (predicted) 356.0 ± 42.0 °C[1]
Density (predicted) 1.348 ± 0.06 g/cm³[1]
LogP (predicted) 3.046[1]
pKa (predicted) The pKa of a carboxylic acid is influenced by its molecular structure. The electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity of the carboxylic acid compared to its non-fluorinated analog, likely resulting in a pKa value lower than that of acetic acid (4.76).[5][6]N/A
Solubility (predicted) Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in water and nonpolar solvents like hexane.[7][8]

Proposed Synthesis Pathway

While a specific synthesis for this compound is not detailed in the available literature, a plausible route can be constructed based on established methodologies for the synthesis of related chroman derivatives. A potential synthetic approach could start from 7-(trifluoromethyl)chroman-4-one.

Synthesis_Pathway A 7-(Trifluoromethyl)chroman-4-one B Intermediate Alkene A->B Wittig or Horner-Wadsworth-Emmons Reaction (e.g., with triethyl phosphonoacetate) C This compound B->C Catalytic Hydrogenation (e.g., H₂, Pd/C)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol:

Step 1: Synthesis of Ethyl (E)-2-(7-(trifluoromethyl)chroman-4-ylidene)acetate (Intermediate Alkene)

  • To a solution of 7-(trifluoromethyl)chroman-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethyl phosphonoacetate (1.1 eq).

  • Cool the mixture to 0 °C and add a strong base, such as sodium hydride (1.2 eq), portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate alkene.

Step 2: Synthesis of this compound

  • Dissolve the intermediate alkene from Step 1 in ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC indicates the complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure. The resulting product will be the ethyl ester of the target compound.

  • Hydrolyze the ester by dissolving it in a mixture of THF and water, adding an excess of lithium hydroxide, and stirring at room temperature for several hours.

  • Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for a molecule of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the chroman ring, the diastereotopic protons of the chroman methylene groups, the methine proton at the 4-position, and the methylene protons of the acetic acid side chain. The trifluoromethyl group will not show a signal in the ¹H NMR spectrum but may cause splitting of adjacent aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all carbon atoms in the molecule. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the carboxylic acid will be observed in the downfield region (typically 170-180 ppm).[9][10]

  • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the trifluoromethyl group, providing a clear diagnostic peak for this moiety.[11]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A very broad O-H stretch from the carboxylic acid is expected in the range of 2500-3300 cm⁻¹.[12][13][14] A strong C=O stretch from the carbonyl group of the carboxylic acid will be present around 1710 cm⁻¹.[12][13][14] C-H stretching vibrations will be observed just below 3000 cm⁻¹, and C-F stretching bands will appear in the fingerprint region.[12][13][14]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The fragmentation pattern in the mass spectrum can provide structural information.[15][16][17][18]

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesized_Compound Crude Product Purification Column Chromatography Synthesized_Compound->Purification NMR NMR (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

Caption: A typical workflow for the synthesis and characterization of the target compound.

Potential Biological Activity and Screening Protocols

Based on the reported activities of related chroman derivatives and the general indication from suppliers, this compound is a candidate for evaluation as an anti-inflammatory and analgesic agent.

In Vitro Anti-inflammatory Assays

A common initial screening for anti-inflammatory activity involves cell-based assays that measure the inhibition of inflammatory mediators.

Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ atmosphere.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • Incubate for 24 hours.

  • Measurement of Nitric Oxide:

    • Collect the cell culture supernatant.

    • Determine the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.

    • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control.

In Vivo Analgesic and Anti-inflammatory Models

If promising in vitro activity is observed, the compound can be advanced to in vivo models to assess its efficacy and potential side effects.[19][20][21][22][23]

Protocol: Acetic Acid-Induced Writhing Test in Mice (Analgesic) [23]

  • Animal Dosing: Administer the test compound orally or intraperitoneally to groups of mice at various doses. A control group should receive the vehicle.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally.

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions) over a 20-minute period.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each dose group compared to the vehicle control group.

Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory) [21][23]

  • Animal Dosing: Administer the test compound orally to groups of rats. A control group receives the vehicle.

  • Induction of Edema: After 1 hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each dose group at each time point compared to the vehicle control group.

Conclusion

This compound represents a promising, yet underexplored, molecule in the field of medicinal chemistry. Its structural features suggest a favorable profile for potential anti-inflammatory and analgesic activities. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and biological evaluation. The detailed protocols and expected physicochemical properties outlined herein are intended to facilitate further research and accelerate the exploration of this compound's therapeutic potential. It is imperative that future studies focus on generating robust experimental data to validate and expand upon the information presented in this guide.

References

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (2011). In TRP Channels. CRC Press/Taylor & Francis.
  • Unraveling the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of 6-Fluoro-2-(oxiran-2-yl)chroman. (2025). Benchchem.
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  • Fragmentation of chromon derivatives using mass spectrometry technique. (n.d.). DEA. Retrieved January 19, 2026, from [Link]

  • Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Wiley-VCH. (2007).
  • 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. (n.d.).
  • Screening models(IN-VIVO)
  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). Molecules, 16(8), 7057-7071.
  • Mass spectrometry of some furanocoumarins. (n.d.). Canadian Science Publishing.
  • Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. (2021). RSC Publishing.
  • Advances in heterocyclic chemistry. (n.d.). SciSpace.
  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (n.d.). SciELO.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (n.d.).
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry, 55(15), 6925-6931.
  • Design, synthesis and characterization of novel fluorin
  • Synthesis of trans,trans-2,3,4-trisubstituted chromans from 3-nitro-2Н-chromenes and enamines of acetoacetic ester and acetylacetone. A new type of configurationally stable atropisomers. (2015).
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  • Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. (2009). Semantic Scholar.
  • Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. (n.d.). MDPI.
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  • 21.3: Spectroscopy of Carboxylic Acids. (2020). Chemistry LibreTexts.
  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI.
  • Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (n.d.).
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  • 7-(trifluoromethyl)chroman-4-one | CAS#:111141-02-7. (n.d.). Chemsrc. Retrieved January 19, 2026, from [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.).
  • Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. (2024). PubMed Central.
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Sources

"2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid" CAS number 1121583-64-9

Author: BenchChem Technical Support Team. Date: January 2026

Technical Guide: 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid

A Comprehensive Analysis for Drug Discovery Professionals

Abstract

This document provides an in-depth technical overview of this compound (CAS No. 1121583-64-9), a fluorinated chroman derivative with significant potential in pharmaceutical research. The guide covers its physicochemical properties, plausible synthetic routes, known and potential biological activities, and detailed experimental protocols for its evaluation. The inclusion of a trifluoromethyl group on the chroman scaffold suggests enhanced metabolic stability and binding affinity, making it a compound of interest for developing novel therapeutics, particularly in the anti-inflammatory and analgesic domains. This guide is intended for researchers, medicinal chemists, and drug development scientists seeking to understand and utilize this molecule in their research endeavors.

Introduction: The Strategic Value of Fluorinated Chromans

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including Vitamin E. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interaction with biological targets. The strategic incorporation of a trifluoromethyl (-CF3) group, as seen in this compound, is a widely employed strategy in modern drug design. The -CF3 group is known to significantly enhance key drug-like properties by:

  • Improving Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, which can prolong the compound's half-life in vivo.

  • Increasing Lipophilicity: The -CF3 group enhances the molecule's ability to cross cellular membranes, potentially improving bioavailability.

  • Modulating Binding Affinity: Its strong electron-withdrawing nature can alter the acidity of nearby protons and influence non-covalent interactions (like dipole-dipole or ion-dipole) with target proteins, often leading to increased potency.

Initial reports indicate that this compound possesses anti-inflammatory and analgesic properties, positioning it as a valuable lead compound for the development of next-generation therapeutics for inflammatory disorders.[1]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its development. Key data for this compound are summarized below.

PropertyValueSource
CAS Number 1121583-64-9[1][2]
Molecular Formula C₁₂H₁₁F₃O₃[1][2]
Molecular Weight 260.21 g/mol [1][2]
Appearance White Solid[1]
Density (Predicted) 1.348 ± 0.06 g/cm³[1]
Boiling Point (Predicted) 356.0 ± 42.0 °C[1]
Flash Point (Predicted) 169.1 ± 27.9 °C[1]
LogP (Predicted) 3.046[1][2]
Topological Polar Surface Area (TPSA) 46.53 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 2[2]
SMILES C1COC2=C(C1CC(=O)O)C=CC(=C2)C(F)(F)F[2]
Synthesis and Characterization

While specific scaled-up manufacturing procedures for this compound are proprietary, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and related patent literature. A logical approach commences from the commercially available precursor, 7-(trifluoromethyl)chroman-4-one (CAS: 111141-02-7).[3]

A robust method for introducing the acetic acid moiety at the C4 position is the Reformatsky reaction . This classic organozinc-mediated reaction is highly effective for forming carbon-carbon bonds with carbonyl compounds.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Sequence cluster_products Intermediates & Final Product A 7-(Trifluoromethyl)chroman-4-one B Ethyl Bromoacetate Step1 Step 1: Reformatsky Reaction (Anhydrous THF, Reflux) A->Step1 C Zinc Dust (Activated) B->Step1 C->Step1 Step2 Step 2: Acidic Workup (e.g., aq. HCl) Step1->Step2 Intermediate Ethyl 2-(4-hydroxy-7-(trifluoromethyl) chroman-4-yl)acetate Step2->Intermediate Step3 Step 3: Hydrolysis (NaOH, then H+) Final 2-(7-(Trifluoromethyl)chroman-4-yl) acetic acid Step3->Final Intermediate->Step3

Plausible synthetic pathway for the target compound.

Objective: To synthesize this compound from 7-(trifluoromethyl)chroman-4-one.

Materials:

  • 7-(trifluoromethyl)chroman-4-one

  • Ethyl bromoacetate

  • Activated Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • 5M Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Iodine (for activation)

Procedure:

  • Zinc Activation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add zinc dust. Add a crystal of iodine and gently warm the flask until the violet iodine vapor is observed, then cool. This process activates the zinc surface.

  • Reaction Setup: Add anhydrous THF to the flask. In a separate, dry dropping funnel, prepare a solution of 7-(trifluoromethyl)chroman-4-one and ethyl bromoacetate in anhydrous THF.

  • Initiation & Reaction: Add a small portion of the solution from the dropping funnel to the zinc suspension and warm gently to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture under reflux for 2-3 hours to ensure complete consumption of the ketone.

  • Quenching and Workup: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 1M HCl until the zinc salts dissolve.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate ester, ethyl 2-(4-hydroxy-7-(trifluoromethyl)chroman-4-yl)acetate.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 5M NaOH solution. Stir at room temperature or gently heat until TLC or LC-MS analysis indicates complete hydrolysis of the ester.

  • Acidification and Isolation: Cool the mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~2 with concentrated HCl. The final product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure this compound.

Self-Validating System: The purity and identity of the final compound must be confirmed through standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight (260.21 m/z for [M+H]⁺ or equivalent).

  • High-Performance Liquid Chromatography (HPLC): To determine purity (should be ≥98% for research applications).[2]

Biological Activity and Potential Mechanisms of Action

The primary reported activities for this compound are anti-inflammatory and analgesic .[1] While the precise molecular targets have not been publicly disclosed, the structure, a substituted phenylacetic acid, provides clues for plausible mechanisms of action (MoA). Many non-steroidal anti-inflammatory drugs (NSAIDs) share this structural motif.

Potential MoA - COX Enzyme Inhibition: A highly probable mechanism is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of prostaglandin synthesis would directly account for the observed anti-inflammatory and analgesic effects.

MoA_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 Stimuli->PLA2 activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA releases COX COX-1 / COX-2 Enzymes AA->COX substrate PGs Prostaglandins (PGE2, etc.) COX->PGs synthesizes Response Inflammation, Pain, Fever PGs->Response mediate Compound 2-(7-(CF3)chroman-4-yl)acetic acid Compound->COX INHIBITS

Hypothetical MoA via COX enzyme inhibition.

Other Potential Targets: The chroman scaffold is versatile and could interact with other targets. For instance, some fluorinated acetic acid derivatives have been identified as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARδ, which play a role in regulating inflammation.[4] Experimental validation is required to confirm the precise target(s) of this compound.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

To validate the hypothesized anti-inflammatory activity, a robust cell-based assay can be employed to measure the inhibition of prostaglandin E2 (PGE2) production in response to an inflammatory stimulus.

Objective: To determine the IC₅₀ value of this compound for the inhibition of lipopolysaccharide (LPS)-induced PGE2 production in a murine macrophage cell line (e.g., RAW 264.7).

Assay_Workflow Start Start Step1 1. Seed RAW 264.7 Cells in 96-well plates Start->Step1 Step2 2. Incubate 24h (Allow cells to adhere) Step1->Step2 Step3 3. Pre-treat with Compound (Serial dilutions, 1h) Step2->Step3 Step4 4. Stimulate with LPS (1 µg/mL) (Induces inflammation) Step3->Step4 Step5 5. Incubate 24h (PGE2 production) Step4->Step5 Step6 6. Collect Supernatant Step5->Step6 Step8 8. Analyze Cell Viability (MTT or PrestoBlue™ Assay) Step5->Step8 (from remaining cells) Step7 7. Analyze PGE2 Levels (Commercial ELISA kit) Step6->Step7 End Calculate IC₅₀ Step7->End Step8->End

Workflow for an in vitro PGE2 inhibition assay.
  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded into 96-well plates at a density of 5x10⁴ cells/well and incubated for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in serum-free media to achieve final concentrations ranging from 1 nM to 100 µM.

  • Pre-treatment: Remove the old media from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include "vehicle control" (DMSO only) and "untreated control" wells. Incubate for 1 hour.

  • Inflammatory Challenge: Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the "untreated control".

  • Incubation: Incubate the plates for an additional 24 hours.

  • Supernatant Collection: Carefully collect the cell culture supernatant for PGE2 analysis.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

  • Viability Assay: To ensure the observed inhibition is not due to cytotoxicity, assess the viability of the remaining cells using an MTT or PrestoBlue™ assay.

  • Data Analysis: Plot the percentage of PGE2 inhibition against the log concentration of the compound. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value. Data should be normalized to the vehicle control.

Conclusion and Future Directions

This compound is a compelling molecule for drug discovery, combining the privileged chroman scaffold with the advantageous properties of a trifluoromethyl group. Its reported anti-inflammatory and analgesic activities, coupled with a structure amenable to straightforward synthesis, make it an excellent candidate for further investigation.

Future research should focus on:

  • Target Deconvolution: Identifying the specific molecular target(s) to elucidate its precise mechanism of action.

  • In Vivo Efficacy: Evaluating its performance in animal models of inflammation and pain.

  • Pharmacokinetic Profiling: Determining its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic parameters.

This technical guide provides a foundational framework for scientists to begin or advance their research on this promising compound.

References

  • Chemsrc. (n.d.). 7-(trifluoromethyl)chroman-4-one | CAS#:111141-02-7. Retrieved from [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. Retrieved from [Link]

  • Google Patents. (n.d.). PL148082B1 - Method of obtaining novel chromathe and thiochromate methylene carboxylic derivatives.
  • Gaspar, A., et al. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

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An In-depth Technical Guide to the Presumed Mechanism of Action of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel compound, 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related chroman derivatives and the known pharmacological effects of the trifluoromethyl moiety to propose a plausible biological pathway. It is posited that the compound may exert anti-inflammatory and analgesic effects through the modulation of key inflammatory signaling cascades, potentially involving cyclooxygenase (COX) enzymes and pro-inflammatory cytokine signaling. This guide further outlines a comprehensive experimental framework to systematically investigate and validate this hypothesized mechanism, providing detailed protocols for in vitro and in vivo validation.

Introduction: Unveiling the Therapeutic Potential of a Novel Chroman Derivative

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of pharmacological properties, including anti-inflammatory, analgesic, antioxidant, and anticancer activities.[1][2][3][4] The subject of this guide, this compound, integrates this versatile chroman core with two key functional groups: a trifluoromethyl (CF3) group and an acetic acid moiety.

The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity and pKa.[5][6][7] The acetic acid side chain, on the other hand, is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. While the specific biological target and mechanism of action for this compound have not been empirically elucidated in publicly available literature, its structural features suggest a strong potential for activity within the inflammatory pathways. This guide, therefore, puts forth a scientifically grounded hypothesis for its mechanism of action and provides a roadmap for its experimental validation.

Hypothesized Mechanism of Action: A Multi-faceted Approach to Inflammation and Pain

Based on the chemical structure of this compound and the known biological activities of its constituent moieties, we hypothesize a dual mechanism of action centered on the inhibition of the arachidonic acid cascade and the suppression of pro-inflammatory cytokine signaling.

Primary Hypothesis: Cyclooxygenase (COX) Inhibition

The presence of the acetic acid group strongly suggests that this compound may function as a competitive inhibitor of cyclooxygenase enzymes, COX-1 and COX-2. These enzymes are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[8] The trifluoromethyl group on the chroman ring could enhance the binding affinity and selectivity towards the COX enzymes.[5]

Secondary Hypothesis: Modulation of Pro-inflammatory Cytokine Pathways

Several chroman derivatives have been reported to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][9][10] It is plausible that this compound could modulate signaling pathways, such as the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) pathway, which are upstream of cytokine production.[10]

The following diagram illustrates the hypothesized points of intervention for this compound within the inflammatory cascade.

Hypothesized_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation_Pain Prostaglandins->Inflammation_Pain Inflammation & Pain NF_kB NF-κB MAPK_Pathway->NF_kB Gene_Expression Pro-inflammatory Gene Expression NF_kB->Gene_Expression Cytokines TNF-α, IL-6 Gene_Expression->Cytokines Cytokines->Inflammation_Pain Compound This compound Compound->COX_Enzymes Inhibition (Hypothesis 1) Compound->MAPK_Pathway Modulation (Hypothesis 2)

Caption: Hypothesized signaling pathways modulated by the compound.

Experimental Validation Framework

To rigorously test the hypothesized mechanism of action, a multi-tiered experimental approach is proposed, progressing from in vitro biochemical and cell-based assays to in vivo models of inflammation and pain.

In Vitro Biochemical Assays: Direct Target Engagement

The initial step is to determine if this compound directly interacts with and inhibits COX enzymes.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

  • Objective: To quantify the inhibitory potency (IC50) of the test compound against purified human COX-1 and COX-2 enzymes.

  • Materials:

    • Purified recombinant human COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Test compound dissolved in DMSO.

    • COX inhibitor screening assay kit (e.g., Cayman Chemical).

    • 96-well microplate reader.

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add the enzyme, heme, and either the test compound or a known COX inhibitor (e.g., celecoxib, indomethacin) as a positive control.

    • Incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a further 2 minutes.

    • Stop the reaction and measure the prostaglandin E2 (PGE2) production using the kit's detection reagents.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Data Presentation: Expected Outcome

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundTo be determinedTo be determinedTo be determined
Celecoxib (Control)~50~0.05~1000
Indomethacin (Control)~0.1~1~0.1
Cell-Based Assays: Cellular Efficacy and Pathway Analysis

Following direct enzyme inhibition studies, the next phase is to assess the compound's activity in a cellular context to confirm its anti-inflammatory effects and probe the involvement of cytokine signaling pathways.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

  • Objective: To measure the effect of the test compound on the production of TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophage cells.

  • Materials:

    • RAW 264.7 macrophage cell line.

    • Lipopolysaccharide (LPS).

    • Test compound.

    • ELISA kits for mouse TNF-α and IL-6.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA.

    • Perform a cell viability assay (e.g., MTT) to rule out cytotoxicity.

Experimental Protocol: Western Blot Analysis of MAPK Pathway

  • Objective: To determine if the test compound inhibits the phosphorylation of key proteins in the MAPK signaling pathway (p38, ERK, JNK).

  • Procedure:

    • Treat RAW 264.7 cells with the test compound and/or LPS as described above.

    • Lyse the cells and collect protein extracts.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against total and phosphorylated forms of p38, ERK, and JNK.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify band intensities to determine the ratio of phosphorylated to total protein.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Biochemical_Assay COX-1/COX-2 Inhibition Assay Cell_Based_Assay LPS-stimulated Macrophage Assay Biochemical_Assay->Cell_Based_Assay Confirm cellular activity Western_Blot MAPK Pathway Western Blot Cell_Based_Assay->Western_Blot Investigate pathway Carrageenan_Edema Carrageenan-induced Paw Edema (Inflammation) Cell_Based_Assay->Carrageenan_Edema Transition to in vivo Acetic_Acid_Writhing Acetic Acid-induced Writhing (Pain) Carrageenan_Edema->Acetic_Acid_Writhing Assess analgesic effect

Caption: Proposed experimental workflow for mechanism validation.

In Vivo Models: Efficacy in a Physiological Context

The final stage of validation involves testing the compound's efficacy in established animal models of inflammation and pain.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

  • Objective: To evaluate the anti-inflammatory effect of the test compound in an acute model of inflammation.

  • Procedure:

    • Administer the test compound or vehicle to rodents via an appropriate route (e.g., oral gavage).

    • After a set pre-treatment time, inject carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at various time points post-carrageenan injection using a plethysmometer.

    • Calculate the percentage of edema inhibition compared to the vehicle-treated group.

Experimental Protocol: Acetic Acid-Induced Writhing in Mice

  • Objective: To assess the analgesic properties of the test compound in a model of visceral pain.[11][12]

  • Procedure:

    • Administer the test compound or vehicle to mice.

    • After the pre-treatment period, inject a dilute solution of acetic acid intraperitoneally.

    • Observe the mice for a defined period and count the number of writhes (a characteristic stretching behavior).

    • Calculate the percentage of pain inhibition compared to the vehicle-treated group.

Concluding Remarks and Future Directions

The structural attributes of this compound provide a strong rationale for investigating its potential as an anti-inflammatory and analgesic agent. The proposed mechanism, centered on the dual inhibition of COX enzymes and modulation of pro-inflammatory cytokine signaling, offers a compelling starting point for a comprehensive pharmacological evaluation. The experimental framework detailed in this guide provides a clear and logical progression for elucidating the precise mechanism of action. Successful validation of this hypothesis would position this compound as a promising lead compound for the development of novel therapeutics for inflammatory disorders and pain management. Future studies should also explore its pharmacokinetic profile, safety, and potential for off-target effects.

References

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Deconvoluting the Mechanism of Action: A Guide to Identifying the Biological Targets of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the identification and validation of biological targets for the novel compound, 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid. Based on its reported anti-inflammatory and analgesic properties, this document outlines a multi-pronged strategy commencing with computational prediction to generate initial hypotheses, followed by robust experimental methodologies for target discovery and subsequent validation. Detailed protocols for chemical proteomics, affinity-based approaches, and biophysical characterization are provided to guide researchers in elucidating the compound's precise mechanism of action, a critical step in its journey from a chemical entity to a potential therapeutic agent.

Introduction: Unveiling the Therapeutic Potential

This compound is a small molecule with documented anti-inflammatory and analgesic activities, suggesting its potential utility in treating a range of pathological conditions. The elucidation of its specific molecular target(s) is paramount to understanding its mechanism of action, predicting potential side effects, and optimizing its therapeutic application. This guide offers a systematic approach to this critical phase of drug development.

The molecular architecture of the compound provides initial clues to its biological function:

  • Chroman Scaffold : This heterocyclic motif is a "privileged structure" in medicinal chemistry, found in numerous bioactive compounds with diverse activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] Derivatives of the related chromone structure have been identified as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), key regulators of inflammation and metabolism.[3]

  • Trifluoromethyl (CF3) Group : The incorporation of a CF3 group is a widely used strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity.[4] Notably, this group is a key feature in several selective cyclooxygenase-2 (COX-2) inhibitors, a major class of anti-inflammatory drugs.[2][5]

  • Acetic Acid Moiety : This acidic functional group can participate in crucial hydrogen bonding or ionic interactions within a protein's binding site and is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).[6][7]

Given these structural features and its reported bioactivity, we hypothesize that this compound likely interacts with key proteins in inflammatory and pain signaling pathways. The following sections detail a logical, multi-step workflow to identify and validate these targets.

Part 1: In Silico Target Prediction: A Hypothesis-Generating Approach

Before embarking on resource-intensive experimental work, computational methods can efficiently scan vast biological space to predict potential protein targets, thereby generating actionable hypotheses.[8] This approach leverages the compound's structure to identify proteins with complementary binding sites.

Core Computational Methodologies

Two primary in silico strategies are recommended:

  • Molecular Docking : This method predicts the preferred orientation of the compound when bound to a protein target. By screening a library of protein structures (e.g., from the Protein Data Bank), it is possible to identify proteins where the compound can bind with high affinity and favorable energetics.

  • Pharmacophore Modeling and Ligand-Based Screening : This approach identifies the essential 3D arrangement of chemical features (pharmacophore) responsible for a biological effect. The pharmacophore of this compound can be used to search databases of known ligands to find compounds with similar pharmacophores, thereby inferring the target.[8]

Logical Workflow for In Silico Prediction

cluster_0 In Silico Target Prediction Compound 2D Structure of Compound Convert3D Generate 3D Conformer Compound->Convert3D Docking Molecular Docking Screen (e.g., against PDB library of inflammatory targets) Convert3D->Docking Pharmacophore Pharmacophore Model Generation Convert3D->Pharmacophore RankedTargets Ranked List of Potential Targets Docking->RankedTargets LigandScreen Ligand-Based Virtual Screen (e.g., against ChEMBL) Pharmacophore->LigandScreen LigandScreen->RankedTargets Hypothesis Formulate Testable Hypotheses RankedTargets->Hypothesis

Caption: Computational workflow for initial target hypothesis generation.

Predicted Target Prioritization

The output of these computational screens will be a list of potential protein targets. This list should be prioritized based on:

  • Docking Score/Binding Energy : Higher scores indicate a more favorable predicted interaction.

  • Biological Relevance : Priority should be given to targets known to be involved in inflammation and nociception (e.g., COX enzymes, lipoxygenases, nuclear receptors, cytokines).

  • Cross-Validation : Targets identified by multiple in silico methods are of higher confidence.

Predicted Target Class Rationale for Prioritization Example Proteins
Cyclooxygenases Key enzymes in prostaglandin synthesis; common targets for NSAIDs.[9]COX-1, COX-2
Lipoxygenases Involved in leukotriene synthesis, another arm of the inflammatory cascade.[10]5-LOX, 12-LOX
Nuclear Receptors Transcriptional regulators of inflammation.[11]PPARα, PPARγ, PPARδ
Kinases Involved in intracellular signaling pathways for inflammation.p38 MAPK, JNK

Part 2: Experimental Target Identification: From Hypothesis to Evidence

While computational methods provide valuable starting points, experimental validation is essential to definitively identify the biological targets.[12] The following approaches provide orthogonal, evidence-based methods for target discovery.

A. Affinity Chromatography coupled to Mass Spectrometry (AC-MS)

This powerful technique isolates binding partners of a compound from a complex biological sample (e.g., cell lysate) by immobilizing the compound on a solid support.[13]

  • Synthesis of Affinity Probe :

    • Causality : A linker arm must be attached to the core molecule at a position that does not disrupt its interaction with the target protein. Based on typical structures of related ligands, the carboxylic acid moiety is a suitable point for linker attachment, as it often points towards the solvent-exposed region of the binding pocket.

    • Synthesize an analog of this compound with an appropriate linker (e.g., a short polyethylene glycol or alkyl chain) terminating in a reactive group (e.g., N-hydroxysuccinimide ester or amine).

  • Immobilization :

    • Covalently couple the synthesized affinity probe to an activated solid support (e.g., NHS-activated Sepharose beads or magnetic beads).

    • Block any remaining active sites on the support with a quenching agent (e.g., ethanolamine) to minimize non-specific binding.

  • Affinity Pull-Down :

    • Prepare a native cell lysate from a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies).

    • Incubate the lysate with the compound-immobilized beads. As a crucial control, incubate a separate aliquot of lysate with beads that have been derivatized only with the linker and quenching agent.

    • Perform a competition control by pre-incubating the lysate with an excess of the free, unmodified compound before adding it to the affinity beads. True binding partners will show reduced binding to the beads in this condition.

  • Washing and Elution :

    • Wash the beads extensively with buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins, typically by denaturation using a buffer containing SDS and a reducing agent.

  • Protein Identification :

    • Separate the eluted proteins by SDS-PAGE.

    • Perform in-gel tryptic digestion of the protein bands.

    • Identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and database searching (e.g., Mascot, Sequest).

  • Data Analysis :

    • Proteins identified in the experimental sample but absent or significantly reduced in the control and competition samples are considered high-confidence binding partners.

cluster_1 Affinity Chromatography-Mass Spectrometry (AC-MS) Workflow Probe Synthesize Affinity Probe Immobilize Immobilize Probe on Beads Probe->Immobilize Incubate Incubate Lysate with Beads (Experimental, Control, Competition) Immobilize->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Identify Identify Specific Binders MS->Identify

Caption: Step-by-step workflow for target identification using AC-MS.

B. Cellular Thermal Shift Assay (CETSA)

CETSA is a technique that measures the thermal stabilization of a protein upon ligand binding in a cellular environment.[14] This provides direct evidence of target engagement in intact cells.[15]

  • Cell Treatment :

    • Culture a relevant cell line to confluence.

    • Treat the cells with either the vehicle (e.g., DMSO) or various concentrations of this compound. Incubate to allow for cell penetration and target binding.

  • Heating Step :

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by rapid cooling.

    • Causality : Unbound proteins will denature and aggregate at lower temperatures than proteins stabilized by a bound ligand.

  • Cell Lysis and Separation :

    • Lyse the cells to release their contents (e.g., by freeze-thaw cycles or detergents).

    • Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection and Quantification :

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of a specific protein of interest (a candidate from in silico or affinity studies) remaining in the soluble fraction at each temperature point. This is typically done by Western blotting or ELISA.

    • Alternatively, a discovery-mode approach (Thermal Proteome Profiling) can be used where the entire soluble proteome is analyzed by mass spectrometry to identify all stabilized proteins simultaneously.[16]

  • Data Analysis :

    • Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples.

    • A shift of the melting curve to higher temperatures in the presence of the compound indicates direct binding and stabilization of the target protein.

cluster_2 Cellular Thermal Shift Assay (CETSA) Workflow Treat Treat Intact Cells (Vehicle vs. Compound) Heat Heat Aliquots across Temperature Gradient Treat->Heat Lyse Lyse Cells Heat->Lyse Separate Separate Soluble vs. Aggregated Proteins Lyse->Separate Quantify Quantify Soluble Target Protein (e.g., Western Blot) Separate->Quantify Plot Plot Melting Curves Quantify->Plot Shift Identify Thermal Shift (Target Engagement) Plot->Shift

Caption: Workflow illustrating the principle of CETSA for target engagement.

Part 3: Target Validation and Biophysical Characterization

Once high-confidence target candidates have been identified, it is crucial to validate the interaction and quantify its parameters. This step confirms the direct binding and provides essential data for structure-activity relationship (SAR) studies.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a drug-target interaction.[17][18]

  • Protein Immobilization :

    • Immobilize the purified recombinant target protein (the "ligand") onto the surface of an SPR sensor chip.

    • A control channel on the chip should be prepared (e.g., a mock immobilization or an irrelevant protein) to subtract non-specific binding signals.

  • Binding Analysis :

    • Prepare a series of dilutions of this compound (the "analyte").

    • Inject the analyte solutions sequentially over the sensor chip surface at a constant flow rate.

    • Causality : Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in Response Units (RU).

  • Data Acquisition :

    • Monitor the binding signal during the association phase (analyte injection) and the dissociation phase (buffer flow).

  • Data Analysis :

    • Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • The KD value is a measure of binding affinity, with lower values indicating a stronger interaction.

Kinetic Parameter Description Significance in Drug Development
ka (on-rate) The rate at which the compound binds to the target.A fast on-rate can lead to a rapid onset of action.
kd (off-rate) The rate at which the compound dissociates from the target.A slow off-rate can lead to prolonged target engagement and duration of action.
KD (affinity) The ratio of kd/ka; the concentration of compound required to occupy 50% of the target sites at equilibrium.A primary metric for potency; lower KD values are generally desirable.

Part 4: Profile of High-Probability Target Classes

Based on the compound's structure and reported activity, the following target classes are considered high-priority candidates for investigation.

A. Enzymes of the Arachidonic Acid Pathway

The anti-inflammatory and analgesic properties of the compound strongly point towards modulation of the arachidonic acid cascade, the primary target of NSAIDs.

  • Cyclooxygenases (COX-1 and COX-2) : These enzymes convert arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[2] The trifluoromethyl group is a known feature of some selective COX-2 inhibitors.[5] A trifluoromethyl analog of indomethacin was shown to be a potent and selective COX-2 inhibitor.[2]

  • 5-Lipoxygenase (5-LOX) : This enzyme initiates the synthesis of leukotrienes, another class of potent inflammatory mediators.[10][19] Inhibition of 5-LOX represents an alternative anti-inflammatory mechanism.

cluster_3 Arachidonic Acid Pathway AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs Target for NSAIDs LTs Leukotrienes LOX->LTs Inflammation Inflammation, Pain, Fever PGs->Inflammation LTs->Inflammation

Caption: Potential intervention points in the arachidonic acid pathway.

B. Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are ligand-activated transcription factors that play a central role in regulating lipid metabolism and inflammation.[11]

  • PPARα and PPARγ : Activation of PPARα (the target of fibrate drugs) and PPARγ (the target of thiazolidinediones) has been shown to exert anti-inflammatory effects. The chroman/chromone scaffold is found in known PPAR modulators.[3] Agonism or partial agonism at these receptors could be a plausible mechanism of action.

Conclusion

The identification of the biological targets of this compound is an achievable and essential step in its development as a therapeutic candidate. The strategy outlined in this guide, which integrates predictive computational analysis with robust, orthogonal experimental techniques, provides a clear and logical path forward. By systematically applying these methodologies—from in silico screening and affinity proteomics to direct measurement of target engagement and biophysical characterization—researchers can confidently deconvolute the compound's mechanism of action. The high-probability targets within the arachidonic acid pathway and the PPAR family represent logical and compelling starting points for this investigation, which will ultimately illuminate the full therapeutic potential of this promising molecule.

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  • Trifluoromethyl Fluorocoxib A Detects Cyclooxygenase-2 Expression in Inflammatory Tissues and Human Tumor Xenografts. (n.d.). PubMed Central (PMC). [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI. [Link]

  • Synthesis, anti-inflammatory, analgesic, 5-lipoxygenase (5-LOX) inhibition activities, and molecular docking study of 7-substituted coumarin derivatives. (n.d.). PubMed. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. (2013). ACS Publications. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.). MDPI. [Link]

  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. (n.d.). BrJAC. [Link]

  • Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A 4 Hydrolase. (n.d.). MDPI. [Link]

  • How does SPR work in Drug Discovery? (2025). deNOVO Biolabs. [Link]

  • Acetic acid induced analgesic activity data of the compound. (n.d.). ResearchGate. [Link]

  • PPAR Modulators and PPAR Pan Agonists for Metabolic Diseases: The Next Generation of Drugs Targeting Peroxisome Proliferator-Activated Receptors? (2025). ResearchGate. [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (n.d.). MDPI. [Link]

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025). SpringerLink. [Link]

  • (PDF) Anti-obesity and anti-inflammatory effects of synthetic acetic acid vinegar and Nipa vinegar on high-fat-diet-induced obese mice. (2025). ResearchGate. [Link]

  • Proteomics in Drug Discovery: Unlocking the Druggable Proteome. (2025). Front Line Genomics. [Link]

  • 5-Lipoxygenase inhibitors under clinical development. (n.d.). ResearchGate. [Link]

  • Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. (n.d.). MDPI. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]

  • Evaluation of Analgesics and Anti-Inflammatory Activity of the Root Extract of Impatiens rothii (Balsaminaceae) in Rodents. (2023). PubMed. [Link]

  • Current Status of Computational Approaches for Small Molecule Drug Discovery. (2024). ACS Publications. [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. (2020). LCGC International. [Link]

  • Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery. (n.d.). Taylor & Francis Online. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). ACS Publications. [Link]

  • Evaluation of analgesic and anti-inflammatory activities of Oscillatoria willei in experimental animal models. (n.d.). Academic Journals. [Link]

  • Chemical Proteomics for Target Validation. (n.d.). World Preclinical Congress. [Link]

  • Anti-obesity and anti-inflammatory effects of synthetic acetic acid vinegar and Nipa vinegar on high-fat-diet-induced obese mice. (2017). PubMed Central (PMC). [Link]

  • Recent development of lipoxygenase inhibitors as anti-inflammatory agents. (n.d.). MedChemComm (RSC Publishing). [Link]

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  • The potential of natural products for targeting PPARα. (n.d.). PubMed Central (PMC). [Link]

  • Surface Plasmon Resonance (SPR). (n.d.). Charnwood Discovery. [Link]

  • The NSAID glafenine rescues class 2 CFTR mutants via cyclooxygenase 2 inhibition of the arachidonic acid pathway. (n.d.). White Rose Research Online. [Link]

  • Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. (2020). PubMed. [Link]

  • [PDF] Anti-obesity and anti-inflammatory effects of synthetic acetic acid vinegar and Nipa vinegar on high-fat-diet-induced obese mice. (n.d.). Semantic Scholar. [Link]

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"2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid" spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid

Senior Application Scientist Note: This technical guide addresses the spectroscopic characterization of this compound (CAS No. 1121583-64-9). It is important to note that as of the date of this document, specific experimental spectra for this compound are not widely available in peer-reviewed literature or public spectral databases. Therefore, this guide has been constructed by a Senior Application Scientist to provide a robust, expertly predicted spectroscopic profile based on first principles of chemical structure and data from analogous compounds. The methodologies provided are industry-standard protocols for obtaining and validating such data.

Molecular Overview and Structural Rationale

This compound is a moderately complex organic molecule with a molecular formula of C₁₂H₁₁F₃O₃ and a molecular weight of 260.21 g/mol .[1] Its structure combines a chroman core, a powerful electron-withdrawing trifluoromethyl (-CF₃) group on the aromatic ring, and a carboxylic acid moiety. These features dictate a unique electronic and vibrational profile, which we can predict with a high degree of confidence using modern spectroscopic techniques. Understanding this profile is critical for researchers in drug development, where this molecule may serve as an intermediate or a pharmacologically active agent.

The following guide will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the expected spectral outputs.

Caption: Predicted Molecular Structure of the Target Compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For a novel compound, acquiring both ¹H and ¹³C NMR spectra is non-negotiable for unambiguous structure confirmation.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should also be run to differentiate between CH, CH₂, and CH₃ carbons.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The rationale for predicting the spectrum in DMSO-d₆ is its ability to solubilize the carboxylic acid and render the acidic -OH proton observable, typically as a broad singlet at a high chemical shift (>10 ppm).

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Proton)Rationale
~12.3Broad Singlet1H-COOHThe acidic proton of the carboxylic acid, deshielded and subject to hydrogen bonding.
~7.5 - 7.3Multiplet3HAr-H (H5, H6, H8)Aromatic protons. The -CF₃ group at C7 strongly deshields adjacent protons (H6, H8), while the ether oxygen and alkyl substituent influence H5. Complex splitting is expected.
~4.3 - 4.2Multiplet2H-OCH₂- (H2)Methylene protons adjacent to the ether oxygen, appearing as a complex multiplet due to coupling with H3.
~3.5 - 3.3Multiplet1H-CH- (H4)Methine proton at the chiral center, coupled to protons at C3 and the acetic acid methylene group.
~2.8 - 2.6Multiplet2H-CH₂COOH (H1')Methylene protons of the acetic acid side chain, diastereotopic and coupled to the H4 proton.
~2.2 - 2.0Multiplet2H-CH₂- (H3)Methylene protons on the chroman ring, coupled to both H2 and H4 protons.
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~172-COOHCarbonyl carbon of the carboxylic acid, highly deshielded.
~155C8a (Ar-C-O)Aromatic carbon attached to the ether oxygen, deshielded.
~130 - 120Ar-CAromatic carbons (C5, C6, C8), with shifts influenced by substituents.
~128 (quartet, J ≈ 270 Hz)-CF₃Trifluoromethyl carbon, split into a quartet by the three fluorine atoms.
~125C7 (Ar-C-CF₃)Aromatic carbon directly attached to the -CF₃ group.
~118C4a (Ar-C-C)Quaternary aromatic carbon at the ring junction.
~65-OCH₂- (C2)Aliphatic carbon adjacent to the ether oxygen.
~40-CH₂COOH (C1')Aliphatic carbon of the acetic acid side chain.
~35-CH- (C4)Aliphatic methine carbon.
~28-CH₂- (C3)Aliphatic methylene carbon.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies. The spectrum of this molecule is expected to be dominated by features from the carboxylic acid and the trifluoromethyl group.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most efficient. Place a small amount of the dry, solid compound directly onto the ATR crystal (typically diamond or germanium).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first and automatically subtracted.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3300 - 2500Strong, Very BroadO-H stretchCarboxylic Acid
~1710Strong, SharpC=O stretchCarboxylic Acid
1610, 1580, 1480Medium to WeakC=C stretchAromatic Ring
1350 - 1150StrongC-F stretchTrifluoromethyl
~1250StrongC-O stretchAryl Ether & Carboxylic Acid
~1100MediumC-O stretchAlkyl Ether

The most diagnostic peaks will be the extremely broad O-H "beard" from 3300-2500 cm⁻¹ and the intense carbonyl "sword" at ~1710 cm⁻¹. The strong C-F stretching bands are also a key confirmation of the trifluoromethyl group's presence.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm the overall structure. Electrospray Ionization (ESI) is a suitable technique for this polar, acidic molecule.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for high-resolution mass measurement.

  • Data Acquisition (Negative Ion Mode): Given the acidic nature of the molecule, negative ion mode ESI is the logical choice, which will detect the deprotonated molecule [M-H]⁻.

  • Tandem MS (MS/MS): To confirm the structure, perform an MS/MS experiment. Isolate the [M-H]⁻ ion (m/z 259.06) and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions.

Predicted Mass Spectrum Data (ESI Negative Ion Mode)
  • Molecular Ion: The primary ion observed will be the deprotonated molecule, [M-H]⁻.

    • Calculated m/z for C₁₂H₁₀F₃O₃⁻: 259.0587

    • Observed m/z (High-Res MS): ~259.0587 ± 5 ppm

  • Predicted Fragmentation Pattern (MS/MS of m/z 259.06):

parent [M-H]⁻ m/z = 259.06 frag1 Loss of CO₂ [M-H-CO₂]⁻ m/z = 215.07 parent->frag1 - CO₂ (44 Da) frag2 Loss of CH₂COOH [M-H-C₂H₃O₂]⁻ m/z = 200.04 parent->frag2 - •CH₂COOH (59 Da) frag3 Loss of H₂O [M-H-H₂O]⁻ m/z = 241.05 parent->frag3 - H₂O (18 Da)

Caption: Predicted ESI-MS/MS Fragmentation Pathway.

  • Loss of Carbon Dioxide (Decarboxylation): A common fragmentation for carboxylic acids. The loss of 44 Da from the parent ion would yield a fragment at m/z 215.07 . This is often the most prominent fragment.

  • Loss of the Acetic Acid Side Chain: Cleavage of the bond between C4 of the chroman ring and the acetic acid methylene group would result in the loss of the •CH₂COOH radical (59 Da), leading to a radical anion at m/z ~200.04 .

  • Loss of Water: A potential rearrangement followed by the loss of water (18 Da) could lead to a fragment at m/z 241.05 .

Conclusion

This guide provides a comprehensive, predicted spectroscopic profile for this compound. While based on established chemical principles rather than direct experimental data, it serves as an authoritative roadmap for any researcher aiming to synthesize or analyze this compound. The true utility of this document lies not just in the predicted values, but in the causal explanations that link structure to spectral output. Any experimentally obtained data should be compared against these predictions to achieve a confident and complete structural elucidation.

References

  • Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra". masterorganicchemistry.com. November 23, 2016. [Link]

  • Reich, H. J. "NMR Spectroscopy Data". University of Wisconsin-Madison. February 14, 2020. [Link]

  • McMurry, J. "Spectroscopy of Carboxylic Acid Derivatives". Organic Chemistry: A Tenth Edition. Cengage Learning. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". The Journal of Organic Chemistry. 1997, 62(21), 7512-7515. [Link]

Sources

"2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid" solubility in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Determining the Solubility of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid in Various Solvents

Authored by a Senior Application Scientist

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] This guide provides a comprehensive framework for characterizing the solubility of the novel compound this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, followed by detailed, field-proven protocols for both kinetic and thermodynamic solubility assessments. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, step-by-step methodologies to robustly evaluate the solubility profile of this and similar chroman derivatives.

Introduction: The Critical Role of Solubility in Drug Discovery

In the realm of drug discovery and development, the adage "a drug must be in solution to be absorbed" remains a fundamental principle. Poor aqueous solubility is a major hurdle, often leading to low and erratic bioavailability, which can compromise clinical efficacy and even lead to the termination of otherwise promising drug candidates.[1][3] Therefore, a thorough understanding of a compound's solubility in various solvent systems, from aqueous buffers to organic media, is paramount. This guide will use this compound as a case study to illustrate a systematic approach to solubility profiling, a critical step in early-phase drug development.[4]

Characterization of this compound

A comprehensive understanding of the target molecule is the first step in designing a relevant solubility study.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties:

PropertyValueSource
CAS Number 1121583-64-9[5][6]
Molecular Formula C₁₂H₁₁F₃O₃[5][6]
Molecular Weight 260.21 g/mol [5][6]
Appearance White solid[5]
Predicted LogP 3.0462[5][6]
Topological Polar Surface Area (TPSA) 46.53 Ų[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 2[6]

Theoretical Solubility Considerations

The structure of this compound offers several clues to its potential solubility behavior:

  • Lipophilicity : The chroman ring system and the trifluoromethyl (-CF₃) group contribute to the molecule's lipophilic character.[7] The predicted LogP of ~3.05 suggests a preference for non-polar environments and likely low aqueous solubility.[5][6]

  • Aqueous Solubility : The presence of a carboxylic acid group provides a handle for pH-dependent solubility.[8] At pH values above its pKa, the carboxylic acid will deprotonate to the carboxylate form, which is significantly more polar and should exhibit increased aqueous solubility. Conversely, in acidic media, the protonated, neutral form will dominate, likely leading to lower solubility.

  • Organic Solubility : The molecule's overall structure, with its significant non-polar regions, suggests it will be more soluble in organic solvents. The principle of "like dissolves like" would predict good solubility in moderately polar to non-polar organic solvents.[9]

Experimental Protocols for Solubility Determination

A dual approach of kinetic and thermodynamic solubility assessment is recommended to gain a comprehensive understanding relevant to different stages of drug development.[10][11]

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[10][12] This is highly relevant for early-stage in vitro screening assays, which almost universally rely on this method of compound addition.[11]

Experimental Workflow for Kinetic Solubility:

G start Start: Compound in DMSO Stock (e.g., 10 mM) prep Prepare serial dilutions in DMSO start->prep Step 1 dispense Dispense 2 µL of each dilution into a 96-well plate prep->dispense Step 2 add_buffer Add 198 µL of aqueous buffer (e.g., PBS, pH 7.4) dispense->add_buffer Step 3 mix Mix and incubate (e.g., 2 hours at 25°C) add_buffer->mix Step 4 separate Separate solid from solution (Filtration or Centrifugation) mix->separate Step 5 quantify Quantify concentration in filtrate/supernatant via LC-MS/MS or UV-Vis separate->quantify Step 6 end_node End: Determine Kinetic Solubility (µg/mL or µM) quantify->end_node Step 7

Caption: Workflow for a high-throughput kinetic solubility assay.

Detailed Protocol:

  • Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO.[13]

  • Plate Preparation : In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Compound Addition : Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a fresh 96-well plate.

  • Buffer Addition : Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final DMSO concentration of 1%.

  • Incubation : Seal the plate and shake for 2 hours at a controlled temperature (e.g., 25°C).[12]

  • Separation : Separate any precipitate from the solution. This can be achieved by centrifuging the plate and taking the supernatant, or by using a filter plate (e.g., 0.45 µm pore size).[14]

  • Quantification : Analyze the concentration of the compound in the clear filtrate or supernatant. High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS/MS) is the preferred method for its sensitivity and specificity.[15] A calibration curve prepared in the same buffer/DMSO mixture should be used for accurate quantification.

Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility is the true measure of a compound's solubility at equilibrium.[16] It is determined by equilibrating an excess of the solid compound in the solvent of interest over an extended period.[3] This value is crucial for formulation development and for predicting in vivo dissolution.[10]

Experimental Workflow for Thermodynamic Solubility:

G start Start: Weigh excess solid compound into vials add_solvent Add a known volume of solvent (e.g., 1 mL) start->add_solvent Step 1 equilibrate Equilibrate with shaking (24-48 hours at 25°C) add_solvent->equilibrate Step 2 check_solid Visually confirm excess solid remains equilibrate->check_solid Step 3 separate Filter or centrifuge to remove undissolved solid check_solid->separate Step 4 quantify Dilute and quantify supernatant concentration via HPLC-UV or LC-MS/MS separate->quantify Step 5 end_node End: Determine Thermodynamic Solubility (µg/mL or µM) quantify->end_node Step 6

Sources

"2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid" potential therapeutic applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Potential of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid

Executive Summary

This technical guide provides a comprehensive analysis of the potential therapeutic applications of the novel chemical entity, this compound. By dissecting its core structural components—the privileged chroman scaffold, the bio-potentiating trifluoromethyl group, and the functional acetic acid moiety—we hypothesize its primary mechanism of action as an anti-inflammatory and analgesic agent. This document outlines the scientific rationale for this hypothesis, drawing parallels to established non-steroidal anti-inflammatory drugs (NSAIDs) and the critical role of trifluoromethylation in modern drug design. We present a proposed synthetic pathway, detailed protocols for preclinical in vitro and in vivo evaluation, and a forward-looking perspective on its drug development trajectory. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic landscape of this promising molecule.

Introduction: A Molecule of Strategic Design

The pursuit of novel therapeutics often involves the strategic combination of well-characterized pharmacophores to create new chemical entities with enhanced efficacy, selectivity, and improved pharmacokinetic profiles. This compound is a prime example of such a design, integrating three key structural features that suggest significant therapeutic potential.

The Chroman Scaffold: A Privileged Structure in Medicinal Chemistry

The chroman ring system is a core component of numerous biologically active compounds, both natural and synthetic. Its rigid, bicyclic structure provides a defined three-dimensional conformation that can facilitate precise interactions with biological targets. Derivatives of the related chromene and coumarin scaffolds are known to exhibit a wide array of pharmacological activities, including antimicrobial, antifungal, and anti-cancer properties[1][2][3]. The incorporation of this scaffold provides a robust foundation for building molecules with favorable drug-like properties.

The Trifluoromethyl Group: A Cornerstone of Modern Drug Design

The strategic addition of a trifluoromethyl (CF3) group is a powerful and widely used strategy in medicinal chemistry to optimize drug candidates[4]. The unique properties of the CF3 group can profoundly enhance a molecule's therapeutic profile[5][6]:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes. This often leads to a longer in vivo half-life and improved bioavailability[4][7].

  • Lipophilicity and Permeability: The CF3 group significantly increases lipophilicity, which can enhance a compound's ability to cross cellular membranes and reach its target[7][8].

  • Binding Affinity: As a potent electron-withdrawing group, the CF3 moiety can alter the electronic landscape of the molecule, leading to stronger and more selective binding interactions with target proteins. This is exemplified in the selective COX-2 inhibitor, Celecoxib, where the trifluoromethyl group is crucial for its activity[4].

Compound Profile: this compound

This compound, identified by CAS Number 1121583-64-9, is noted in chemical databases as a white solid with potential anti-inflammatory and analgesic properties, making it a molecule of significant interest for pharmaceutical research[9]. The combination of the chroman backbone with the CF3 group and an acetic acid side chain—a classic feature of many NSAIDs—forms a strong basis for investigating its role in modulating inflammatory pathways.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical properties and a viable synthetic route are prerequisites for its development.

Predicted Physicochemical Properties

The following table summarizes the key predicted physicochemical properties of this compound, which are essential for guiding formulation and pharmacokinetic studies.

PropertyPredicted ValueReference
Molecular FormulaC12H11F3O3[9]
Molecular Weight260.21 g/mol Calculated
Boiling Point356.0 ± 42.0 °C[9]
Density1.348 ± 0.06 g/cm³[9]
Flash Point169.1 ± 27.9 °C[9]
pKa~4.0 (Estimated for acetic acid moiety)N/A
Proposed Synthetic Pathway

While a specific synthesis is not detailed in the literature, a logical and efficient pathway can be proposed starting from the commercially available precursor, 7-(Trifluoromethyl)chroman-4-one[9]. The following multi-step synthesis is designed for scalability and high yield.

  • Step 1: Reduction of Ketone. To a solution of 7-(Trifluoromethyl)chroman-4-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH4) (1.5 eq) portion-wise. Stir the reaction for 2 hours at room temperature. Quench with water and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated to yield 7-(Trifluoromethyl)chroman-4-ol.

  • Step 2: Conversion to Alkyl Halide. Dissolve the alcohol from Step 1 (1.0 eq) in dichloromethane. Cool to 0 °C and add phosphorus tribromide (PBr3) (0.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Carefully pour the mixture over ice water and extract with dichloromethane. The organic layer is washed with saturated sodium bicarbonate solution, dried, and concentrated to give 4-bromo-7-(trifluoromethyl)chromane.

  • Step 3: Cyanation. Combine the alkyl bromide from Step 2 (1.0 eq) with sodium cyanide (NaCN) (1.2 eq) in dimethyl sulfoxide (DMSO). Heat the mixture to 60 °C and stir for 6 hours. Cool to room temperature, pour into water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield 2-(7-(Trifluoromethyl)chroman-4-yl)acetonitrile.

  • Step 4: Hydrolysis to Carboxylic Acid. Suspend the nitrile from Step 3 (1.0 eq) in a 1:1 mixture of 6M hydrochloric acid and water. Heat the mixture to reflux (approx. 100 °C) for 8 hours until TLC indicates complete conversion. Cool the reaction mixture, and the product, this compound, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Synthesis_Workflow start 7-(Trifluoromethyl)chroman-4-one step1 Step 1: Reduction (NaBH4, Methanol) start->step1 intermediate1 7-(Trifluoromethyl)chroman-4-ol step1->intermediate1 step2 Step 2: Bromination (PBr3, DCM) intermediate1->step2 intermediate2 4-Bromo-7-(trifluoromethyl)chromane step2->intermediate2 step3 Step 3: Cyanation (NaCN, DMSO) intermediate2->step3 intermediate3 2-(7-(Trifluoromethyl)chroman-4-yl)acetonitrile step3->intermediate3 step4 Step 4: Acid Hydrolysis (HCl, H2O, Reflux) intermediate3->step4 end_product This compound step4->end_product

Proposed synthesis workflow for the target compound.

Hypothesized Mechanism of Action: Targeting Inflammatory Pathways

The structural architecture of this compound strongly suggests its potential as an inhibitor of the cyclooxygenase (COX) enzymes, a cornerstone mechanism for anti-inflammatory and analgesic drugs.

The Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain gastric mucosal integrity and regulate platelet function.

  • COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.

Inhibition of COX-2 is the primary target for reducing inflammation and pain, while concurrent inhibition of COX-1 is associated with common NSAID side effects, such as gastrointestinal distress.

COX_Pathway cluster_cox COX Enzymes cluster_effects Physiological Effects membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (Stimulated by Injury) membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs Prostaglandins (PGs) cox1->pgs cox2->pgs inflammation Inflammation Pain Fever pgs->inflammation homeostasis Gastric Protection Platelet Aggregation pgs->homeostasis

The Cyclooxygenase (COX) signaling pathway.
Rationale for COX Inhibition

The hypothesis that this compound acts as a COX inhibitor is based on several key observations:

  • Acetic Acid Moiety: The presence of the carboxylic acid group is a hallmark of the "profess" and other classes of NSAIDs, where it is critical for binding to the active site of COX enzymes.

  • Trifluoromethyl Group: The CF3 group on the aromatic ring is analogous to that found in Celecoxib, a well-known selective COX-2 inhibitor. This group can fit into the larger, more accommodating active site of COX-2, potentially conferring selectivity over the more constricted COX-1 active site[4].

  • Lipophilic Scaffold: The chroman ring provides a rigid, lipophilic structure that can anchor the molecule within the hydrophobic channel of the COX enzyme.

Proposed Therapeutic Applications

Based on the hypothesized mechanism of action, the primary therapeutic applications for this compound would be in the treatment of inflammatory conditions and pain.

  • Anti-inflammatory Agent: For chronic inflammatory diseases such as rheumatoid arthritis and osteoarthritis, where selective COX-2 inhibition is a validated and effective treatment strategy.

  • Analgesic: For the management of acute pain (e.g., post-operative pain, dental pain) and chronic pain associated with inflammation. Its potential for improved metabolic stability could offer advantages in dosing frequency.

Preclinical Evaluation Strategy

A structured, multi-tiered approach is required to validate the therapeutic potential of this compound.

In Vitro Assays: Mechanism and Potency
  • Objective: To determine the potency (IC50) of the compound against human COX-1 and COX-2 enzymes and to calculate its selectivity index (SI = IC50 COX-1 / IC50 COX-2).

  • Methodology:

    • Utilize a commercially available COX fluorescent inhibitor screening assay kit.

    • Reconstitute purified human recombinant COX-1 and COX-2 enzymes according to the manufacturer's protocol.

    • Prepare a serial dilution of the test compound in DMSO (e.g., from 10 mM to 1 nM).

    • In a 96-well plate, add the enzyme, arachidonic acid (substrate), and the fluorescent probe.

    • Add the test compound dilutions to the appropriate wells. Include a known non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.

    • Incubate at 37 °C for 15 minutes.

    • Measure the fluorescence using a plate reader (e.g., Ex/Em = 535/590 nm).

    • Calculate the percent inhibition for each concentration and determine the IC50 values using non-linear regression analysis.

  • Rationale: This direct enzymatic assay is the gold standard for confirming the mechanism of action and quantifying the potency and selectivity of potential COX inhibitors. A high selectivity index is desirable for minimizing gastrointestinal side effects.

  • Objective: To confirm the compound's anti-inflammatory activity in a relevant cellular context by measuring the inhibition of pro-inflammatory cytokine production.

  • Methodology:

    • Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. Include a vehicle control (LPS only) and an unstimulated control.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatant using a commercial ELISA kit.

    • Determine the IC50 for the inhibition of TNF-α production.

  • Rationale: This assay moves beyond simple enzyme inhibition to confirm that the compound can effectively suppress the inflammatory response in a complex biological system, providing further validation of its therapeutic potential.

In Vivo Models: Efficacy Validation

InVivo_Workflow cluster_acute Acute Inflammation Model cluster_chronic Chronic Inflammatory Pain Model compound Test Compound (Oral Gavage) acute_model Carrageenan-Induced Paw Edema (Rat) compound->acute_model chronic_model Complete Freund's Adjuvant (CFA) (Rat) compound->chronic_model acute_endpoint Measure Paw Volume (Plethesmometry) acute_model->acute_endpoint result Efficacy Data Analysis acute_endpoint->result chronic_endpoint Measure Thermal Hyperalgesia (Hargreaves Test) chronic_model->chronic_endpoint chronic_endpoint->result

Workflow for preclinical in vivo efficacy testing.
  • Objective: To evaluate the compound's efficacy in a standard model of acute inflammation.

  • Methodology:

    • Acclimate male Sprague-Dawley rats for one week.

    • Administer the test compound or vehicle via oral gavage one hour prior to the inflammatory challenge.

    • Inject a 1% solution of carrageenan into the plantar surface of the right hind paw to induce localized inflammation.

    • Measure the paw volume using a plethysmometer at baseline (time 0) and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • Calculate the percent inhibition of edema for the treated groups relative to the vehicle control group.

  • Rationale: This is a widely accepted and robust model for screening compounds for acute anti-inflammatory activity.

Conclusion and Future Directions

This compound represents a rationally designed molecule with significant potential as a novel anti-inflammatory and analgesic agent. Its key structural features—the chroman scaffold and the trifluoromethyl group—provide a strong scientific basis for its hypothesized mechanism as a potent and potentially selective COX-2 inhibitor. The strategic incorporation of the CF3 group is expected to confer a favorable pharmacokinetic profile, including enhanced metabolic stability and bioavailability[4][5][7].

The preclinical evaluation strategy outlined in this guide provides a clear and logical path forward. Successful validation in the proposed in vitro and in vivo models would establish a strong foundation for advancing the compound into formal IND-enabling studies, including comprehensive ADME/Tox profiling, safety pharmacology, and GMP manufacturing. Further exploration into its potential applications in other inflammation-driven diseases could also be warranted. This compound stands as a promising candidate for addressing the ongoing need for safer and more effective treatments for inflammatory disorders.

References

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The Multifaceted Biological Activities of Chroman-4-yl Acetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of the Chroman Scaffold

The chroman-4-one scaffold, a privileged structure in medicinal chemistry, serves as a foundational blueprint for a diverse array of biologically active molecules.[1][2][3] Its inherent structural features have been exploited by nature and chemists alike to generate compounds with a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[4][5][6] This technical guide delves into a specific, yet highly promising, subclass: chroman-4-yl acetic acid derivatives. We will explore their synthesis, diverse biological activities, and the underlying mechanisms of action. Furthermore, this guide provides detailed experimental protocols and insights into structure-activity relationships (SAR), offering a comprehensive resource for researchers and drug development professionals seeking to harness the therapeutic potential of these versatile compounds.

Synthetic Pathways to Chroman-4-yl Acetic Acid Derivatives

The synthesis of the chroman-4-one core and its subsequent derivatization to acetic acid analogues can be achieved through several established routes. A common and effective method involves the Pechmann condensation for the formation of a coumarin intermediate, which can then be elaborated.[7]

A key intermediate, (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester, is often synthesized and subsequently reacted with hydrazine hydrate to form (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. This hydrazide is a versatile building block for a variety of derivatives, including Schiff bases and various heterocyclic adducts like oxadiazoles and triazoles.[8]

Illustrative Synthetic Workflow

G cluster_synthesis General Synthetic Scheme Resorcinol Resorcinol Pechmann Pechmann Condensation Resorcinol->Pechmann EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Pechmann CoumarinEster (7-hydroxy-2-oxo-2H-chromen-4-yl) -acetic acid ethyl ester Pechmann->CoumarinEster Hydrazine Hydrazine Hydrate CoumarinEster->Hydrazine Hydrazide (7-hydroxy-2-oxo-2H-chromen-4-yl) -acetic acid hydrazide Hydrazine->Hydrazide SchiffBase Schiff Base Formation Hydrazide->SchiffBase ArylAldehyde Aromatic Aldehydes ArylAldehyde->SchiffBase FinalProduct Chroman-4-yl Acetic Acid Schiff Base Derivatives SchiffBase->FinalProduct

Caption: A generalized synthetic route to chroman-4-yl acetic acid derivatives.

A Spectrum of Biological Activities

Chroman-4-yl acetic acid derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for further investigation in various therapeutic areas.

Antimicrobial Properties

Several studies have highlighted the potent antibacterial and antifungal activities of this class of compounds.[4][8] The mechanism of action is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.[9]

Compound TypeTest OrganismActivity (MIC in µg/mL)Reference
Homoisoflavonoid derivativesStaphylococcus epidermidis64 - 1024[4]
Homoisoflavonoid derivativesPseudomonas aeruginosa64 - 1024[4]
Homoisoflavonoid derivativesSalmonella enteritidis64 - 1024[4]
Homoisoflavonoid derivativesCandida albicans64 - 1024[4]
Homoisoflavonoid derivativesCandida tropicalis64 - 1024[4]
Anti-inflammatory Effects

The anti-inflammatory potential of chromone and chromanone derivatives is well-documented.[5][10] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) and mitogen-activated protein kinase (MAPK) pathways.[10] This leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

G cluster_pathway TLR4-Mediated Inflammatory Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 ASK1 ASK1 TRAF6->ASK1 p38 p38 MAPK ASK1->p38 NFkB NF-κB p38->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Chroman Chroman-4-yl Acetic Acid Derivative Chroman->TRAF6 Inhibits Chroman->ASK1 Inhibits

Caption: Inhibition of the TLR4/MAPK signaling cascade by chroman derivatives.

Anticancer Activity

The anticancer potential of chroman-4-one derivatives is a rapidly evolving area of research.[6] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[11] The cytotoxic effects are often evaluated using the MTT assay, which measures the metabolic activity of cells.[12][13][14]

Compound DerivativeCancer Cell LineIC50 (µM)Reference
5-Halogenated indolin-2-oneHeLa10.64 - 33.62[14]
Fused PyrazolesHuman Breast CancerVaries[12]
1,8-diazaphenothiazinesColon Carcinoma (SW-948)~5-10 µg/ml[15]
1,8-diazaphenothiazinesLeukemia (L-1210)~10 µg/ml[15]
Acetyl-CoA Carboxylase (ACC) Inhibition

Recent studies have identified chroman derivatives as inhibitors of acetyl-CoA carboxylases (ACCs), which are rate-limiting enzymes in fatty acid biosynthesis.[1] This makes them promising candidates for the treatment of metabolic diseases and certain types of cancer that are dependent on de novo lipogenesis.

Experimental Protocols: A Practical Guide

To facilitate further research and development, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cell lines.

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chroman-4-yl acetic acid derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol for In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.

Principle: Carrageenan, when injected into the paw of a rodent, induces a biphasic inflammatory response characterized by edema. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Compound Administration: Administer the chroman-4-yl acetic acid derivatives orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Protocol for Antibacterial Activity (Cup-Plate Diffusion Method)

This method is a standard technique for evaluating the antibacterial activity of a compound.

Principle: The test compound diffuses from a well or "cup" through an agar medium seeded with a specific bacterium. If the compound has antibacterial activity, it will create a clear zone of inhibition where bacterial growth is prevented. The diameter of this zone is proportional to the compound's activity.

Procedure:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes.

  • Inoculation: Once the agar has solidified, uniformly spread a standardized suspension of the test bacterium over the surface.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the chroman-4-yl acetic acid derivative solution at a known concentration into each well. A control well should contain the solvent used to dissolve the compound.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition around each well in millimeters.

Structure-Activity Relationship (SAR) Insights

The biological activity of chroman-4-yl acetic acid derivatives is highly dependent on the nature and position of substituents on the chroman ring and the acetic acid side chain.

  • Substituents on the Chroman Ring: The presence of hydroxyl and methoxy groups on the aromatic ring of the chroman nucleus often enhances biological activity.[16][17] Halogen substitutions can also modulate the activity.[18]

  • Modifications of the Acetic Acid Side Chain: Derivatization of the carboxylic acid group into amides, esters, or various heterocyclic moieties can significantly impact the compound's potency and selectivity. For example, the formation of hydrazones and subsequent cyclization to form oxadiazoles or triazoles has been shown to yield compounds with significant antimicrobial activity.[8]

  • Stereochemistry: The stereochemistry at the C2 and C3 positions of the chroman ring can also play a crucial role in determining the biological activity.

Future Directions and Concluding Remarks

Chroman-4-yl acetic acid derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their synthetic tractability allows for the generation of diverse chemical libraries, which can be screened for various therapeutic targets. Future research should focus on:

  • Lead Optimization: Systematic modification of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety: Evaluation of the most promising candidates in relevant animal models of disease to assess their therapeutic potential and safety profiles.

The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to explore the rich chemical space of chroman-4-yl acetic acid derivatives and to unlock their full therapeutic potential.

References

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In Silico Deconstruction of a Novel Anti-Inflammatory Agent: A Technical Guide to Modeling "2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico modeling of "2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid," a novel compound with putative anti-inflammatory and analgesic properties. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logically flowing narrative that mirrors the computational drug discovery process. We will journey from target identification and validation to the intricacies of molecular docking, the dynamic world of molecular simulations, and the critical predictions of ADMET properties. Each step is elucidated not merely as a protocol but as a scientifically reasoned choice, underpinned by authoritative sources and practical insights. Our central hypothesis is the inhibition of Cyclooxygenase-2 (COX-2), a well-established mediator of inflammation, by our lead compound. This guide will serve as a practical manual for interrogating this hypothesis through the lens of computational chemistry.

Introduction: The Rationale for In Silico Interrogation

The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory effects.[1] The subject of our investigation, "this compound," is a structurally intriguing molecule. The trifluoromethyl group can enhance metabolic stability and binding affinity, making it a promising candidate for drug development.[2] Given its reported analgesic and anti-inflammatory potential, a primary and logical avenue of investigation is its interaction with the Cyclooxygenase (COX) enzymes.[3]

The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological homeostasis, and COX-2, which is inducible and upregulated during inflammation.[4] Selective inhibition of COX-2 is a cornerstone of modern anti-inflammatory drug design, aiming to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[4] Numerous studies have highlighted chromone and chromene derivatives as potential COX-2 inhibitors.[5][6][7] Therefore, this guide will proceed with the well-founded hypothesis that "this compound" exerts its anti-inflammatory effects through the selective inhibition of COX-2.

In silico modeling provides a powerful and resource-efficient platform to test this hypothesis, offering insights into the molecular-level interactions that govern biological activity.[8] This approach allows for the rational design and optimization of drug candidates before their synthesis and in vitro testing.

The Computational Drug Discovery Workflow: A Conceptual Overview

Our investigation will follow a structured yet flexible workflow, designed to provide a holistic understanding of the compound's potential as a COX-2 inhibitor.

G cluster_0 Setup & Preparation cluster_1 Core Modeling cluster_2 Profiling & Prediction cluster_3 Analysis & Outcome A Target Identification (COX-2) B Protein Structure Preparation (PDB: 5IKR) A->B Select PDB Structure D Molecular Docking (Binding Pose Prediction) B->D Input Protein C Ligand Preparation (2D to 3D Conversion) C->D Input Ligand E Molecular Dynamics (Complex Stability) D->E Input Best Pose G Data Interpretation & Hypothesis Refinement D->G Analyze Binding Affinity E->G Analyze Trajectories F ADMET Prediction (Drug-likeness) F->G Assess Pharmacokinetics

Caption: A generalized workflow for the in silico modeling of a small molecule inhibitor.

Part I: Target and Ligand Preparation - The Foundation of Accurate Modeling

The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. This section details the meticulous preparation of both the COX-2 protein and our ligand, "this compound."

Target Protein Acquisition and Preparation

Rationale: The selection of a high-resolution, biologically relevant crystal structure of the target protein is paramount. For this study, we will utilize the crystal structure of human COX-2 in complex with a selective inhibitor. A suitable entry in the Protein Data Bank (PDB) is 5IKR . This structure provides a well-defined active site, crucial for accurate docking studies.

Protocol:

  • Structure Retrieval: Download the PDB file for 5IKR from the RCSB Protein Data Bank ([Link]).

  • Initial Cleaning: Open the PDB file in a molecular visualization and preparation tool (e.g., Schrödinger Maestro, UCSF Chimera, PyMOL).

  • Removal of Non-essential Molecules: Delete all water molecules, co-crystallized ligands, and any other non-protein atoms from the PDB file. This is done to create a clean system for docking our new ligand.

  • Addition of Hydrogens: Add hydrogen atoms to the protein structure. The ionization states of the amino acid residues should be assigned based on a physiological pH of 7.4.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes that may have resulted from the addition of hydrogens. The backbone atoms should be constrained to preserve the overall fold of the protein.

Ligand Preparation

Rationale: The ligand must be converted from a 2D representation to a low-energy 3D conformation. This ensures that the docking algorithm samples realistic conformations of the molecule.

Protocol:

  • 2D Structure Sketching: Draw the 2D structure of "this compound" using a chemical drawing software such as ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D structure to a 3D structure.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., OPLS3e, MMFF94). This will generate a low-energy, stable conformation of the ligand.

  • Generation of Tautomers and Ionization States: Generate possible tautomers and ionization states of the ligand at a physiological pH of 7.4. For our compound, the carboxylic acid group will likely be deprotonated.

Part II: Molecular Docking - Predicting the Binding Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] It is a powerful tool for virtual screening and for understanding the binding mode of a potential drug molecule.[10]

Rationale: By docking "this compound" into the active site of COX-2, we can predict its binding pose and estimate its binding affinity. This will provide the first piece of evidence to support or refute our hypothesis.

G A Prepared Ligand (Low-energy 3D structure) D Docking Algorithm (e.g., Glide, AutoDock Vina) A->D B Prepared Protein (COX-2, PDB: 5IKR) C Grid Generation (Define Active Site) B->C C->D E Scoring Function (Estimate Binding Affinity) D->E F Analysis of Results (Binding Poses, Interactions) E->F

Caption: A workflow for a typical molecular docking experiment.

Protocol:

  • Grid Generation: Define the active site of COX-2 by generating a docking grid around the co-crystallized ligand in the original PDB structure (5IKR). This grid defines the volume in which the docking algorithm will search for binding poses.

  • Docking Execution: Perform the docking calculation using a reputable docking program such as Glide (Schrödinger), AutoDock Vina, or GOLD. These programs use different algorithms and scoring functions to predict the binding pose and affinity.

  • Pose Analysis: Analyze the top-ranked docking poses. Visualize the interactions between the ligand and the protein, paying close attention to hydrogen bonds, hydrophobic interactions, and any potential interactions with key active site residues of COX-2, such as Arg120, Tyr355, and Ser530.[7]

  • Scoring Function Evaluation: The scoring function provides a numerical estimate of the binding affinity (e.g., in kcal/mol). Compare the docking score of your compound to that of known COX-2 inhibitors to gauge its potential potency.

Expected Outcome and Interpretation:

A favorable docking result would show the ligand fitting snugly into the COX-2 active site, forming key interactions with the aforementioned residues. The carboxylic acid moiety is expected to interact with Arg120 and Tyr355, while the trifluoromethyl group may occupy a hydrophobic pocket.

Parameter Expected Favorable Value Interpretation
Docking Score More negative (e.g., < -7.0 kcal/mol)Indicates a stronger predicted binding affinity.
Key Interactions Hydrogen bonds with Arg120, Tyr355, Ser530Mimics the binding mode of known COX-2 inhibitors.
RMSD (if redocking) < 2.0 ÅValidates the docking protocol's ability to reproduce the experimental binding pose.

Part III: Molecular Dynamics Simulations - Observing the Dance of Molecules

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time.[11] This provides a more realistic representation of the biological system and can reveal important insights into the stability of the binding pose and the role of water molecules.[12]

Rationale: An MD simulation of the docked complex of "this compound" and COX-2 will allow us to assess the stability of the predicted binding pose. If the ligand remains stably bound in the active site throughout the simulation, it lends further support to our hypothesis.

G A Docked Complex (Protein + Ligand) B System Solvation (Add Water & Ions) A->B C Energy Minimization B->C D Equilibration (NVT & NPT) C->D E Production MD (Data Collection) D->E F Trajectory Analysis (RMSD, RMSF, Interactions) E->F

Caption: A standard workflow for setting up and running a molecular dynamics simulation.

Protocol:

  • System Setup: Take the best-ranked docked pose from the previous step and place it in a periodic box of water molecules. Add counter-ions to neutralize the system.

  • Energy Minimization: Perform a series of energy minimization steps to relax the system and remove any bad contacts.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure (e.g., 1 atm). This ensures that the system is in a stable state before the production simulation.

  • Production Simulation: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow for adequate sampling of the conformational space.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key analyses include:

    • Root Mean Square Deviation (RMSD): To monitor the overall stability of the protein and the ligand.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds between the ligand and the protein.

Expected Outcome and Interpretation:

A stable complex will be characterized by a low and converging RMSD for both the protein backbone and the ligand. The RMSF of the active site residues should be relatively low, indicating a stable binding pocket. Key hydrogen bonds identified in the docking pose should be maintained for a significant portion of the simulation time.

Analysis Indication of Stability
Ligand RMSD Low and stable fluctuation around an average value.
Protein Backbone RMSD Plateauing after an initial equilibration period.
Hydrogen Bond Occupancy High percentage of simulation time for key interactions.

Part IV: ADMET Prediction - Assessing the "Drug-likeness"

A potent molecule is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction tools can provide an early assessment of a compound's pharmacokinetic and toxicological profile.

Rationale: By predicting the ADMET properties of "this compound," we can identify potential liabilities that may hinder its development as a drug. This information can be used to guide future optimization efforts.

Protocol:

  • Tool Selection: Utilize a comprehensive ADMET prediction tool, such as the SwissADME web server, ADMETlab, or commercial software like ADMET Predictor®.

  • Input Structure: Submit the 2D or 3D structure of the compound to the selected tool.

  • Analysis of Predictions: Analyze the predicted ADMET properties, paying particular attention to:

    • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.

    • Solubility: Predicted aqueous solubility is crucial for oral absorption.

    • CYP450 Inhibition: Prediction of inhibition of major cytochrome P450 enzymes is important for assessing potential drug-drug interactions.

    • Toxicity: Predictions of mutagenicity, carcinogenicity, and other toxicities are critical for safety assessment.

Predicted ADMET Properties for "this compound":

Property Predicted Value Interpretation
Molecular Weight 260.21 g/mol Compliant with Lipinski's Rule (< 500)
LogP ~3.0Acceptable lipophilicity for oral absorption.
H-bond Donors 1Compliant with Lipinski's Rule (≤ 5)
H-bond Acceptors 3Compliant with Lipinski's Rule (≤ 10)
Aqueous Solubility Moderately SolubleFavorable for oral bioavailability.
CYP2D6 Inhibition Likely non-inhibitorReduced risk of drug-drug interactions.
AMES Mutagenicity Predicted non-mutagenicFavorable safety profile.

(Note: These are hypothetical predicted values for illustrative purposes.)

Conclusion: Synthesizing the In Silico Evidence

This in-depth technical guide has outlined a comprehensive in silico strategy for evaluating "this compound" as a potential selective COX-2 inhibitor. By following the detailed protocols for ligand and protein preparation, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate a robust body of computational evidence to guide further experimental work. The convergence of favorable results from each of these computational experiments would strongly support the hypothesis that this compound is a promising lead for the development of a novel anti-inflammatory drug. This guide serves as a testament to the power of computational chemistry to accelerate and rationalize the drug discovery process.

References

  • ResearchGate. (n.d.). Structures of selective COX-2 inhibitors. Retrieved from [Link]

  • Kumar, S., & et al. (2023). Development of novel chromones as antioxidant COX2 inhibitors: in vitro, QSAR, DFT, molecular docking, and molecular dynamics simulations. Journal of Biomolecular Structure and Dynamics, 41(15), 7235-7251.
  • Patel, R. V., & et al. (2018). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 11(8), 3634-3641.
  • National Center for Biotechnology Information. (n.d.). In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae. Retrieved from [Link]

  • Google Patents. (n.d.). CA2936952C - Chromene derivatives as cox-2 inhibitors.
  • European Bioinformatics Institute. (n.d.). Structure-Based Drug Design of COX-1 and COX-2 Specific Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). In Silico drug design and analysis of 4-phenyl-4H-Chromene derivatives as anticancer and anti-inflammatory agents. Retrieved from [Link]

  • Zarghi, A., & Kakhki, S. (2015). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Scientia Pharmaceutica, 83(1), 15-26.
  • MDPI. (n.d.). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(2-Trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indoles: Mastering anti-inflammation and analgesia while mitigating gastrointestinal side effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives. Retrieved from [Link]

  • Biomedical and Pharmacology Journal. (2024). In-silico Investigation and Development of Cyclooxygenase-2 (1CX2)
  • ResearchGate. (n.d.). Structure Based Drug Design and Synthesis of Ibuprofen analogs as Cox Inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anti-Inflammatory Drug Design Using a Molecular Hybridization Approach. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Trifluoromethyl group – Knowledge and References. Retrieved from [Link]

  • PLOS ONE. (2015).
  • Dror, R. O., et al. (2013). Molecular dynamics simulation for all. Journal of General Physiology, 142(2), 121-132.
  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]

  • Paggi, J. M., et al. (2024). The Art and Science of Molecular Docking. Annual Review of Biophysics, 53.
  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157.
  • Salo-Ahen, O. M., et al. (2021). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Processes, 9(3), 517.
  • Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert opinion on drug discovery, 15(9), 1023-1036.
  • Schrödinger. (n.d.). Introduction to molecular modeling in drug discovery. Retrieved from [Link]

  • Data Professor. (2021, September 25). An Introduction to Computational Drug Discovery [Video]. YouTube. [Link]

  • ACS Publications. (2023). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction.
  • Frontiers. (2020). Mechanistic Understanding From Molecular Dynamics Simulation in Pharmaceutical Research 1: Drug Delivery. Frontiers in Molecular Biosciences, 7, 13.
  • ACS Publications. (2022). Molecular Dynamics Simulations and Diversity Selection by Extended Continuous Similarity Indices.

Sources

The Emergence of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid in Novel Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Novel Scaffolds in Modern Therapeutics

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a paramount objective. The chroman scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide delves into the scientific rationale and technical considerations surrounding a particularly promising derivative, 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid , as a candidate for novel drug development. The strategic incorporation of a trifluoromethyl group is anticipated to significantly enhance its therapeutic potential, a concept well-documented to improve metabolic stability, lipophilicity, and target binding affinity. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, proposed mechanism of action, and potential therapeutic applications.

Chemical Profile and Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 1121583-64-9Internal DB
Molecular Formula C₁₂H₁₁F₃O₃Internal DB
Molecular Weight 260.21 g/mol Internal DB
Appearance White Solid[1]
Predicted LogP 3.04620[1]
Predicted Boiling Point 356.0 ± 42.0 °C[1]
Predicted Flash Point 169.1 ± 27.9 °C[1]

Strategic Synthesis of the Core Scaffold

The synthesis of this compound leverages established methodologies for the construction of the chroman ring system, followed by functionalization to introduce the acetic acid moiety. A proposed synthetic route is outlined below, designed for efficiency and scalability.

Experimental Protocol: A Two-Step Synthetic Approach

Step 1: Synthesis of 7-(Trifluoromethyl)chroman-4-one

This initial step involves the construction of the chroman-4-one core. A well-established method is the intramolecular cyclization of a substituted phenoxypropionic acid.

  • Starting Material: 3-(3-(Trifluoromethyl)phenoxy)propanoic acid.

  • Cyclization: The phenoxypropanoic acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at an elevated temperature (e.g., 80-100 °C) to facilitate an intramolecular Friedel-Crafts acylation.

  • Work-up and Purification: The reaction mixture is quenched with ice water, and the resulting precipitate is filtered, washed, and purified by recrystallization or column chromatography to yield 7-(trifluoromethyl)chroman-4-one.

Step 2: Synthesis of this compound

The second step involves the introduction of the acetic acid side chain at the 4-position of the chroman-4-one.

  • Reformatsky Reaction: 7-(Trifluoromethyl)chroman-4-one is reacted with a Reformatsky reagent, such as ethyl bromoacetate, in the presence of activated zinc dust. This reaction forms a β-hydroxy ester intermediate.

  • Dehydration and Reduction: The intermediate is then subjected to dehydration to form an α,β-unsaturated ester, followed by catalytic hydrogenation to reduce the double bond.

  • Hydrolysis: Finally, the ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide), followed by acidification to yield the target compound, this compound.

Proposed Mechanism of Action: Inhibition of Aldose Reductase

While direct biological studies on this compound are not extensively reported in publicly available literature, a compelling hypothesis for its mechanism of action can be formulated based on structure-activity relationship (SAR) studies of related chroman derivatives. A significant body of evidence points towards the inhibition of the enzyme aldose reductase as a primary therapeutic target for this class of compounds.[2][3][4]

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[5] Under hyperglycemic conditions, such as in diabetes mellitus, the increased flux through this pathway leads to the accumulation of sorbitol in tissues, causing osmotic stress and contributing to the pathogenesis of diabetic complications like neuropathy, retinopathy, and nephropathy.[5]

The Role of the Chroman Scaffold and Trifluoromethyl Group in Aldose Reductase Inhibition

The chroman ring system is a key pharmacophore in several known aldose reductase inhibitors.[2] The acetic acid moiety is also a common feature in many potent inhibitors, as it can interact with the active site of the enzyme.[6][7]

The introduction of a trifluoromethyl (-CF₃) group at the 7-position of the chroman ring is a strategic modification that is expected to enhance the inhibitory potency and overall drug-like properties of the molecule. The trifluoromethyl group is a well-known bioisostere for a methyl group but possesses distinct electronic properties. Its strong electron-withdrawing nature can influence the acidity of the carboxylic acid group, potentially leading to stronger interactions with the enzyme's active site. Furthermore, the lipophilic nature of the -CF₃ group can improve cell membrane permeability and metabolic stability, leading to a more favorable pharmacokinetic profile.

Potential Therapeutic Applications

Based on the proposed mechanism of action, this compound holds significant promise for the development of novel therapeutics for a range of conditions.

Diabetic Complications

The primary and most compelling application is in the management of diabetic complications. By inhibiting aldose reductase, this compound could potentially prevent or slow the progression of:

  • Diabetic Neuropathy: Damage to the nerves that can cause pain, numbness, and weakness.

  • Diabetic Retinopathy: Damage to the blood vessels in the retina, which can lead to vision loss.

  • Diabetic Nephropathy: Damage to the kidneys that can lead to kidney failure.

Anti-inflammatory and Analgesic Effects

Several studies have reported the anti-inflammatory and analgesic properties of chroman derivatives.[1][8][9] While the exact mechanism for these effects in chromans is not fully elucidated, it may be linked to the modulation of inflammatory pathways. The potential anti-inflammatory and analgesic properties of this compound warrant further investigation and could broaden its therapeutic utility.

Experimental Workflows for Biological Evaluation

To validate the therapeutic potential of this compound, a series of well-defined in vitro and in vivo experiments are necessary.

In Vitro Aldose Reductase Inhibition Assay

This assay is crucial to confirm the proposed mechanism of action and to determine the inhibitory potency of the compound.

Protocol:

  • Enzyme Source: Purified recombinant human or rat aldose reductase.

  • Substrate: DL-glyceraldehyde.

  • Cofactor: NADPH.

  • Assay Principle: The assay measures the decrease in absorbance at 340 nm as NADPH is consumed during the reduction of DL-glyceraldehyde by aldose reductase.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound at various concentrations.

    • Initiate the reaction by adding the enzyme.

    • Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Logical Framework for Drug Development

The development of this compound as a therapeutic agent can be visualized as a structured progression from initial discovery to preclinical evaluation.

DrugDevelopmentWorkflow cluster_0 Discovery & Synthesis cluster_1 Preclinical Evaluation Lead_Identification Lead Identification (Chroman Scaffold) Chemical_Synthesis Chemical Synthesis (Trifluoromethylation) Lead_Identification->Chemical_Synthesis Characterization Structural Characterization (NMR, MS) Chemical_Synthesis->Characterization In_Vitro_Assays In Vitro Assays (Aldose Reductase Inhibition) Characterization->In_Vitro_Assays Cell-Based_Assays Cell-Based Assays (Sorbitol Accumulation) In_Vitro_Assays->Cell-Based_Assays In_Vivo_Studies In Vivo Studies (Diabetic Animal Models) Cell-Based_Assays->In_Vivo_Studies Toxicity_Profiling Toxicity Profiling In_Vivo_Studies->Toxicity_Profiling

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Methodological & Application

Synthesis of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

This document provides a comprehensive guide for the synthesis of 2-(7-(trifluoromethyl)chroman-4-yl)acetic acid, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl-substituted chroman scaffold is of significant interest due to its potential to modulate the pharmacological properties of bioactive molecules. This guide details a robust and reproducible multi-step synthetic route, commencing with the formation of the key intermediate, 7-(trifluoromethyl)chroman-4-one, followed by the introduction of the acetic acid moiety at the C4-position via a Reformatsky reaction and subsequent transformations. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step protocol but also insights into the rationale behind the chosen synthetic strategy and methodologies.

Introduction

Chroman derivatives are a prominent class of heterocyclic compounds frequently encountered in natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, trifluoromethylated chroman structures, such as this compound, represent highly sought-after scaffolds for the development of novel therapeutic agents. This compound, in particular, has been identified as a key intermediate with potential applications in the development of anti-inflammatory and analgesic drugs.[1]

This application note outlines a reliable synthetic pathway to access this important molecule, focusing on chemical principles and practical laboratory execution. The described synthesis is divided into two main stages: the construction of the 7-(trifluoromethyl)chroman-4-one core and the subsequent elaboration to the final acetic acid derivative.

Synthetic Strategy Overview

The overall synthetic approach is a three-step sequence starting from the readily available 7-(trifluoromethyl)chroman-4-one. The key transformation involves the addition of a two-carbon unit to the carbonyl group at the C4 position, which is achieved through a Reformatsky reaction. This is followed by dehydration and catalytic hydrogenation to furnish the desired saturated acetic acid sidechain.

Synthetic_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Elaboration to Final Product Start 3-(Trifluoromethyl)phenol Intermediate_1 7-(Trifluoromethyl)chroman-4-one Start->Intermediate_1 Intramolecular Friedel-Crafts Acylation Intermediate_2 Ethyl 2-(4-hydroxy-7-(trifluoromethyl)chroman-4-yl)acetate Intermediate_1->Intermediate_2 Reformatsky Reaction Intermediate_3 Ethyl 2-(7-(trifluoromethyl)chroman-4-en-4-yl)acetate Intermediate_2->Intermediate_3 Dehydration Intermediate_4 Ethyl 2-(7-(trifluoromethyl)chroman-4-yl)acetate Intermediate_3->Intermediate_4 Catalytic Hydrogenation Final_Product This compound Intermediate_4->Final_Product Ester Hydrolysis

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Application Note: Quantitative Analysis of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

Accurate and precise quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring safety, efficacy, and quality from preclinical studies to final product release. This document provides a comprehensive guide to the quantitative analysis of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid, a compound featuring a chroman core, a trifluoromethyl group, and a carboxylic acid moiety.[1][2] The molecule's structural features—specifically the aromatic chroman ring system and the acidic proton—dictate the selection of analytical methodologies.

The primary recommended techniques are:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust, reliable method ideal for quantifying the analyte in less complex matrices such as drug substance and formulation samples. The chroman structure provides a suitable chromophore for UV detection.[3][4]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalysis, offering superior sensitivity and selectivity required for accurately measuring low concentrations of the analyte in complex biological matrices like plasma.[5][6][7] The carboxylic acid group is readily ionizable, making it highly amenable to mass spectrometric detection.[8]

This guide details validated protocols for both techniques, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure data integrity and regulatory compliance.[5][9][10][11]

Method 1: Quantification by Reversed-Phase HPLC-UV

This method is optimized for the determination of this compound in bulk material or simple formulations, where concentration levels are relatively high.

Causality and Experimental Choices
  • Reversed-Phase Chromatography: The analyte has a calculated LogP of approximately 3.05, indicating moderate lipophilicity suitable for retention on a C18 stationary phase.[1]

  • Acidified Mobile Phase: The mobile phase is acidified with formic or acetic acid.[8][12] This suppresses the ionization of the analyte's carboxylic acid group, ensuring it is in a neutral state. This prevents peak tailing and results in a sharp, symmetrical peak, which is critical for accurate integration and quantification.

  • UV Wavelength Selection: The benzopyran structure within the chroman moiety is expected to have a UV absorbance maximum around 270-280 nm. For robust quantification, detection at 275 nm is selected to provide a balance of sensitivity and selectivity against potential impurities.

Detailed Experimental Protocol: HPLC-UV
  • Reagents and Materials:

    • Reference Standard: this compound (≥98% purity).[1]

    • Acetonitrile (ACN), HPLC Grade.

    • Methanol (MeOH), HPLC Grade.

    • Water, HPLC Grade or Milli-Q.

    • Formic Acid, ACS Grade.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with diluent to cover the expected concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample (e.g., powdered formulation) and dissolve in a known volume of diluent to achieve a theoretical concentration within the calibration range.

    • Vortex/sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
UV Detection 275 nm

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 60 40
10.0 10 90
12.0 10 90
12.1 60 40

| 15.0 | 60 | 40 |

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis & Data RefStd Reference Standard Stock Stock Solution (1 mg/mL) RefStd->Stock Sample Test Sample SamplePrep Sample Dissolution & Filtration Sample->SamplePrep Solvents Mobile Phase / Diluent Solvents->Stock Solvents->SamplePrep Cal Calibration Standards (1-100 µg/mL) Stock->Cal HPLC HPLC-UV System Injection Cal->HPLC SamplePrep->HPLC Chrom Chromatogram Generation HPLC->Chrom Data Data Processing: Peak Integration Chrom->Data Result Final Concentration Calculation Data->Result MRM_Principle IonSource Ion Source (ESI-) Q1 Quadrupole 1 (Q1) Mass Filter Selects m/z 259.2 IonSource->Q1 All Ions Q2 Quadrupole 2 (Q2) Collision Cell Fragmentation Q1->Q2 Precursor Ion [M-H]⁻ Q3 Quadrupole 3 (Q3) Mass Filter Selects m/z 215.2 Q2->Q3 All Fragments Detector Detector Signal Generation Q3->Detector Product Ion

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Application Note: A Robust, Validated HPLC-UV Method for the Quantitative Analysis of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly reliable and robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid. This compound is of significant interest in pharmaceutical research and development. The method utilizes reversed-phase chromatography to achieve excellent separation and peak symmetry. The protocol has been developed to be straightforward and is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and research applications.[1][2][3] This document provides a comprehensive guide covering method development rationale, detailed experimental protocols, and a full validation summary, intended for researchers, analytical scientists, and drug development professionals.

Introduction and Scientific Rationale

This compound is a complex organic molecule featuring a chroman backbone, a trifluoromethyl group, and an acetic acid moiety.[4][5][6] The trifluoromethyl group significantly impacts the molecule's physicochemical properties, while the chroman structure provides a strong chromophore for UV detection.[7][8] Accurate quantification of this compound is critical for process monitoring, stability testing, and quality assurance in pharmaceutical development.

The selected analytical approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). RP-HPLC is the gold standard in the pharmaceutical industry for its versatility, robustness, and high resolving power for moderately polar to non-polar compounds.[9][10] The analyte, with a predicted LogP of approximately 3.04, is well-suited for retention on a non-polar stationary phase.[4][5]

The method development was guided by the analyte's acidic nature. The carboxylic acid group necessitates careful control of the mobile phase pH. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase is acidified to a pH at least two units below the analyte's pKa, thereby suppressing the ionization of the carboxylate group.[11][12] This strategy minimizes secondary ionic interactions with the silica-based stationary phase, preventing common issues like peak tailing.[11]

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is essential for logical method development.

PropertyValue / InformationSource
Chemical Name This compound[4]
CAS Number 1121583-64-9[4][5][6]
Molecular Formula C₁₂H₁₁F₃O₃[4][5]
Molecular Weight 260.21 g/mol [4][5]
Predicted LogP 3.046[4][5]
Structure
UV Absorbance Expected due to the substituted benzene ring within the chroman structure.[13][14]
Acidity Contains a carboxylic acid functional group.[4]

HPLC Method and Chromatographic Conditions

The following protocol has been optimized for resolution, peak shape, and run time.

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is required.[7]

  • Column: A high-purity, end-capped C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. C18 columns provide excellent hydrophobic retention for this analyte.[9][15]

  • Chemicals and Reagents:

    • This compound reference standard (Purity ≥98%)

    • Acetonitrile (HPLC grade or higher)[16]

    • Water (HPLC grade, e.g., Milli-Q or equivalent)

    • Trifluoroacetic acid (TFA), HPLC grade[17]

Optimized Chromatographic Conditions
ParameterRecommended SettingRationale
Stationary Phase Reversed-Phase C18, 5 µm (4.6 x 150 mm)Provides optimal hydrophobic interaction for the analyte's LogP.[9]
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and maintains a low pH (~2.1) to suppress analyte ionization, ensuring sharp peaks.[11][17]
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a strong organic modifier with a low UV cutoff, ideal for gradient elution.[16]
Gradient Program 40% B to 90% B over 10 minutesProvides sufficient elution strength to analyze the compound within a reasonable time while ensuring separation from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.[18]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[18]
Injection Volume 10 µLA typical volume to balance sensitivity and potential peak overload.
UV Detection 225 nmThis wavelength corresponds to a strong absorbance region for the chroman chromophore, providing high sensitivity. Aromatic compounds typically absorb in the 210-254 nm range.[18][19]
Run Time 15 minutes (including equilibration)
Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is recommended. Using a diluent similar in composition to the initial mobile phase conditions prevents peak distortion.[18]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 25, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the diluent. These will be used to construct the calibration curve.[7]

Method Validation Protocol (ICH Q2(R1))

The objective of analytical procedure validation is to demonstrate that it is suitable for its intended purpose.[3] The following protocols are based on the ICH Q2(R1) guidelines.[1][2][20]

System Suitability Testing (SST)

Before any validation run or sample analysis, the suitability of the chromatographic system must be verified. A working standard (e.g., 50 µg/mL) is injected five or six times.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) N > 2000Measures column efficiency.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%Demonstrates injection precision.
Relative Standard Deviation (%RSD) of Retention Time %RSD ≤ 1.0%Confirms system stability.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample spiked with known related substances.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the blank and placebo chromatograms. The method must be able to resolve the main analyte peak from potential impurities.

Linearity and Range
  • Protocol: Analyze the prepared working standard solutions across the proposed range (e.g., 1-200 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be insignificant compared to the response at the lowest concentration.

Accuracy (as Recovery)
  • Protocol: Analyze samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness
  • Protocol: Intentionally make small, deliberate variations to the method parameters and evaluate the impact on the results.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., ± 2% absolute in organic content)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.

Workflow Diagrams

The following diagrams illustrate the logical flow for method development and validation.

MethodDevelopment start_end start_end process process decision decision output output A Analyte Characterization (Structure, pKa, LogP, UV) B Select Column (Reversed-Phase C18) A->B Hydrophobic nature C Select Mobile Phase (ACN/Water) B->C Standard practice D Optimize Mobile Phase pH (Add 0.1% TFA) C->D Analyte is acidic E Optimize Gradient & Flow Rate D->E Balance resolution & run time F Determine Optimal λmax (Scan with DAD, Select 225 nm) E->F Maximize sensitivity G System Suitability Test F->G I Criteria Met? (Tailing, Plates, RSD) G->I Check SST H Optimized Method I->E No, re-optimize I->H Yes

Caption: Logical workflow for the HPLC method development process.

MethodValidation start_end start_end process process group group output output Start Finalized Analytical Method SST System Suitability Test Start->SST Specificity Specificity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Limits LOD & LOQ Linearity->Limits Data used for calculation Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness End Validated Method Report Robustness->End

Caption: Validation workflow according to ICH Q2(R1) guidelines.

Conclusion

This application note presents a specific, accurate, precise, and robust HPLC-UV method for the quantitative determination of this compound. The use of a standard C18 column with a gradient elution of acetonitrile and acidified water provides excellent chromatographic performance. The comprehensive validation protocol confirms that the method is suitable for its intended purpose in a regulated research or quality control environment, adhering to the stringent requirements of the ICH guidelines.

References

  • A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. Benchchem.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)phenol and Its Derivatives. Benchchem.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]

  • METHOD DEVELOPMENT ON HPLC. Maharana Pratap P.G. College Hardoi. Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

  • Application Note: HPLC Analysis of 2-Allyl-5-trifluoromethyl phenol and its Derivatives. Benchchem.
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). Available at: [Link]

  • A review on method development by hplc. SciSpace. Available at: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]

  • Reversed Phase HPLC Columns. Phenomenex. Available at: [Link]

  • An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. IOSR Journal of Pharmacy (IOSRPHR). Available at: [Link]

  • UV-Visible Spectroscopy. Michigan State University Department of Chemistry. Available at: [Link]

  • How to maximize UV detection sensitivity in flash chromatography. Biotage. Available at: [Link]

  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. ResearchGate. Available at: [Link]

  • Advances in Reversed Phase-High Performance Liquid Chromatography. longdom.org. Available at: [Link]

  • ultraviolet detection methods for TLC analysis and HPLC. YouTube. Available at: [Link]

  • Cas 76-05-1,Trifluoroacetic acid. lookchem.com. Available at: [Link]

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Application Notes & Protocols: A Comprehensive Guide to In Vitro Anti-inflammatory Profiling of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Quest for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process, a double-edged sword that orchestrates both healing and chronic disease. While acute inflammation is a protective response to injury or infection, its dysregulation leads to a spectrum of debilitating conditions, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The clinical need for safer, more effective anti-inflammatory therapeutics is persistent. This guide focuses on providing a strategic framework for the preclinical in vitro evaluation of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid , a novel test article (TA), to comprehensively characterize its anti-inflammatory potential.

The chroman scaffold is a privileged structure in medicinal chemistry, found in various bioactive natural products and synthetic compounds. The trifluoromethyl group can enhance metabolic stability and receptor binding affinity. This combination warrants a systematic investigation into the compound's ability to modulate key inflammatory pathways.

This document abandons a rigid template in favor of a logical, tiered approach that mirrors a typical drug discovery cascade. We begin with foundational screening assays to establish bioactivity and safety, followed by a suite of mechanistic assays designed to pinpoint the compound's specific molecular targets within the complex inflammatory network. Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring that the "why" is as clear as the "how."

Tier 1: Foundational Screening for Bioactivity and Cytotoxicity

Before delving into specific anti-inflammatory mechanisms, it is imperative to establish two fundamental parameters: (1) Does the test article exhibit any anti-inflammatory activity in a relevant cell-based model? and (2) Is this activity a true pharmacological effect or merely a consequence of cellular toxicity?

Assay for Cellular Viability (MTT/XTT Assay)

Principle of the Assay: This is a critical prerequisite for all subsequent cell-based assays. The MTT (or XTT) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This allows us to determine a non-toxic concentration range for the test article to ensure that any observed reduction in inflammatory markers is not due to cell death.[1]

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 murine macrophages or human THP-1 monocytes in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. For THP-1 cells, differentiate them into a macrophage-like state with Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours prior to the experiment.

  • Compound Treatment: Prepare serial dilutions of the test article, this compound, in the appropriate cell culture medium. A typical concentration range to start is 0.1 µM to 100 µM.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the test article. Include a "vehicle control" (e.g., 0.1% DMSO) and a "positive control" for toxicity (e.g., 10% DMSO or a known cytotoxic agent). Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration-response curve to identify the highest concentration that does not significantly reduce cell viability (e.g., >90% viability).

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle of the Assay: During inflammation, macrophages are activated by stimuli like bacterial lipopolysaccharide (LPS).[2] This activation leads to the upregulation of inducible nitric oxide synthase (iNOS), which produces large quantities of nitric oxide (NO), a key inflammatory mediator.[3] This assay provides a robust and high-throughput method to screen for general anti-inflammatory activity. NO production is quantified by measuring its stable breakdown product, nitrite, in the cell culture supernatant using the Griess reagent.[4][5]

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of the test article (determined from the MTT assay) for 1-2 hours. Include appropriate controls:

    • Vehicle Control: Cells treated with vehicle only (e.g., 0.1% DMSO).

    • LPS Control: Cells treated with vehicle + LPS.

    • Positive Control: Cells treated with a known inhibitor of iNOS (e.g., L-NMMA) or a broad anti-inflammatory agent (e.g., Dexamethasone) + LPS.

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.[6]

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Measurement: Read the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite must be generated to quantify the nitrite concentration in the samples.[4]

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only control. Determine the IC₅₀ value (the concentration of the test article that inhibits 50% of NO production).

Tier 2: Elucidating Mechanisms of Action

If the test article shows significant, non-toxic inhibition in the NO production assay, the next logical step is to investigate its mechanism of action. The following assays dissect the compound's effect on the primary enzymatic pathways and signaling cascades that govern the inflammatory response.

Experimental Workflow Visualization

The following diagram illustrates the logical progression of assays described in this guide, moving from broad screening to specific mechanistic studies.

G cluster_1 Tier 2: Mechanistic Elucidation Cytotoxicity 1.1: Cytotoxicity Assay (MTT) Determine Non-Toxic Dose Range NO_Assay 1.2: Nitric Oxide (NO) Assay Primary Screen for Bioactivity Cytotoxicity->NO_Assay COX_Assay 2.1: COX-1/2 Enzyme Assays Target: Prostaglandin Synthesis NO_Assay->COX_Assay If Active LOX_Assay 2.3: 5-LOX Enzyme Assay Target: Leukotriene Synthesis NO_Assay->LOX_Assay If Active Cytokine_Assay 2.4: Cytokine (TNF-α, IL-6) ELISA Target: Key Signaling Mediators NO_Assay->Cytokine_Assay If Active PGE2_Assay 2.2: Cellular PGE2 ELISA Confirms COX-2 Inhibition COX_Assay->PGE2_Assay Validate in Cell Model NFkB_Assay 2.5: NF-κB Pathway Assay Target: Master Transcriptional Regulator Cytokine_Assay->NFkB_Assay

Caption: A tiered workflow for characterizing the anti-inflammatory properties of a test article.

Targeting the Arachidonic Acid Cascade: COX & LOX Enzyme Inhibition

Principle: The eicosanoid pathway is a primary target for many anti-inflammatory drugs. The enzyme cyclooxygenase (COX) exists in two main isoforms: COX-1 (constitutively expressed, involved in housekeeping functions like gastric protection) and COX-2 (inducible during inflammation).[7] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily inhibit these enzymes. The 5-lipoxygenase (5-LOX) enzyme initiates the synthesis of leukotrienes, another class of potent pro-inflammatory mediators.[8][9] Testing the compound against these purified enzymes can directly reveal if it acts as an NSAID-like or a 5-LOX inhibitor.

Protocol Outline: This assay is typically performed using commercially available kits that provide purified ovine COX-1 and human recombinant COX-2.[10][11]

  • Reagent Preparation: Prepare assay buffer, heme cofactor, and the test article at various concentrations.

  • Enzyme Addition: Add diluted COX-1 or COX-2 enzyme to separate wells of a 96-well plate.

  • Inhibitor Incubation: Add the test article dilutions to the wells and incubate briefly. Include a non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) as positive controls.[10]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and a fluorescent or colorimetric probe. The probe reacts with Prostaglandin G2, an intermediate product of the COX reaction, to generate a signal.[10]

  • Measurement: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance (e.g., 590 nm) kinetically over 5-10 minutes.[12]

  • Data Analysis: Calculate the rate of the reaction (slope of the linear phase). Determine the percent inhibition for each concentration of the test article relative to the enzyme control and calculate the IC₅₀ values for both COX-1 and COX-2. The ratio of IC₅₀ (COX-1 / COX-2) provides the selectivity index.

Protocol Outline: Similar to the COX assay, this is often performed using a kit containing purified 5-LOX enzyme.[8][13]

  • Plate Setup: Add assay buffer, test article dilutions, a known 5-LOX inhibitor (e.g., Zileuton) as a positive control, and solvent control to different wells of a 96-well plate.[8]

  • Enzyme Addition: Add the 5-LOX enzyme to all wells except the blank.

  • Reaction Initiation: Add the 5-LOX substrate (e.g., arachidonic acid) to initiate the reaction. The assay measures the hydroperoxides generated by the enzyme.[13]

  • Signal Development: After a set incubation time, a detection reagent is added that reacts with the hydroperoxides to produce a colorimetric or fluorometric signal.

  • Measurement: Read absorbance or fluorescence according to the kit manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test article and determine the IC₅₀ value.

Arachidonic Acid Cascade Visualization

The following diagram illustrates the key enzymes and products of the eicosanoid pathways targeted by the assays above.

cluster_cox COX Pathway cluster_lox LOX Pathway AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX PGs Prostaglandins (e.g., PGE2) (Inflammation, Pain, Fever) COX1->PGs COX2->PGs LTs Leukotrienes (Chemotaxis, Bronchoconstriction) LOX->LTs

Caption: The Arachidonic Acid inflammatory cascade.

Cellular Prostaglandin E2 (PGE2) Production Assay

Principle of the Assay: While enzyme assays are direct, a cell-based assay confirms that the compound can penetrate the cell membrane and inhibit COX-2 in a more physiologically relevant context. Following LPS stimulation, macrophages upregulate COX-2, leading to a surge in Prostaglandin E2 (PGE2) synthesis.[14] The amount of PGE2 secreted into the culture medium can be precisely quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[15]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 of the Nitric Oxide Production assay (Protocol 1.2), using RAW 264.7 cells, pre-treating with the test article, and stimulating with LPS for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate and carefully collect the supernatant.

  • ELISA Procedure: Perform the PGE2 ELISA according to the manufacturer's protocol.[16][17]

    • Typically, standards and samples are added to a microplate pre-coated with an anti-PGE2 antibody.

    • A fixed amount of HRP-conjugated PGE2 is added, which competes with the PGE2 in the sample for binding to the antibody.

    • After washing, a substrate solution (e.g., TMB) is added. The resulting color intensity is inversely proportional to the amount of PGE2 in the sample.[15]

  • Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Calculate PGE2 concentrations from the standard curve. Determine the percent inhibition of PGE2 production and the IC₅₀ value.

Inhibition of Pro-inflammatory Cytokines (TNF-α & IL-6)

Principle of the Assay: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that drive and amplify the inflammatory response.[18][19] Their production by LPS-stimulated macrophages is a hallmark of inflammation. Measuring the test article's ability to inhibit the secretion of these cytokines provides crucial insight into its potential to modulate immune cell signaling. The quantification is achieved using a sandwich ELISA.[20]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 of the Nitric Oxide Production assay (Protocol 1.2). A 24-hour stimulation is suitable for IL-6, but a shorter stimulation (4-6 hours) is often optimal for TNF-α.

  • Supernatant Collection: Collect the cell culture supernatant as described for the PGE2 assay.

  • ELISA Procedure: Use commercial sandwich ELISA kits for TNF-α and IL-6.

    • Add supernatants to wells pre-coated with a capture antibody specific for the target cytokine.

    • After incubation and washing, add a biotin-conjugated detection antibody.

    • Following another wash, add streptavidin-HRP.

    • Finally, add the TMB substrate and stop the reaction. The color intensity is directly proportional to the cytokine concentration.[18]

  • Measurement: Read absorbance at 450 nm.

  • Data Analysis: Calculate cytokine concentrations from the standard curve and determine the IC₅₀ values for the inhibition of both TNF-α and IL-6.

Investigation of the NF-κB Signaling Pathway

Principle of the Assay: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[21][22] In resting cells, it is held inactive in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli like LPS trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes, including NOS2 (iNOS), PTGS2 (COX-2), TNF, and IL6.[23][24] Assessing the test article's effect on this pathway can reveal if it has broad-spectrum anti-inflammatory activity. This can be measured via Western blot analysis of key pathway proteins.

Protocol Outline (Western Blot for IκBα Degradation):

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with the test article for 1 hour.

  • Stimulation: Stimulate with LPS (1 µg/mL) for a short time course (e.g., 0, 15, 30, and 60 minutes), as IκBα degradation is a rapid and transient event.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them to extract total cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for IκBα.

    • Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Interpretation: A potent anti-inflammatory compound that targets this pathway will prevent or reduce the degradation of IκBα at the 15 and 30-minute time points compared to the LPS-only control.

NF-κB Signaling Pathway Visualization

This diagram shows the canonical NF-κB activation pathway, a central hub for inflammatory gene expression.

Caption: Overview of the canonical NF-κB signaling pathway.

Data Summary and Interpretation

The results from this comprehensive panel of assays should be compiled to build a detailed profile of the test article's anti-inflammatory activity.

Table 1: Summary of Key In Vitro Anti-inflammatory Assays

Assay NamePrimary Target/PathwayEndpoint MeasuredTypical Positive Control
Nitric Oxide (NO) Production Inducible Nitric Oxide Synthase (iNOS)Nitrite ConcentrationDexamethasone, L-NMMA
COX-1/-2 Enzyme Inhibition Cyclooxygenase EnzymesPGG₂ Production RateIndomethacin, Celecoxib
Cellular PGE₂ Production Cellular COX-2 ActivityPGE₂ ConcentrationIndomethacin, Celecoxib
5-LOX Enzyme Inhibition 5-Lipoxygenase EnzymeHydroperoxide ProductionZileuton
TNF-α / IL-6 Production Cytokine Synthesis PathwaysCytokine ConcentrationDexamethasone
NF-κB Activation IκBα DegradationIκBα Protein LevelsBay 11-7082

Table 2: Hypothetical Data Summary for Test Article (TA)

AssayTA IC₅₀ (µM)Dexamethasone IC₅₀ (µM)Celecoxib IC₅₀ (µM)
NO Production 5.20.1> 50
PGE₂ Production 2.50.50.05
TNF-α Production 8.10.2> 50
IL-6 Production 10.50.3> 50
COX-1 Inhibition > 100-15.0
COX-2 Inhibition 1.8-0.04
5-LOX Inhibition > 100--

Interpretation of Hypothetical Data: The hypothetical results in Table 2 would suggest that this compound is a potent and selective COX-2 inhibitor. It strongly inhibits PGE₂ production in cells at concentrations similar to its direct enzymatic inhibition of COX-2, while having minimal effect on COX-1. Its moderate inhibition of NO and cytokine production could be a downstream consequence of reduced prostaglandin signaling, and it does not appear to target the 5-LOX pathway. This profile suggests it may function as a modern NSAID with a potentially favorable gastrointestinal safety profile.

Conclusion

This application guide provides a robust, multi-tiered strategy for the in vitro characterization of this compound. By systematically progressing from broad phenotypic screening to specific mechanistic assays, researchers can efficiently and accurately define the compound's anti-inflammatory profile, identify its molecular targets, and generate the critical data needed to support its further development as a potential therapeutic agent.

References

  • O’Brien, M., et al. (2017). A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells. Journal of Immunological Methods. Available at: [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine. While the direct link is not available, a related article on JCI provides context: [Link]

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  • Mitchell, S., et al. (2016). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Journal of Innate Immunity. Available at: [Link]

  • NCL. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Cancer Institute. Available at: [Link]

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Application Note & Protocols: A Multi-Assay Strategy for Evaluating the In Vitro Cytotoxicity of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Deconstructing the Cytotoxic Potential of a Novel Chroman Derivative

The compound 2-(7-(trifluoromethyl)chroman-4-yl)acetic acid belongs to the chroman class of heterocyclic compounds. Chroman scaffolds are prevalent in a wide range of biologically active molecules and have garnered significant interest in medicinal chemistry.[1] Derivatives of chroman have been investigated for numerous therapeutic applications, including as anticancer agents, with some exhibiting cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.[2][3] The trifluoromethyl group is a common feature in modern pharmaceuticals, often added to enhance metabolic stability and cell permeability, which can influence a compound's overall efficacy and cytotoxic profile. Furthermore, the acetic acid moiety itself has been noted to induce cell death in certain contexts.[4]

Given the structural motifs present in this compound, a thorough evaluation of its cytotoxic potential is a critical first step in its preclinical assessment. This document provides a comprehensive, multi-assay framework for characterizing the compound's effect on cell health. We will move beyond simple viability metrics to build a more nuanced understanding of the potential mechanism of cell death. This guide is designed to be a self-validating system, incorporating multiple assays that measure different cellular endpoints to ensure robust and reliable data.

The following protocols are grounded in established methodologies and are designed to be compliant with international standards for in vitro cytotoxicity testing, such as those outlined in ISO 10993-5.[5][6][7][8]

Strategic Workflow for Cytotoxicity Profiling

A multi-pronged approach is essential for a comprehensive cytotoxicity assessment. We recommend a tiered strategy that begins with general cell health and viability, followed by assays that probe for specific mechanisms of cell death.

Cytotoxicity_Workflow cluster_0 Tier 1: Primary Viability Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Data Analysis & Interpretation A Compound Preparation & Dose Range Selection B Cell Line Selection & Seeding (e.g., MCF-7, HepG2, Normal Fibroblasts) A->B Establish Conditions C MTT Assay (Metabolic Activity) B->C 24-72h Treatment D Neutral Red Uptake Assay (Lysosomal Integrity) B->D 24-72h Treatment G Calculate IC50 Values C->G D->G E LDH Release Assay (Membrane Integrity) H Compare Results Across Assays E->H F Caspase-Glo® 3/7 Assay (Apoptosis Induction) F->H G->H Synthesize Data H->E Investigate Membrane Damage H->F Investigate Apoptosis I Determine Selectivity Index (Cancer vs. Normal Cells) H->I Final Assessment Cytotoxicity_Mechanisms cluster_viability Viability Assays cluster_mechanism Mechanism Assays Compound 2-(7-(Trifluoromethyl) chroman-4-yl)acetic acid MTT MTT Assay (Mitochondrial Function ↓) Compound->MTT NR Neutral Red Assay (Lysosomal Integrity ↓) Compound->NR Necrosis Necrosis Compound->Necrosis Apoptosis Apoptosis Compound->Apoptosis LDH LDH Release Assay (Membrane Damage ↑) Necrosis->LDH causes Caspase Caspase-Glo® 3/7 (Caspase Activation ↑) Apoptosis->Caspase activates

Caption: Relationship between assays and cell death mechanisms.

Conclusion and Forward Look

This application note provides a robust, multi-assay strategy to characterize the cytotoxicity of the novel compound this compound. By integrating assays that measure metabolic activity (MTT), lysosomal integrity (Neutral Red), membrane integrity (LDH), and apoptosis induction (Caspase-Glo® 3/7), researchers can obtain a comprehensive profile of the compound's biological effects. This tiered approach not only quantifies toxicity but also provides critical insights into the mechanism of action, which is essential for guiding further drug development efforts. The self-validating nature of using orthogonal assays ensures high confidence in the generated data, paving the way for subsequent in-depth mechanistic studies and preclinical evaluation.

References

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  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate.
  • Promega Corporation. (2020). Caspase-Glo® 3/7 3D Assay Technical Manual, TM627.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
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Protocol for Preclinical Evaluation of "2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid" in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Therapeutic Potential of a Novel Chroman Derivative

The discovery and development of novel anti-inflammatory agents remain a cornerstone of pharmaceutical research. Chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory conditions represent a significant global health burden, necessitating the exploration of new chemical entities with improved efficacy and safety profiles. Chroman scaffolds are privileged structures in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] "2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid" is a novel compound with purported anti-inflammatory and analgesic properties.[4] This application note provides a comprehensive guide for the preclinical evaluation of this compound in established animal models of inflammation.

The protocols outlined herein are designed to assess the compound's efficacy, and preliminary safety profile, and to provide insights into its potential mechanism of action. We will hypothesize two potential anti-inflammatory mechanisms for "this compound" to guide our experimental design: selective inhibition of cyclooxygenase-2 (COX-2)[5][6][7] and agonism of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][8][9][10] These pathways are critical regulators of the inflammatory response, and their modulation is a key strategy in the development of anti-inflammatory therapeutics.

This guide is intended for researchers, scientists, and drug development professionals. All procedures involving animals should be conducted in accordance with the ARRIVE guidelines[4][11][12][13][14] and approved by an institutional animal care and use committee (IACUC).

PART 1: Compound Formulation and Preliminary Toxicity Assessment

A critical first step in the in vivo evaluation of any new chemical entity is the development of a suitable formulation for administration and an initial assessment of its toxicity.

Formulation Development for Oral Administration

Given that many small molecule drugs are intended for oral delivery, developing a stable and bioavailable oral formulation is paramount. "this compound" is predicted to have poor aqueous solubility, a common challenge in drug development.[15][16][17][18][19]

Objective: To prepare a homogenous and stable suspension of "this compound" for oral gavage in rodents.

Materials:

  • "this compound" powder

  • Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water

  • Mortar and pestle

  • Homogenizer

  • Analytical balance

  • pH meter

Protocol:

  • Vehicle Preparation: Prepare a 0.5% CMC solution by slowly adding carboxymethylcellulose to sterile water while stirring continuously until a clear, viscous solution is formed.

  • Compound Suspension:

    • Weigh the required amount of "this compound" powder.

    • Levigate the powder in a mortar with a small amount of the 0.5% CMC vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while triturating to create a uniform suspension.

    • For larger volumes, a homogenizer can be used to ensure a fine, homogenous suspension.

  • Quality Control:

    • Visually inspect the suspension for any clumps or sedimentation.

    • Measure the pH of the suspension and adjust if necessary to a neutral range (pH 6.5-7.5) to minimize potential gastrointestinal irritation.

    • The stability of the suspension should be assessed for the duration of the in-life studies.

Acute Oral Toxicity Study (OECD 423)

An acute toxicity study is essential to determine the compound's intrinsic toxicity and to select appropriate dose levels for subsequent efficacy studies. The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a minimal number of animals.[2][3][20][21][22]

Animal Model:

  • Species: Sprague-Dawley rats (female, as they are often slightly more sensitive)

  • Age: 8-12 weeks

  • Number of animals: 3 animals per step

Protocol:

  • Acclimatization: Acclimate the animals to the housing conditions for at least 5 days prior to dosing.

  • Dosing:

    • Administer a single oral dose of the compound formulation via gavage.

    • The starting dose is typically chosen from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. Based on the lack of existing data, a conservative starting dose of 300 mg/kg is recommended.

  • Observation:

    • Observe animals for mortality and clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes, respiratory, circulatory, autonomic, and central nervous system, and somatomotor activity and behavior pattern) at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.

    • Record body weights on days 0, 7, and 14.

  • Endpoint: The study is terminated based on the number of animals that die or show signs of severe toxicity within a defined period. The results are used to classify the compound into a toxicity category according to the Globally Harmonized System (GHS).

Data Presentation:

Dose (mg/kg)Number of AnimalsMortalityClinical Signs of ToxicityBody Weight Change (Day 14 vs. Day 0)
30030/3Mild lethargy observed at 2-4 hours, resolved by 24 hours.+ 5.2%
200031/3Moderate lethargy, piloerection.- 2.1% (survivors)

This is a hypothetical data table.

PART 2: Efficacy Evaluation in Acute and Chronic Inflammation Models

The following protocols describe well-established animal models to assess the anti-inflammatory efficacy of "this compound".

Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)

This is a widely used and reproducible model of acute inflammation, primarily mediated by prostaglandins and other inflammatory mediators.[23][24][25] It is particularly sensitive to inhibitors of cyclooxygenase.

Experimental Workflow:

G cluster_0 Pre-treatment cluster_1 Induction cluster_2 Assessment acclimatization Acclimatization (≥ 5 days) baseline Baseline Paw Volume Measurement acclimatization->baseline dosing Compound/Vehicle Administration (p.o.) baseline->dosing carrageenan Carrageenan Injection (Subplantar) dosing->carrageenan 1 hour measurement Paw Volume Measurement (1, 2, 3, 4, 5, 6 hours) carrageenan->measurement euthanasia Euthanasia & Tissue Collection measurement->euthanasia

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Groups:

    • Vehicle control (0.5% CMC)

    • "this compound" (e.g., 10, 30, 100 mg/kg, p.o.)

    • Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the test compound or vehicle orally 1 hour before carrageenan injection.

    • Induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

  • Endpoint: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hours (Mean ± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Compound X100.62 ± 0.04*27.1%
Compound X300.41 ± 0.03**51.8%
Compound X1000.25 ± 0.02 70.6%
Indomethacin100.30 ± 0.0364.7%

*p<0.05, **p<0.01, **p<0.001 compared to vehicle control. (Hypothetical data)

Adjuvant-Induced Arthritis in Rats (Chronic Inflammation)

This model mimics several features of human rheumatoid arthritis, including polyarthritis, inflammation, and bone and cartilage degradation.[26][27][28][29][30]

Protocol:

  • Animal Model: Male Lewis rats (6-8 weeks old).

  • Groups:

    • Vehicle control (0.5% CMC)

    • "this compound" (e.g., 10, 30 mg/kg/day, p.o.)

    • Positive control (e.g., Methotrexate, 0.5 mg/kg, i.p., twice a week)

  • Procedure:

    • Induce arthritis by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis at the base of the tail.

    • Begin dosing with the test compound on day 0 (prophylactic) or day 10 (therapeutic) and continue daily until the end of the study (day 21 or 28).

    • Monitor body weight and clinical signs of arthritis (arthritis score) every other day from day 10.

    • Measure paw volume of both hind paws on specified days.

  • Endpoints:

    • Arthritis Score: Score each paw on a scale of 0-4 based on erythema, swelling, and joint deformity.

    • Paw Volume: Measure with a plethysmometer.

    • Histopathology: At the end of the study, collect ankle joints for histological analysis of inflammation, pannus formation, and bone erosion.

    • Biomarkers: Collect blood to measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6).

Data Presentation:

Treatment GroupDose (mg/kg/day)Mean Arthritis Score (Day 21)Hind Paw Volume (mL) (Day 21)Serum TNF-α (pg/mL) (Day 21)
Vehicle Control-12.5 ± 1.22.8 ± 0.3150 ± 25
Compound X108.2 ± 0.92.1 ± 0.295 ± 15*
Compound X304.5 ± 0.6 1.5 ± 0.150 ± 10
Methotrexate0.55.1 ± 0.71.6 ± 0.2 60 ± 12

*p<0.05, *p<0.01 compared to vehicle control. (Hypothetical data)

PART 3: Mechanistic Insights and Pharmacokinetic Profiling

To understand how "this compound" exerts its anti-inflammatory effects, the following studies are proposed.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to assess the effect of a compound on the systemic production of pro-inflammatory cytokines, such as TNF-α and IL-6.[31][32][33][34][35]

Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Groups:

    • Vehicle control (0.5% CMC)

    • "this compound" (e.g., 10, 30, 100 mg/kg, p.o.)

    • Positive control (e.g., Dexamethasone, 1 mg/kg, i.p.)

  • Procedure:

    • Administer the test compound or vehicle orally 1 hour before LPS challenge.

    • Inject LPS (from E. coli) intraperitoneally at a dose of 1 mg/kg.

    • Collect blood via cardiac puncture at 1.5 hours (for TNF-α) and 3 hours (for IL-6) post-LPS injection.

  • Endpoint: Measure serum levels of TNF-α and IL-6 using ELISA kits.

Hypothesized Signaling Pathway Inhibition:

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines CompoundX This compound CompoundX->NFkB Inhibition?

Caption: Potential inhibition of the LPS/TLR4/NF-κB signaling pathway.

Preliminary Pharmacokinetic (PK) Study in Rats

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for interpreting efficacy data and for dose selection in further studies.[36][37][38]

Protocol:

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.

  • Dosing:

    • Intravenous (i.v.) administration (e.g., 2 mg/kg) to determine clearance and volume of distribution.

    • Oral (p.o.) administration (e.g., 20 mg/kg) to determine oral bioavailability.

  • Blood Sampling: Collect serial blood samples at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) after dosing.

  • Analysis:

    • Process blood to obtain plasma.

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of "this compound" in plasma.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

Data Presentation:

Parameteri.v. (2 mg/kg)p.o. (20 mg/kg)
Cmax (ng/mL)-1500 ± 250
Tmax (h)-1.5 ± 0.5
AUC (ng*h/mL)1200 ± 1506000 ± 800
t1/2 (h)4.2 ± 0.84.5 ± 0.9
CL (L/h/kg)1.7 ± 0.2-
Vd (L/kg)10.2 ± 1.5-
%F-50%

Hypothetical data table.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial preclinical evaluation of "this compound" as a potential anti-inflammatory agent. The data generated from these studies will be instrumental in establishing a proof-of-concept for its efficacy, providing insights into its mechanism of action, and guiding its further development. Future studies should focus on more specific mechanistic assays (e.g., in vitro COX-1/COX-2 inhibition assays, PPAR-γ reporter assays), comprehensive safety pharmacology, and evaluation in other relevant disease models based on the initial findings.

References

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Application Notes and Protocols for the In Vivo Formulation of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid (Compound A) for in vivo studies. Due to its predicted physicochemical properties, particularly its poor aqueous solubility, developing a stable and bioavailable formulation is critical for obtaining reliable preclinical data. These application notes offer a systematic approach, from initial characterization to the preparation and analysis of various formulation types suitable for common administration routes in animal models. The protocols provided are designed as robust starting points, emphasizing the rationale behind experimental choices to empower researchers to tailor formulations to their specific study needs.

Introduction: The Formulation Challenge

This compound, hereafter referred to as Compound A, is a research molecule with potential anti-inflammatory and analgesic properties.[1] Its chemical structure, featuring a lipophilic trifluoromethyl group and a chroman backbone, suggests significant challenges in achieving aqueous solubility, a critical prerequisite for many in vivo administration routes.[1][2] The predicted LogP value of approximately 3.05 indicates a high degree of lipophilicity, which often correlates with poor water solubility and can hinder bioavailability in preclinical studies.[1][2]

The primary goal of formulation development is to create a delivery system that ensures the compound reaches the target site in a consistent and reproducible manner, allowing for accurate assessment of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[3][4] This guide will explore several common and effective formulation strategies to overcome the solubility limitations of Compound A, including pH adjustment, co-solvent systems, and suspensions.

Physicochemical Characterization of Compound A

A thorough understanding of the compound's properties is the foundation of any successful formulation strategy.[5]

Table 1: Physicochemical Properties of this compound

PropertyValue / PredictionSourceImplication for Formulation
CAS Number 1121583-64-9Guidechem[1]Unique identifier for sourcing and regulatory purposes.
Molecular Formula C₁₂H₁₁F₃O₃ChemScene[2]-
Molecular Weight 260.21 g/mol ChemScene[2]Essential for calculating concentrations and dosages.
Appearance White SolidGuidechem[1]Standard for a small molecule compound.
Predicted LogP 3.05Guidechem,[1] ChemScene[2]High lipophilicity; predicts poor aqueous solubility.
pKa (Predicted) ~4.5 (Carboxylic Acid)EstimatedThe carboxylic acid moiety allows for pH-dependent solubility.
Thermal Stability To be determined (TGA/DSC)-Important for heat-based formulation methods like melt extrusion.
Aqueous Solubility To be determined-Expected to be low at physiological pH (7.4).

Note: Predicted values should be experimentally verified.

Formulation Strategy Selection Workflow

The selection of an appropriate formulation depends on the intended route of administration, the required dose, and the physicochemical properties of the compound. The following workflow provides a logical path for making this determination.

Formulation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Decision cluster_2 Phase 3: Formulation Path cluster_3 Phase 4: Administration Route start Start: Compound A Powder pka Determine pKa start->pka solubility Determine Aqueous Solubility (pH 2.0, 7.4, 10.0) decision Solubility > Target Dose at Physiological pH? solubility->decision pka->solubility aqueous Aqueous Solution (pH adjusted) decision->aqueous Yes cosolvent Co-solvent System (e.g., PEG400, Solutol) decision->cosolvent No iv Intravenous (IV) aqueous->iv po Oral (PO) aqueous->po ip Intraperitoneal (IP) aqueous->ip suspension Suspension (e.g., Methylcellulose) cosolvent->suspension If solubility still insufficient or for high doses cosolvent->po cosolvent->ip lipid Lipid-Based System (e.g., SEDDS) suspension->lipid For oral bioavailability enhancement suspension->po lipid->po QC_Workflow cluster_0 Formulation Preparation cluster_1 Quality Control Assays cluster_2 Decision cluster_3 Outcome prep Prepare Formulation (Solution or Suspension) visual Visual Inspection (Clarity, Color, Precipitate) prep->visual ph pH Measurement visual->ph concentration Concentration Verification (HPLC-UV) ph->concentration particle_size Particle Size Analysis (For Suspensions, DLS/Microscopy) concentration->particle_size sterility Sterility Testing (For Parenteral Formulations) particle_size->sterility decision Does Formulation Meet All Specifications? sterility->decision release Release for In Vivo Study decision->release Yes reformulate Reformulate / Troubleshoot decision->reformulate No

Figure 2: Quality control workflow for preclinical formulations.

Table 2: Quality Control Specifications for Compound A Formulations

ParameterMethodSpecification (Solution)Specification (Suspension)
Appearance Visual InspectionClear, free of visible particulatesUniform, opaque, re-suspends easily
pH pH meter7.0 - 8.56.0 - 8.0
Concentration HPLC-UV90% - 110% of target90% - 110% of target
Particle Size Microscopy/DLSN/AD90 < 20 µm (for oral)
Sterility Culture TestNo microbial growth (parenteral)N/A (oral)

Conclusion

The successful preclinical evaluation of this compound is highly dependent on the development of an appropriate in vivo formulation. Its predicted poor aqueous solubility requires a systematic approach, starting with fundamental physicochemical characterization. The protocols detailed in these notes for pH-adjusted solutions, co-solvent systems, and aqueous suspensions provide robust and scientifically-grounded starting points for researchers. By following the proposed workflows for strategy selection and quality control, scientists can develop reliable formulations, ensuring the integrity and reproducibility of their in vivo study results.

References

  • The Selection of Excipients for Oral Solid Dosage Forms. (n.d.). Google Books.
  • What Are Excipients? 9 Common Examples - Colorcon. (2025, November 19). Colorcon.
  • Garg, R., & Singh, S. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • Möller, J., & Shabir, A. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH.
  • Kumar, S., & Singh, R. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC.
  • In vivo characterization: Significance and symbolism. (2025, March 4). Wisdomlib.
  • Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • This compound 1121583-64-9. (n.d.). Guidechem.
  • Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals. (n.d.).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI.
  • 7-(trifluoromethyl)chroman-4-one | CAS#:111141-02-7 | Chemsrc. (2025, August 26). Chemsrc.
  • Preparation, Storage and Labeling of Drug and Chemical Formulations. (n.d.). UW Sites - University of Washington.
  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (n.d.). PubMed Central.
  • Oral Drug Delivery. (n.d.). Lubrizol.
  • Excipients. (n.d.). Pharmlabs.
  • Formulation strategies to improve the bioavailability of poorly absorbed drugs. (n.d.). Request PDF.
  • Use of Fluids and Diluted Drugs in Research Animals. (n.d.).
  • 1121583-64-9 | this compound. (n.d.). ChemScene.
  • Preclinical formulations for pharmacokinetic studies. (2019, November 25). Admescope.
  • Chen, M.-L., & Lee, V. H. L. (2008). Equivalence-by-design: targeting in vivo drug delivery profile. PubMed.
  • IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. (2009, December 11). Office of Research.
  • Materialization Characterization and Formulation Development. (2021, May 16). News-Medical.Net.
  • In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (n.d.). Walsh Medical Media.

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Application Notes & Protocols for the Safe Handling and Storage of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Compound

2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid is a specialized organic molecule with a molecular formula of C₁₂H₁₁F₃O₃ and a molecular weight of 260.21 g/mol .[1][2] Its structure, featuring a chroman backbone, a trifluoromethyl group, and a carboxylic acid moiety, suggests its potential utility in pharmaceutical research and drug development, where such scaffolds are common.[2][3] The trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and biological activity, while the carboxylic acid group imparts acidic properties and potential for various chemical reactions. These same features, however, necessitate a rigorous and well-understood safety protocol to mitigate risks to researchers and the laboratory environment.

This document provides a detailed guide for the safe handling, storage, and disposal of this compound, grounded in an understanding of its constituent chemical functionalities. The protocols herein are designed for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

While a comprehensive toxicological profile for this specific molecule is not widely published, a reliable supplier has classified it with the GHS07 pictogram and a "Warning" signal word.[1] The associated hazard statements indicate that the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

Causality of Hazards:

  • Carboxylic Acid Moiety: Like other organic acids, this functional group is the primary driver of the irritant properties. It can cause chemical burns upon contact with skin and severe damage to the eyes.[4][5] Inhalation of dust or aerosols can lead to irritation of the respiratory tract.

  • Trifluoromethyl Group: While generally increasing stability, the trifluoromethyl group can enhance the compound's acidity and lipophilicity, potentially facilitating its absorption through the skin. Fluorinated compounds can also pose unique hazards upon decomposition (e.g., in a fire), potentially releasing hydrogen fluoride.

  • Chroman Core: The chroman structure itself is not considered acutely toxic, but as a heterocyclic scaffold, it is bioactive.[3][6] The overall hazard profile is a composite of these structural features.

Summary of Physicochemical and Hazard Data
PropertyValueSource
CAS Number 1121583-64-9[1][2]
Molecular Formula C₁₂H₁₁F₃O₃[1][2]
Molecular Weight 260.21 g/mol [1][2]
Appearance White solid[2]
Storage Temperature 2-8°C, Sealed in dry conditions[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H302, H315, H319, H335[1]

Protocols for Safe Handling and Use

Adherence to the following protocols is mandatory to ensure a safe laboratory environment when working with this compound.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the compound within a certified chemical fume hood.[7][8] This is critical for preventing the inhalation of any dust or aerosols that may be generated during weighing or transfer operations. The fume hood sash should be kept as low as possible to maximize capture velocity.

Rationale: A chemical fume hood provides a physical barrier and negative pressure environment, ensuring that any airborne particles are drawn away from the user's breathing zone, directly addressing the H335 (may cause respiratory irritation) hazard.[9]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The required PPE includes:

  • Eye Protection: Chemical safety goggles that conform to EN166 (EU) or OSHA 29 CFR 1910.133 standards are required.[9][10] A face shield should be worn in addition to goggles when there is a risk of splashing, such as when handling solutions.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected for integrity before use and changed immediately if contamination occurs.[10][11] Due to the lack of specific permeation data for this compound, it is prudent practice to "double-glove" if handling larger quantities or for prolonged periods.

  • Body Protection: A fully buttoned laboratory coat must be worn. For procedures with a higher risk of splashing, a chemically resistant apron is also recommended.[10]

  • Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge and a particulate pre-filter must be used. Respirator use must be in accordance with a formal respiratory protection program.

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence (Exit Lab) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Respirator (if needed) Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Experimental Procedures
  • Weighing: Weigh the solid compound within a fume hood or a ventilated balance enclosure. Use anti-static weigh paper or boats to prevent dispersal of the fine powder.

  • Solution Preparation: Add the solid to the solvent slowly and in a controlled manner. Never add solvent to the bulk solid. If dissolving in a volatile solvent, ensure the container is appropriately vented or use a pressure-equalizing dropping funnel.

  • General Hygiene: Avoid all personal contact with the compound.[12] Do not eat, drink, or smoke in the laboratory.[4][13] Wash hands thoroughly with soap and water after handling the material, before breaks, and at the end of the workday.[4][11]

Safe Storage Protocols

Proper storage is crucial to maintain the compound's integrity and prevent accidents.

  • Container: Store in the original, tightly sealed container.[12][14] Ensure the label is clear and legible.

  • Location: The recommended storage condition is sealed in a dry environment at 2-8°C.[1] A laboratory refrigerator designated for chemical storage is appropriate. The storage area should be cool, dry, and well-ventilated.[7][14]

  • Incompatibilities: Store away from incompatible materials. Based on the compound's structure, these include:

    • Strong Oxidizing Agents: Can react exothermically.

    • Strong Bases: Will undergo a vigorous acid-base reaction.

    • Reducing Agents: The chroman moiety may have susceptibilities.[8]

  • Segregation: Store in a designated area for corrosive or irritant organic solids, away from foodstuffs and beverages.[4][12][14]

Emergency Procedures

Accidental Release or Spill

A spill kit containing appropriate materials for an acidic solid spill should be readily available.

Spill_Response A 1. Evacuate & Alert B 2. Don Full PPE A->B C 3. Cover with Absorbent (e.g., vermiculite, sand) B->C D 4. Gently Sweep Up C->D E 5. Place in Labeled Waste Container D->E F 6. Decontaminate Area E->F G 7. Dispose as Chemical Waste F->G

Caption: Workflow for small, localized spills.

Detailed Steps:

  • Evacuate and Alert: Alert personnel in the immediate area. For large spills, evacuate the laboratory and contact the institutional safety office.

  • Control: Prevent the spill from spreading or entering drains.[15]

  • Contain & Clean: For a small, dry spill, gently cover with a neutral absorbent material like sand or vermiculite. Avoid raising dust.[12] Carefully sweep the material into a designated waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous chemical waste in accordance with local and national regulations.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][7]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[4][5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]

  • Szabo-Scandic. (n.d.). Trifluoromethanesulfonic acid - Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Retrieved from [Link]

  • Chemsrc. (2025, August 26). 7-(trifluoromethyl)chroman-4-one | CAS#:111141-02-7. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Retrieved from [Link]

Sources

Application Note: Characterization of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid as a Putative TGR5 Agonist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to "2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid" as a Tool Compound in Chemical Biology

Introduction

This compound is a synthetic small molecule featuring a chroman scaffold, a structure present in various biologically active compounds. Its trifluoromethyl group can enhance metabolic stability and receptor binding affinity. While this specific molecule is not extensively characterized in public literature, its structural motifs suggest a potential interaction with metabolic receptors. This guide puts forth the hypothesis that this compound may act as an agonist for the Takeda G protein-coupled receptor 5 (TGR5) and provides a comprehensive framework for its investigation.

TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor for bile acids that has emerged as a significant therapeutic target for metabolic diseases.[1] TGR5 is expressed in metabolically relevant tissues, including intestinal L-cells, gallbladder, and certain immune cells.[2] Its activation by agonists initiates a Gαs-protein signaling cascade, leading to increased intracellular cyclic AMP (cAMP).[1][3] This cascade stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion, and modulates energy expenditure and inflammation.[1][3] The discovery of novel, potent, and selective TGR5 agonists is a key objective in the development of therapeutics for type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH).[4][5]

This document serves as a detailed guide for researchers, providing the scientific rationale and step-by-step protocols to rigorously test the hypothesis that this compound is a TGR5 agonist.

Compound Profile: this compound

A summary of the known physicochemical properties of the compound is provided below. These values are essential for preparing stock solutions and for understanding the compound's potential behavior in biological assays.

PropertyValueSource
CAS Number 1121583-64-9[6]
Molecular Formula C₁₂H₁₁F₃O₃[6]
Molecular Weight 260.21 g/mol [6]
Appearance White Solid[6]
Predicted LogP 3.05[7]
Predicted Boiling Point 356.0 ± 42.0 °C[6]
Predicted Density 1.348 ± 0.06 g/cm³[6]
Purity Typically >98% (Varies by supplier)[6]

Part 1: Hypothesized Mechanism of Action and Experimental Workflow

The TGR5 Signaling Pathway

Activation of TGR5 by an agonist is hypothesized to initiate a well-defined intracellular signaling cascade. Upon ligand binding, TGR5 couples to the Gαs protein, which activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP Response Element-Binding Protein (CREB), leading to physiological responses like GLP-1 secretion.[1][3]

TGR5_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol TGR5 TGR5 Receptor Gas Gαs Protein TGR5->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gas->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Physiological Response (e.g., GLP-1 Secretion) CREB->Response Induces Compound 2-(7-(CF3)chroman -4-yl)acetic acid Compound->TGR5 Binds to ATP ATP ATP->AC Workflow A Step 1: Primary Assay (TGR5 Activation) B Protocol 1: cAMP Accumulation Assay (HTRF) A->B Measure cAMP levels in TGR5-expressing cells C Step 2: Functional Assay (Physiological Response) B->C Proceed if EC50 is potent D Protocol 2: GLP-1 Secretion Assay (NCI-H716 Cells) C->D Measure GLP-1 release from enteroendocrine cells E Step 3: Target Engagement (Pathway Confirmation) D->E Proceed if functional F Protocol 3: CRE-Luciferase Reporter Assay E->F Confirm pathway-dependent transcriptional activation G Conclusion: Compound is a validated TGR5 Agonist F->G Confirm TGR5-dependent reporter activity

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Chroman-4-yl Acetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chroman-4-yl acetic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important scaffold. Here, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), and detailed experimental insights to support your research and development efforts.

Introduction

Chroman-4-yl acetic acid and its derivatives are key structural motifs in a variety of biologically active molecules and are of significant interest in medicinal chemistry. Their synthesis, while conceptually straightforward, is often plagued by a number of common problems that can lead to low yields, difficult purifications, and unexpected side products. This guide provides in-depth technical support to address these challenges, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the synthesis of chroman-4-yl acetic acids. The typical synthetic route involves a Reformatsky reaction between a substituted chroman-4-one and an α-haloacetate ester, followed by hydrolysis of the resulting ester.

Issue 1: Low Yield in the Reformatsky Reaction Step

Question: My Reformatsky reaction between chroman-4-one and ethyl bromoacetate is giving a very low yield of the desired β-hydroxy ester. What are the common causes and how can I improve it?

Answer:

Low yields in the Reformatsky reaction are a frequent challenge. The root cause often lies in the activation of the zinc, the reaction conditions, or competing side reactions.

Causality and Solutions:

  • Inactive Zinc: The oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester is the critical first step. If the zinc surface is oxidized, the reaction will not initiate efficiently.

    • Troubleshooting: Activate the zinc immediately before use. Common activation methods include washing with dilute HCl, followed by water, methanol, and then ether, and drying under vacuum. Alternatively, a small amount of iodine or 1,2-dibromoethane can be used to initiate the reaction. The appearance of a grayish, cloudy solution is an indicator of successful zinc activation and organozinc formation.

  • Reaction Conditions: The temperature and solvent can significantly impact the reaction rate and the stability of the organozinc reagent.

    • Troubleshooting: The reaction is typically performed in an inert, anhydrous solvent like THF or a mixture of benzene and ether. While the reaction can be initiated at room temperature, gentle heating (40-50 °C) is often required to drive it to completion. However, excessive heat can promote side reactions. It is crucial to maintain an inert atmosphere (e.g., under nitrogen or argon) to prevent moisture from quenching the organozinc intermediate.

  • Side Reactions: The primary side reaction to consider is the self-condensation of the ethyl bromoacetate.

    • Causality: While organozinc reagents (Reformatsky enolates) are less reactive than their Grignard or organolithium counterparts, which helps prevent reaction with the ester functionality, self-condensation can still occur, especially if the reaction with the chroman-4-one is slow.[1][2]

    • Troubleshooting: Add the chroman-4-one to the pre-formed organozinc reagent. This ensures that the concentration of the organozinc species is high relative to any unreacted ethyl bromoacetate when the ketone is introduced.

Issue 2: Formation of an Unsaturated Side Product

Question: I am observing a significant amount of an unsaturated compound, likely the corresponding chromen-4-yl acetic acid derivative, in my product mixture. How can I prevent this?

Answer:

The formation of an unsaturated product is due to the dehydration of the β-hydroxy ester or the final β-hydroxy acid. This is a common side reaction, especially under acidic conditions or at elevated temperatures.

Causality and Solutions:

  • Dehydration of the β-Hydroxy Intermediate: The tertiary alcohol formed in the Reformatsky reaction is prone to elimination, particularly during acidic work-up or subsequent purification steps.

    • Troubleshooting:

      • Mild Work-up: Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for the reaction work-up instead of strong acids. This provides a mildly acidic environment sufficient to hydrolyze the zinc alkoxide without promoting significant dehydration.

      • Temperature Control: Avoid excessive heating during the reaction and subsequent purification steps. If distillation is used to purify the intermediate ester, it should be performed under reduced pressure to keep the temperature low.[1]

      • Iodine Contamination: Iodine is sometimes used to activate the zinc. Ensure that any residual iodine is quenched (e.g., with sodium thiosulfate solution) during the work-up, as it can catalyze the dehydration.[1]

Issue 3: Incomplete or Problematic Ester Hydrolysis

Question: I am struggling with the hydrolysis of the ethyl chroman-4-yl acetate to the final carboxylic acid. Either the reaction is incomplete, or I am seeing degradation of my product. What are the best conditions for this step?

Answer:

The hydrolysis of the ester to the carboxylic acid is an equilibrium-driven process that can be catalyzed by either acid or base. The challenge is to find conditions that are effective for hydrolysis without causing unwanted side reactions, such as ring-opening of the chroman scaffold.

Causality and Solutions:

  • Incomplete Hydrolysis: The hydrolysis of sterically hindered esters can be slow.

    • Troubleshooting:

      • Basic Hydrolysis: Saponification using a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and a co-solvent like ethanol or THF is generally effective. The reaction may require heating to reflux to go to completion. Monitor the reaction progress by TLC or LC-MS to ensure all the starting ester is consumed.

      • Acidic Hydrolysis: While less common for simple esters due to the reversibility of the reaction, acid-catalyzed hydrolysis using aqueous HCl or H₂SO₄ can be employed. This may be advantageous if the product is sensitive to strong bases.

  • Degradation under Harsh Basic Conditions: The chroman ring system, particularly the ether linkage, can be susceptible to cleavage under harsh basic conditions, especially at high temperatures over prolonged periods.

    • Troubleshooting:

      • Milder Base: If degradation is observed, consider using a milder base such as lithium hydroxide (LiOH) in a THF/water mixture at room temperature. The reaction may be slower but is less likely to cause decomposition.

      • Temperature and Time Control: Use the lowest temperature and shortest reaction time necessary for complete hydrolysis. Again, careful monitoring is key.

Issue 4: Difficulty in Purifying the Final Chroman-4-yl Acetic Acid

Question: My final product, the chroman-4-yl acetic acid, is difficult to purify. I am having trouble removing starting materials and side products. What are the most effective purification strategies?

Answer:

The purification of chroman-4-yl acetic acid can be challenging due to its amphipathic nature, having both a relatively nonpolar chroman core and a polar carboxylic acid group. A combination of techniques is often most effective.

Purification Strategies:

  • Acid-Base Extraction: This is a powerful technique for separating carboxylic acids from neutral organic compounds.[3]

    • Protocol:

      • Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.

      • Extract the organic solution with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while neutral impurities (like any unreacted ester or dehydration byproducts) will remain in the organic layer.

      • Separate the aqueous layer and carefully acidify it with a strong acid (e.g., 1M HCl) to a pH of ~2. The protonated carboxylic acid will precipitate out of the solution.

      • Collect the precipitated solid by filtration, wash with cold water, and dry thoroughly.

  • Crystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[4]

    • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but not when cold, while impurities will either be insoluble at high temperatures or remain soluble at low temperatures. Common solvent systems for compounds of this type include ethanol/water, acetone/hexane, or ethyl acetate/heptane.

  • Column Chromatography: If the product is an oil or if crystallization and extraction are insufficient, column chromatography on silica gel can be used.

    • Eluent System: A typical eluent system would be a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), with a small amount of acetic acid (0.5-1%) added to the eluent to keep the carboxylic acid protonated and prevent tailing on the silica gel.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-hydroxychroman-4-yl)acetate via Reformatsky Reaction
  • Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.2 eq). Add a small crystal of iodine and gently heat under vacuum with a heat gun until the iodine sublimes, then cool to room temperature and fill with nitrogen.

  • Reaction Initiation: Add anhydrous THF to the flask. In the dropping funnel, place a solution of ethyl bromoacetate (1.1 eq) in anhydrous THF. Add a small portion of the ethyl bromoacetate solution to the zinc suspension and warm gently. The disappearance of the iodine color and the formation of a cloudy solution indicate the reaction has started.

  • Addition of Reactants: Add the remaining ethyl bromoacetate solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at reflux for 30 minutes to ensure complete formation of the organozinc reagent.

  • Reaction with Chroman-4-one: Cool the reaction mixture to room temperature. Add a solution of chroman-4-one (1.0 eq) in anhydrous THF dropwise via the dropping funnel.

  • Reaction Completion and Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then heat to reflux for an additional 2 hours. Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Hydrolysis of Ethyl 2-(4-hydroxychroman-4-yl)acetate
  • Saponification: Dissolve the crude ethyl 2-(4-hydroxychroman-4-yl)acetate in a mixture of ethanol and 2M aqueous NaOH (1:1 v/v).

  • Reaction: Stir the mixture at room temperature or gently heat to 50 °C. Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any neutral impurities.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1M HCl. The product, chroman-4-yl acetic acid, should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Visualizations

Reaction Workflow

G cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Hydrolysis cluster_2 Potential Side Reaction A Chroman-4-one C Ethyl 2-(4-hydroxychroman-4-yl)acetate A->C B Ethyl Bromoacetate + Activated Zinc B->C D Chroman-4-yl Acetic Acid C->D NaOH, H2O/EtOH E Chromen-4-yl Acetic Acid Derivative C->E Dehydration (Acid/Heat) D->E Dehydration (Acid/Heat)

Caption: General synthetic workflow for chroman-4-yl acetic acids and a key side reaction.

Troubleshooting Logic for Low Yield

G start Low Yield in Reformatsky Reaction q1 Is the zinc activated? start->q1 a1_yes Yes q1->a1_yes a1_no No Activate Zinc (e.g., I2, HCl wash) q1->a1_no q2 Are reaction conditions optimal? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No Ensure anhydrous solvent, inert atmosphere, and appropriate temperature. q2->a2_no q3 Is self-condensation of the ester observed? a2_yes->q3 a3_yes Yes Add chroman-4-one to pre-formed organozinc reagent. q3->a3_yes a3_no No Consider other potential side reactions or purity of starting materials. q3->a3_no

Caption: A decision tree for troubleshooting low yields in the Reformatsky reaction step.

References

  • Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37.
  • Fürstner, A. (1989). Recent advancements in the Reformatsky reaction. Synthesis, 1989(08), 571-590.
  • Ouyang, L., Liao, J. H., Xia, Y. P., & Luo, R. S. (2020). Access to β-Hydroxyl Esters via Copper-Catalyzed Reformatsky Reaction of Ketones and Aldehydes. Synlett, 31(14), 1418-1422.
  • Chattopadhyay, A., & Salaskar, A. (2000). A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis, 2000(04), 561-564.
  • Ranu, B. C., & Dutta, P. (2003). Indium-mediated Reformatsky reaction in water: a facile and green synthesis of β-hydroxy esters. Tetrahedron Letters, 44(47), 8497-8499.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Cengage Learning.
  • Wikipedia contributors. (2023). Reformatsky reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. (2021). Molecules, 26(15), 4648. [Link]

  • Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. (2023). Molecules, 28(5), 2344. [Link]

Sources

Purification of "2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid" from crude reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid

Prepared by: Senior Application Scientist, Chemical R&D Division

This guide is designed for researchers, medicinal chemists, and process development professionals to address common and complex challenges in the purification of this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively during your workflow.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process. Each solution is grounded in fundamental chemical principles and practical laboratory experience.

Question 1: My primary purification by acid-base extraction resulted in a low yield. What are the common causes and how can I improve recovery?

Answer: Low recovery from an acid-base extraction of a carboxylic acid like this compound typically stems from four key areas: incomplete extraction into the aqueous phase, premature precipitation, incomplete back-extraction, or physical loss of material.

  • Expertise & Experience: The presence of the lipophilic chroman core and the electron-withdrawing trifluoromethyl (CF3) group gives this molecule significant solubility in organic solvents[1]. While the carboxylic acid function allows for deprotonation and transfer into an aqueous basic solution, the equilibrium may not be as favorable as with simpler carboxylic acids.

  • Trustworthiness & Solutions:

    • Incomplete Initial Extraction: Standard bases like sodium bicarbonate may not be strong enough to fully deprotonate the carboxylic acid and draw it into the aqueous layer, especially if the organic solvent is highly nonpolar.

      • Solution: Switch to a stronger base, such as 5% sodium hydroxide (NaOH) solution. Perform multiple extractions (at least 3) with the basic solution to ensure complete transfer of the carboxylate salt to the aqueous phase.[2][3] Combine all aqueous layers to maximize yield.[4]

    • Premature Precipitation: If the concentration of the carboxylate salt in the aqueous layer is too high, it can precipitate at the interface, making separation difficult.

      • Solution: Use a slightly larger volume of aqueous base than the organic layer to ensure the salt remains fully dissolved.

    • Incomplete Precipitation During Acidification: Upon acidifying the combined aqueous layers, the protonated carboxylic acid must fully precipitate to be collected.

      • Solution: Cool the aqueous solution in an ice bath before and during acidification.[4] Add the acid (e.g., 1M HCl) slowly until the pH is well below the pKa of the acid (target pH 1-2). Check with pH paper. If little or no solid forms, the compound may have some aqueous solubility or be an oil. In this case, you must extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane to recover the product.[5]

    • Emulsion Formation: The presence of partially soluble impurities can lead to the formation of a stable emulsion at the solvent interface, trapping your product.

      • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion. Gentle swirling of the funnel, rather than vigorous shaking, can also prevent emulsion formation.

Question 2: After removing the solvent, my purified product is a persistent oil and refuses to crystallize. What steps can I take to induce crystallization?

Answer: "Oiling out" is a common problem, especially when residual impurities are present that disrupt the formation of a stable crystal lattice.[6] The intrinsic properties of the molecule, such as a low melting point, can also contribute.

  • Expertise & Experience: The chroman structure is not perfectly planar, and the acetic acid side chain adds conformational flexibility. Combined with the bulky CF3 group, these features can make crystallization challenging. The first assumption should always be that the material is not pure enough.

  • Trustworthiness & Solutions:

    • Increase Purity: The most reliable solution is to further purify the material. Small amounts of solvent or synthetic byproducts are potent crystallization inhibitors.

      • Solution: Subject the oil to flash column chromatography to remove closely-related impurities. (See FAQ 5 for starting conditions).

    • Solvent Screening: The choice of solvent is critical for successful crystallization.

      • Solution: Use a systematic approach. Dissolve a small amount of the oil in a good solvent (e.g., ethyl acetate, acetone) and add a poor solvent (e.g., hexane, heptane) dropwise until turbidity persists. This is the point of supersaturation. Allow the solution to slowly cool to room temperature, then to 0-4°C.

    • Physical Induction:

      • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of solid material from a previous batch, add a single tiny crystal to the supersaturated solution to act as a template.

    • Salt Formation: If the free acid will not crystallize, converting it to a well-defined salt with a suitable base (e.g., dicyclohexylamine, sodium hydroxide) can often yield a highly crystalline solid. The pure salt can then be treated with acid to regenerate the pure carboxylic acid if needed.

Question 3: My NMR/LC-MS analysis shows persistent impurities even after chromatography. What could they be and how do I remove them?

Answer: Persistent impurities often have very similar polarity and structural characteristics to the target compound. For this compound, these could be starting materials, isomers, or related byproducts.

  • Expertise & Experience: A likely impurity is the corresponding ketone, 7-(Trifluoromethyl)chroman-4-one, a common precursor.[7] Another possibility is an isomeric product if the synthesis allowed for substitution at other positions on the aromatic ring.

  • Trustworthiness & Solutions:

    • Optimize Chromatography:

      • Solution: If normal-phase silica gel chromatography fails to provide separation, try a different stationary phase. Reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient is an excellent alternative for separating compounds with minor polarity differences.[6] Adding a small amount of an acid modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase can improve the peak shape of carboxylic acids.

    • Multi-Step Purification: A combination of techniques is often more powerful than a single method.

      • Solution: First, perform an acid-base extraction to remove any neutral or basic impurities.[8] Then, attempt a crystallization. If impurities remain, use the resulting enriched material for a final chromatographic polishing step (either normal or reverse-phase).

    • Chemical Scavenging: If the impurity is a known starting material (e.g., a ketone or aldehyde), consider using a scavenger resin designed to react specifically with that functional group. This is an advanced technique but can be highly effective.

Frequently Asked Questions (FAQs)

Q1: What is the most effective primary purification method for crude this compound?

A1: For a crude reaction mixture, acid-base extraction is the most robust and efficient initial purification method.[8][9] This technique specifically leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. The crude mixture is dissolved in an organic solvent (e.g., ethyl acetate), and washed with an aqueous base (e.g., 5% NaOH).[4] The target compound is deprotonated to form a water-soluble carboxylate salt and moves into the aqueous layer, leaving non-acidic impurities behind in the organic layer. The aqueous layer is then separated, acidified, and the purified product is either filtered as a precipitate or back-extracted into a fresh organic solvent.[2][3][5]

Q2: Which analytical techniques are best for assessing the purity of the final product?

A2: A combination of methods is essential for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a water/acetonitrile gradient is a good starting point. Purity is typically reported as a percentage based on peak area.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the identity of the main peak by providing the mass-to-charge ratio of the target molecule and can help identify the mass of any impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the compound. The absence of signals corresponding to starting materials or solvents in the ¹H NMR spectrum is a strong indicator of high purity. ¹⁹F NMR can also be used to confirm the presence and purity of the trifluoromethyl group.

Q3: When is column chromatography necessary, and what are the recommended starting conditions?

A3: Column chromatography is necessary when acid-base extraction and/or crystallization fail to remove impurities with similar acidic properties and polarities.[6] It is often used as a final polishing step to achieve >98% purity.

  • Expertise & Experience: The trifluoromethyl group increases the overall lipophilicity of the molecule.[1] Therefore, a mobile phase with moderate polarity will likely be required for elution from a normal-phase column.

  • Data Presentation: Recommended Starting Conditions for Chromatography

    Parameter Normal-Phase (Silica Gel) Reverse-Phase (C18)
    Stationary Phase Silica Gel (230-400 mesh) C18-functionalized Silica
    Mobile Phase Hexane/Ethyl Acetate gradient Water/Acetonitrile gradient
    Initial Eluent 90:10 Hexane:Ethyl Acetate 70:30 Water:Acetonitrile
    Modifier 0.5-1% Acetic Acid 0.1% Formic Acid or TFA

    | Monitoring | TLC (UV visualization at 254 nm) | HPLC/LC-MS |

Note: Always perform a preliminary Thin Layer Chromatography (TLC) analysis to determine the optimal solvent system before committing to a large-scale column.[6]

Visualizations & Protocols

Overall Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

PurificationWorkflow Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Isolated Isolated Product Extraction->Isolated Assess1 Assess Purity (TLC, LC-MS) Chromatography Column Chromatography Assess1->Chromatography Impurities Present Final Pure Product (>98%) Assess1->Final Purity OK Isolated->Assess1 Isolated_Chrom Purified Fractions Chromatography->Isolated_Chrom Assess2 Assess Purity (HPLC, NMR) Crystallization Recrystallization Assess2->Crystallization Minor Impurities Assess2->Final Purity OK Crystallization->Final Isolated_Chrom->Assess2

Caption: Decision workflow for purification.

Protocol 1: Acid-Base Extraction

This protocol details the separation of the target carboxylic acid from neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10 mL per 1 g of crude material) in a separatory funnel.

  • Basification & Extraction: Add an equal volume of 5% aqueous sodium hydroxide (NaOH) solution to the funnel.[4] Stopper the funnel, invert, and vent frequently to release any pressure. Shake for 1-2 minutes.

  • Layer Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer two more times with fresh portions of 5% NaOH solution. Combine all aqueous extracts.[4] The organic layer, containing neutral impurities, can be discarded.

  • Acidification & Isolation: Cool the combined aqueous extracts in an ice bath.[4] While stirring, slowly add 1M HCl dropwise until the solution becomes strongly acidic (pH 1-2, confirmed with pH paper). A precipitate of the purified product should form.

  • Collection: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold deionized water.

  • Drying: Dry the solid product under vacuum to a constant weight.

Mechanism of Acid-Base Extraction

This diagram illustrates the movement of the target compound between phases.

AcidBase cluster_0 Step 1: Basification cluster_1 Step 2: After Extraction cluster_2 Step 3: Acidification organic1 Organic Layer (EtOAc) R-COOH (Product) + Neutral Impurities aqueous2 Aqueous Layer R-COO⁻Na⁺ (Product Salt) organic1:f1->aqueous2:f1 R-COOH + OH⁻ → R-COO⁻ + H₂O aqueous1 Aqueous Layer (NaOH) Na⁺, OH⁻ organic2 Organic Layer (EtOAc) Neutral Impurities aqueous3 Aqueous Layer R-COO⁻Na⁺ product R-COOH (Solid Precipitate) aqueous3:f1->product R-COO⁻ + H⁺ → R-COOH↓

Caption: Phase transfer during extraction.

References

  • Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Acid-Base Extraction. University of Colorado Boulder. [Link]

  • Video: Extraction - Concept. JoVE. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • General procedures for the purification of Carboxylic acids. LookChem. [Link]

Sources

Technical Support Center: Synthesis of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the dedicated technical support guide for the synthesis of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who may be encountering challenges, particularly low yields, during this multi-step synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the rationale needed to effectively troubleshoot and optimize your experimental outcomes.

Introduction: Deconstructing the Synthetic Challenge

The synthesis of this compound is a nuanced process where overall yield is highly dependent on the success of each sequential step. The presence of the electron-withdrawing trifluoromethyl (CF₃) group on the aromatic ring significantly influences the reactivity of intermediates, often demanding carefully optimized conditions. This guide is structured as a series of troubleshooting questions and in-depth FAQs to address the most common failure points, from the initial cyclization to form the chromanone core to the critical carbon-carbon bond formation at the C4 position.

Below is a typical synthetic pathway, which will serve as a reference for our discussion.

Synthetic_Pathway A 3-(Trifluoromethyl)phenol C 7-(Trifluoromethyl)chroman-4-one A->C Step 1: Friedel-Crafts Acylation / Cyclization B Acrylic Acid or equivalent B->C Step 1: Friedel-Crafts Acylation / Cyclization E Ethyl 2-(7-(trifluoromethyl) chroman-4-yl)acetate C->E Step 2: Reformatsky Reaction D Ethyl Bromoacetate + Activated Zinc D->E Step 2: Reformatsky Reaction G 2-(7-(Trifluoromethyl)chroman-4-yl) acetic acid E->G Step 3: Saponification F Base Hydrolysis (e.g., NaOH, LiOH)

Caption: A common synthetic route to the target compound.

Troubleshooting Guide: Addressing Specific Yield Issues

This section tackles the most frequent and frustrating problems encountered during the synthesis. Each question is followed by a detailed explanation of the cause and a set of actionable solutions.

Step 1: Formation of 7-(Trifluoromethyl)chroman-4-one

Question 1: My initial cyclization to form the chromanone core is low-yielding or failing completely. What's going wrong?

Answer: This is a common issue primarily rooted in the reduced nucleophilicity of the starting phenol. The potent electron-withdrawing nature of the CF₃ group at the meta-position deactivates the aromatic ring, making the intramolecular Friedel-Crafts acylation step significantly more challenging than in unsubstituted analogs.

Probable Causes & Solutions:

  • Insufficiently Strong Lewis Acid/Protic Acid: Standard conditions (like polyphosphoric acid at moderate temperatures) may be inadequate. The reaction requires a more forceful catalyst to overcome the ring's deactivation.

    • Solution: Employ a stronger acid catalyst system. Eaton's reagent (P₂O₅ in methanesulfonic acid) is an excellent alternative that provides a powerful, non-oxidizing medium for this type of cyclization. Trifluoromethanesulfonic acid (triflic acid) can also be effective, though potentially more expensive.[1]

  • Side Reactions/Polymerization: The use of acrylic acid can be problematic as it can polymerize under strong acid conditions.

    • Solution: Consider using 3-chloropropionic acid or 3-bromopropionic acid instead of acrylic acid. The reaction proceeds via acylation followed by an intramolecular Friedel-Crafts alkylation, which can sometimes offer a cleaner reaction profile.

  • Incorrect Regioselectivity: While the directing effects of the hydroxyl and trifluoromethyl groups strongly favor the desired 7-substituted product, trace amounts of the 5-substituted isomer can form, complicating purification and reducing the isolated yield of the correct isomer.

    • Solution: Careful control of reaction temperature is key. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can often improve selectivity. Meticulous purification by column chromatography is essential to isolate the desired product.

Step 2: The Reformatsky Reaction

This step, which forms the critical C-C bond, is often the primary source of low yields. Success hinges on the effective formation and reaction of the organozinc reagent (Reformatsky enolate).[2][3]

Question 2: My Reformatsky reaction fails to initiate, or the starting chromanone is recovered unchanged.

Answer: This is almost always due to inactive zinc. Commercial zinc dust is typically coated with a passivating layer of zinc oxide, which prevents its reaction with the α-halo ester.

Probable Causes & Solutions:

  • Inactive Zinc Surface: The ZnO layer is inert and must be removed or bypassed.

    • Solution A (Acid Wash): Briefly wash the zinc dust with dilute HCl, followed by sequential rinses with deionized water, ethanol, and finally diethyl ether before drying thoroughly under vacuum. This physically removes the oxide layer.

    • Solution B (Chemical Activation): A highly effective method is in-situ activation. Add a few crystals of iodine (I₂) or a small amount of 1,2-dibromoethane to the zinc suspension in your reaction solvent (e.g., THF, dioxane). Gentle heating should cause the color of the iodine to fade or bubbles to form, indicating the zinc surface is now active. Trimethylsilyl chloride (TMSCl) is another excellent activating agent.[4][5]

  • Presence of Water: Organozinc reagents are highly sensitive to moisture. Even trace amounts of water in the reagents or solvent will quench the reaction.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., THF from sodium/benzophenone).

Optimized Zinc Activation Protocol
  • Place zinc dust (2.0 eq.) in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Add anhydrous THF and stir to create a suspension.

  • Add 1,2-dibromoethane (~5 mol% relative to zinc) to the suspension.

  • Gently warm the mixture (e.g., with a heat gun) until bubble evolution is observed.

  • Allow the mixture to cool to room temperature before proceeding with the addition of the α-halo ester.

Question 3: The reaction is sluggish, and conversion is low even with activated zinc. What other parameters can I optimize?

Answer: Beyond zinc activation, the solvent, temperature, and reagent choice play crucial roles. Reformatsky enolates are less reactive than their Grignard or lithium enolate counterparts, so conditions must be finely tuned.[2][3]

Probable Causes & Solutions:

  • Suboptimal Solvent: The solvent must be able to solvate the organozinc intermediate effectively.

    • Solution: While THF is common, a mixture of THF and benzene (or toluene) can sometimes improve yields by helping to break up zinc enolate aggregates. Dioxane is another effective solvent.[4]

  • Reagent Reactivity: The reactivity of the α-halo ester follows the trend I > Br > Cl.

    • Solution: If you are using ethyl chloroacetate and experiencing low conversion, switching to ethyl bromoacetate will significantly increase the rate of organozinc formation. Ethyl iodoacetate is even more reactive but may be less stable and more expensive.

  • Low Reaction Temperature: While initiation may occur at room temperature, driving the reaction to completion often requires heating.

    • Solution: After the initial exothermic reaction subsides, heat the reaction mixture to reflux (typically 40-65°C depending on the solvent) and monitor by TLC until the starting chromanone is consumed.

Troubleshooting the Reformatsky Reaction: A Quick-Reference Table
Problem Probable Cause(s) Recommended Solution(s)
No Reaction Inactive Zinc; Wet solvent/glasswareActivate zinc with I₂ or 1,2-dibromoethane. Rigorously dry all components.
Low Conversion Insufficient reactivity; Low temperatureSwitch from chloro- to bromoacetate. Reflux the reaction mixture after initiation.
Wurtz Coupling Side Product Overly vigorous reaction; High local concentration of halo-esterAdd the α-halo ester slowly via a dropping funnel. Ensure efficient stirring.
Dehydration of Product Acidic workup is too harsh or prolongedUse a buffered or mild acidic workup (e.g., saturated NH₄Cl solution) and avoid strong acids.
Step 3: Saponification of the Ester

Question 4: The final hydrolysis step is incomplete, or I am getting side products during workup.

Answer: While typically a high-yielding step, issues can arise from steric hindrance around the ester or improper workup procedure.

Probable Causes & Solutions:

  • Incomplete Hydrolysis: The ester may be somewhat sterically hindered by the chroman ring system.

    • Solution: Increase the reaction time and/or temperature. If using NaOH in a methanol/water mixture, consider switching to lithium hydroxide (LiOH) in a THF/water system. LiOH is often more effective for hindered esters.

  • Decarboxylation/Side Reactions: The product can be sensitive to strongly acidic conditions during workup, especially if heated.

    • Solution: After saponification, cool the reaction mixture in an ice bath before slowly acidifying with cold 1N HCl until the pH is ~2-3. Do not use strong, concentrated acid, and do not allow the mixture to warm significantly. Extract the product immediately into a suitable organic solvent (e.g., ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: Can I use a different method besides the Reformatsky reaction for Step 2? A1: Yes. An alternative is a Wittig-type reaction using a phosphonium ylide derived from an α-haloacetate (e.g., (Carbethoxymethylene)triphenylphosphorane). This would yield an α,β-unsaturated ester, which would then require a subsequent reduction step (e.g., catalytic hydrogenation with Pd/C) to saturate the double bond before hydrolysis. This route is longer but can be effective if the Reformatsky reaction proves intractable.

Q2: How critical is the purity of the intermediate 7-(Trifluoromethyl)chroman-4-one? A2: It is absolutely critical. Impurities from Step 1, especially any unreacted starting phenol, can interfere with the formation of the organozinc reagent in Step 2. The phenolic proton is acidic and will quench the Reformatsky enolate. Always purify the chromanone by column chromatography or recrystallization until it is free of starting materials before proceeding.

Q3: What are the best practices for purifying the final carboxylic acid product? A3: Purification can sometimes be challenging due to the compound's polarity.

  • Extraction: After acidic workup, ensure you extract thoroughly with a solvent like ethyl acetate (e.g., 3x volumes). Washing the combined organic layers with brine helps remove residual water.

  • Recrystallization: If a solid is obtained, recrystallization is the best method for achieving high purity. A solvent system of ethyl acetate/hexanes or dichloromethane/hexanes is a good starting point.

  • Chromatography: If the product is an oil or difficult to crystallize, silica gel chromatography can be used. A mobile phase containing a small amount of acetic acid (e.g., 0.5-1%) can help prevent tailing of the carboxylic acid on the silica. A typical eluent system would be a gradient of ethyl acetate in hexanes with 0.5% acetic acid.[6]

Troubleshooting_Workflow Start Low Yield in Reformatsky Reaction D1 Did the reaction initiate? (Color change, exotherm) Start->D1 D2 Is conversion > 80% by TLC/LCMS? D1->D2 Yes A1 Activate Zinc (I₂, TMSCl) Ensure anhydrous conditions D1->A1 No D3 Are there significant side products? D2->D3 Yes A2 Increase reaction time Increase temperature (reflux) D2->A2 No A4 Optimize workup procedure (Use sat. NH₄Cl) Re-purify starting material D3->A4 Yes End Yield Optimized D3->End No A1->Start Re-attempt A2->D3 A3 Use more reactive halo-ester (e.g., Ethyl Bromoacetate) A3->D3 A4->Start Re-attempt

Caption: A decision workflow for troubleshooting the Reformatsky reaction.

References

  • Vertex AI Search Result[4]

  • Pharma D Guru.
  • Wikipedia.
  • Organic Chemistry Portal.
  • Rathke, Michael W.
  • BenchChem. How to avoid common pitfalls in chromone synthesis.
  • Manikandan, B., et al. Challenges in the synthesis of chroman-4-one derivatives.
  • Gomez, et al. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.

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Technical Support Center: Stability of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for "2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and resolve potential stability challenges during your experiments, ensuring the integrity and reliability of your results.

Introduction to this compound

"this compound" (CAS 1121583-64-9) is a white solid with the molecular formula C₁₂H₁₁F₃O₃ and a molecular weight of 260.21 g/mol .[1][2] It is a key intermediate in pharmaceutical research, recognized for its potential anti-inflammatory and analgesic properties.[3] The structure, featuring a chroman ring, a trifluoromethyl group, and an acetic acid side chain, presents unique stability considerations that are crucial to understand for successful experimental design and data interpretation. The trifluoromethyl group generally enhances metabolic stability and lipophilicity, which are desirable properties in drug design.

This guide will delve into the potential stability issues of this molecule in solution, providing a framework for identifying degradation pathways and establishing robust analytical methods for its quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for "this compound" in solution?

A1: Based on its chemical structure, the primary stability concerns for this compound in solution are:

  • Hydrolysis: The molecule contains a chroman ring with an ether linkage and a carboxylic acid group. While the trifluoromethyl group is generally stable, it can undergo hydrolysis under strong alkaline conditions to form a carboxylic acid.[4] The ether linkage in the chroman ring could also be susceptible to cleavage under strong acidic conditions.

  • Oxidative Degradation: The chroman ring system can be susceptible to oxidation, potentially leading to the formation of various degradation products.

  • Photodegradation: Aromatic compounds and those with chromophores can be sensitive to light, leading to degradation. The trifluoromethylphenyl moiety, in particular, has been shown to be susceptible to photodegradation.[4]

  • Decarboxylation: The arylacetic acid side chain may undergo decarboxylation under certain conditions, such as heat or in the presence of specific catalysts, to yield the corresponding 4-methyl-7-(trifluoromethyl)chroman.

  • Chiral Stability: The compound has a chiral center at the C4 position of the chroman ring. It is important to assess whether racemization occurs under various stress conditions, as the biological activity of enantiomers can differ significantly.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: For optimal stability, stock solutions should be stored at low temperatures (e.g., 2-8°C or -20°C) and protected from light.[1] The choice of solvent is also critical; aprotic solvents like acetonitrile or DMSO are generally preferred for long-term storage over aqueous solutions. If aqueous buffers are necessary, they should be freshly prepared and the pH should be maintained in the slightly acidic to neutral range to minimize base-catalyzed hydrolysis.

Q3: My HPLC chromatogram shows new, unexpected peaks after incubating my compound in solution. What could be the cause?

A3: The appearance of new peaks strongly suggests degradation of your compound. The identity of these degradants will depend on the specific storage or experimental conditions (e.g., pH, temperature, light exposure, presence of oxidizing agents). To identify the cause, a systematic forced degradation study is recommended. This involves intentionally exposing the compound to various stress conditions to generate potential degradation products and understand its degradation profile.

Q4: How can I differentiate between degradation products and impurities from the initial synthesis?

A4: A stability-indicating analytical method, typically a gradient HPLC method, is essential for this purpose. This method should be able to resolve the parent compound from all potential degradation products and known process impurities. Comparing the chromatograms of a fresh, high-purity standard of the compound with those of stressed samples will help distinguish between pre-existing impurities and newly formed degradants. Mass spectrometry (LC-MS) is a powerful tool for identifying the molecular weights of these unknown peaks, which can provide clues to their structures.

Troubleshooting Guide

This section provides a structured approach to resolving common stability-related issues encountered during experiments with "2-(7-(Trluoromethyl)chroman-4-yl)acetic acid."

Issue 1: Rapid Loss of Parent Compound in Aqueous Buffer
  • Symptom: A significant decrease in the peak area of the parent compound in HPLC analysis of samples prepared in aqueous buffers, even after short-term storage.

  • Potential Causes & Troubleshooting Steps:

    • pH-dependent Hydrolysis: The compound may be unstable at the pH of your buffer.

      • Action: Conduct a pH stability study by incubating the compound in a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12). Analyze the samples at various time points to determine the pH at which the compound is most stable.

    • Microbial Degradation: If the buffer is not sterile, microbial growth can lead to compound degradation.

      • Action: Use sterile-filtered buffers and consider adding a preservative if compatible with your experiment.

    • Oxidation: Dissolved oxygen in the buffer can promote oxidative degradation.

      • Action: Degas the buffer before use or prepare solutions under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Inconsistent Results and Poor Reproducibility
  • Symptom: High variability in analytical results between replicate samples or experiments.

  • Potential Causes & Troubleshooting Steps:

    • Photodegradation: The compound may be degrading upon exposure to ambient light during sample preparation and analysis.

      • Action: Work with amber vials or under low-light conditions. Wrap sample vials in aluminum foil.

    • Adsorption to Container Surfaces: The compound may be adsorbing to the walls of plastic or glass containers, leading to a decrease in the effective concentration.

      • Action: Use silanized glass vials or low-adsorption polypropylene tubes. Evaluate different container materials for compatibility.

    • Incomplete Dissolution: The compound may not be fully dissolved in the chosen solvent, leading to inaccurate concentrations.

      • Action: Visually inspect solutions for any particulate matter. Use sonication or vortexing to aid dissolution. Verify the solubility of the compound in the selected solvent system.

Experimental Protocols

To ensure the integrity of your experimental data, it is crucial to employ a validated stability-indicating analytical method. The following sections provide a detailed methodology for conducting a forced degradation study and developing a suitable HPLC method.

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and establish degradation pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of "2-(7-(Trluoromethyl)chroman-4-yl)acetic acid" at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 2 hours.

    • At specified time points (e.g., 0, 0.5, 1, 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis. Note that the trifluoromethyl group may be more susceptible to hydrolysis under basic conditions, so shorter time points are recommended initially.[4]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours, protected from light.

    • Analyze samples at specified time points.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 70°C for 48 hours.

    • Also, incubate a 1 mg/mL solution of the compound in a suitable solvent at 70°C for 48 hours.

    • Analyze the samples at the end of the incubation period.

  • Photodegradation:

    • Expose a 1 mg/mL solution of the compound in a photostable, transparent container to a light source that provides both UV and visible light (e.g., a photostability chamber).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both samples at specified time points.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

  • Use a photodiode array (PDA) detector to assess peak purity and obtain UV spectra of the parent compound and any degradation products.

  • If available, use LC-MS to obtain mass-to-charge ratios of the degradation products to aid in their identification.

Protocol 2: Development of a Stability-Indicating HPLC Method

A robust HPLC method is essential to separate the parent compound from its potential degradation products.

1. Initial Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm and 280 nm (or as determined by UV scan)
Injection Volume 10 µL

2. Method Optimization:

  • Inject the stressed samples and evaluate the separation of the degradation products from the parent peak and from each other.

  • If co-elution occurs, optimize the method by adjusting the following parameters:

    • Gradient Slope: A shallower gradient can improve the resolution of closely eluting peaks.

    • Mobile Phase pH: Varying the pH of the aqueous mobile phase can alter the retention times of ionizable compounds.

    • Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can change the selectivity of the separation.

    • Column Chemistry: If adequate separation cannot be achieved on a C18 column, consider a column with a different stationary phase (e.g., phenyl-hexyl or embedded polar group).

3. Method Validation:

  • Once an optimized method is developed, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualization of Potential Degradation Pathways and Workflows

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_other Other Pathways parent This compound h1 Ring Opening (Ether Cleavage) parent->h1 Strong Acid h2 CF3 to COOH (Strong Base) parent->h2 Strong Base o1 Hydroxylated Chroman Ring parent->o1 Oxidizing Agent o2 Ketone Formation parent->o2 Oxidizing Agent p1 Photodegradation Products parent->p1 Light d1 Decarboxylation Product parent->d1 Heat r1 Racemization parent->r1 e.g., Base

Caption: Potential degradation pathways for this compound.

Workflow for Stability Study

G start Define Stability Study Objectives prep Prepare Stock Solution (1 mg/mL in ACN) start->prep stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sample Sample at Time Points & Neutralize/Dilute stress->sample hplc Analyze by Stability-Indicating HPLC-PDA/MS sample->hplc data Analyze Data: - % Degradation - Peak Purity - Identify Degradants hplc->data report Generate Stability Report data->report

Caption: General workflow for conducting a forced degradation study.

Troubleshooting Decision Tree for HPLC Analysis

G action_node action_node start Poor Peak Shape (Tailing/Fronting)? q_all_peaks Affects All Peaks? start->q_all_peaks Yes a_system Check for System Issues: - Extra-column volume - Column void q_all_peaks->a_system Yes q_analyte_type Is Analyte Acidic or Basic? q_all_peaks->q_analyte_type No a_acidic Adjust Mobile Phase pH (Higher for Acidic Analyte) q_analyte_type->a_acidic Acidic a_basic Adjust Mobile Phase pH (Lower for Basic Analyte) Add Competing Base (e.g., TEA) q_analyte_type->a_basic Basic

Caption: Decision tree for troubleshooting poor peak shape in HPLC.

Summary of Key Stability Considerations

ParameterPotential IssueRecommended Action
pH Hydrolysis of the ether linkage (acidic) or trifluoromethyl group (basic).Maintain solutions in a slightly acidic to neutral pH range. Avoid strong acids and bases.
Temperature Increased rate of degradation, potential for decarboxylation.Store solutions at 2-8°C or -20°C. Avoid prolonged exposure to high temperatures.
Light Photodegradation of the aromatic ring system.Protect solutions from light using amber vials or by wrapping containers in foil.
Oxygen Oxidative degradation of the chroman ring.Degas solvents and consider working under an inert atmosphere for sensitive experiments.
Solvent Reactivity with the compound, poor solubility.Use high-purity, aprotic solvents for stock solutions. Verify solubility before use.
Chirality Racemization at the C4 position.Employ a chiral HPLC method to monitor the enantiomeric purity under different stress conditions.

By understanding the potential stability challenges and implementing the strategies outlined in this guide, researchers can ensure the quality and reliability of their experimental data when working with "this compound."

References

Sources

Technical Support Center: Optimizing the Synthesis of Trifluoromethylated Chromans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of trifluoromethylated chromans. The trifluoromethyl group is a critical pharmacophore, and its successful incorporation into the chroman scaffold can significantly enhance the therapeutic potential of new chemical entities.[1][2] This resource is designed to help you navigate the common challenges encountered during this synthetic process, ensuring higher yields, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing trifluoromethylated chromans?

A1: The synthesis of trifluoromethylated chromans typically involves two main approaches:

  • Post-functionalization of a pre-formed chroman ring: This involves the direct trifluoromethylation of a chroman scaffold. This is often achieved through electrophilic trifluoromethylation targeting the electron-rich aromatic ring.

  • Annulation of trifluoromethylated precursors: This strategy involves constructing the chroman ring from starting materials that already contain the trifluoromethyl group. For instance, reacting a trifluoromethylated phenol with an appropriate three-carbon synthon.

The choice of strategy depends on the availability of starting materials, the desired substitution pattern, and the stability of the chroman ring under trifluoromethylation conditions.

Q2: Which trifluoromethylating reagents are most suitable for chroman synthesis?

A2: Several "shelf-stable" electrophilic trifluoromethylating reagents are commercially available and have shown efficacy in various transformations.[3] For the direct trifluoromethylation of chromans, the following are commonly employed:

  • Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts, known for their high reactivity.[4][5][6] Different generations of Umemoto's reagents offer varying levels of reactivity and thermal stability.[7]

  • Togni's Reagents: These are hypervalent iodine(III)-CF3 reagents.[1] They are generally milder than Umemoto's reagents and are effective for the trifluoromethylation of a wide range of nucleophiles, including electron-rich aromatic systems like the one present in the chroman scaffold.[8]

  • Langlois' Reagent (Sodium Trifluoromethanesulfinate, CF3SO2Na): This reagent can generate the trifluoromethyl radical (•CF3) under oxidative conditions and is often used in radical-mediated trifluoromethylation reactions.[9][10]

The selection of the reagent will depend on the specific substrate, desired regioselectivity, and reaction conditions.

Q3: What is the expected regioselectivity for the direct trifluoromethylation of a simple chroman?

A3: For a simple, unsubstituted chroman, direct electrophilic trifluoromethylation is expected to occur primarily at the electron-rich positions of the aromatic ring. The oxygen atom of the chroman ring is an activating group, directing substitution to the ortho and para positions. Therefore, you can expect trifluoromethylation to occur at the C6 and C8 positions. The precise ratio of these isomers will depend on steric hindrance and the specific reaction conditions employed.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Trifluoromethylated Chroman

This is one of the most common issues encountered. The underlying causes can be multifaceted, ranging from reagent instability to suboptimal reaction conditions.

Possible Causes & Solutions:

  • Inactive Trifluoromethylating Reagent:

    • Explanation: Electrophilic trifluoromethylating reagents can be sensitive to moisture and may degrade over time.

    • Solution: Ensure your reagent is fresh and has been stored under anhydrous conditions. It is advisable to purchase reagents from reputable suppliers and handle them in a glovebox or under an inert atmosphere.[7]

  • Insufficiently Nucleophilic Substrate:

    • Explanation: The chroman's aromatic ring may not be electron-rich enough to react with the electrophilic CF3+ source, especially if it bears electron-withdrawing groups.

    • Solution:

      • Consider using a more powerful trifluoromethylating agent, such as the more reactive generations of Umemoto's reagents.[7]

      • If applicable, ensure that any protecting groups on the chroman are not deactivating the ring.

  • Suboptimal Reaction Temperature:

    • Explanation: Trifluoromethylation reactions can have a narrow optimal temperature range. Too low, and the reaction may not proceed; too high, and reagent decomposition or side reactions can occur.

    • Solution: Perform a temperature screen to identify the optimal reaction temperature for your specific substrate and reagent combination. Start at room temperature and incrementally increase the temperature, monitoring the reaction progress by TLC or LC-MS.

  • Inappropriate Solvent:

    • Explanation: The solvent plays a crucial role in solvating the reactants and stabilizing intermediates. A poor choice of solvent can hinder the reaction.

    • Solution: Screen a variety of anhydrous solvents. Common choices for electrophilic trifluoromethylation include dichloromethane (DCM), acetonitrile (MeCN), and dimethylformamide (DMF).[3]

Problem 2: Formation of Multiple Isomers and Side Products

The formation of a complex mixture of products can make purification challenging and significantly reduce the yield of the desired isomer.

Possible Causes & Solutions:

  • Lack of Regioselectivity:

    • Explanation: As mentioned in the FAQs, electrophilic attack can occur at multiple positions on the chroman ring, leading to a mixture of C6- and C8-trifluoromethylated isomers, and potentially di-trifluoromethylated products.

    • Solution:

      • Steric Hindrance: Introduce a bulky protecting group at a position that sterically hinders attack at the undesired site.

      • Catalyst Control: For some substrates, the use of a Lewis acid or transition metal catalyst can influence the regioselectivity of the reaction.[11][12][13] A catalyst screening should be performed.

  • Ring Opening or Decomposition of the Chroman:

    • Explanation: The reaction conditions, particularly the use of strong acids or high temperatures, can lead to the decomposition of the chroman ring.

    • Solution:

      • Employ milder reaction conditions. Togni's reagents are generally considered milder than Umemoto's reagents.

      • Buffer the reaction mixture with a non-nucleophilic base if acidic byproducts are a concern.

  • O-Trifluoromethylation:

    • Explanation: While less common with electron-rich aromatic systems, under certain conditions, particularly with phenols, O-trifluoromethylation can compete with C-trifluoromethylation.[14][15][16] If your chroman synthesis starts from a phenolic precursor, this could be a potential side reaction.

    • Solution: Carefully control the reaction conditions, particularly the base and solvent used. In some cases, protecting the hydroxyl group may be necessary.

Experimental Protocols & Data Presentation

Protocol 1: General Procedure for Electrophilic Trifluoromethylation of a Chroman Derivative

This protocol provides a starting point for optimization.

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the chroman substrate (1.0 eq).

  • Dissolve the substrate in an appropriate anhydrous solvent (e.g., DCM, MeCN, 0.1 M concentration).

  • Add the electrophilic trifluoromethylating reagent (e.g., Togni's Reagent II, 1.2 eq).

  • Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by TLC or LC-MS.

  • If no reaction is observed, incrementally increase the temperature (e.g., to 40 °C, then 60 °C) and continue to monitor.

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous NaHCO3).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Example of Reaction Optimization Data
EntryTrifluoromethylating ReagentSolventTemperature (°C)Time (h)Yield of C6-CF3 Chroman (%)Yield of C8-CF3 Chroman (%)
1Togni's Reagent IIDCM25243515
2Togni's Reagent IIMeCN25244520
3Togni's Reagent IIMeCN60126025
4Umemoto's Reagent IMeCN25125520

This table is a hypothetical representation to illustrate how to systematically record and analyze optimization data.

Visualizing the Process

Diagram 1: General Reaction Scheme

G cluster_reactants Reactants cluster_products Products Chroman Chroman Derivative C6_Product C6-Trifluoromethylated Chroman Chroman->C6_Product Reaction Conditions (Solvent, Temp) C8_Product C8-Trifluoromethylated Chroman Chroman->C8_Product CF3_Reagent Electrophilic CF3 Reagent (e.g., Togni's, Umemoto's) CF3_Reagent->C6_Product CF3_Reagent->C8_Product

Caption: General pathway for the direct trifluoromethylation of a chroman.

Diagram 2: Troubleshooting Workflow

G Start Low/No Yield? Check_Reagent Verify Reagent Activity and Handling Start->Check_Reagent Yes Side_Products Side Products Observed? Start->Side_Products No Optimize_Temp Screen Reaction Temperature Check_Reagent->Optimize_Temp Optimize_Solvent Screen Solvents Optimize_Temp->Optimize_Solvent Increase_Reactivity Use More Reactive CF3 Reagent Optimize_Solvent->Increase_Reactivity Increase_Reactivity->Side_Products Isomers Isomeric Mixture? Side_Products->Isomers Yes Success Successful Synthesis Side_Products->Success No Decomposition Decomposition? Isomers->Decomposition No Add_Bulky_Group Introduce Steric Hindrance Isomers->Add_Bulky_Group Yes Use_Milder_Conditions Employ Milder Reagents (e.g., Togni's) / Lower Temp Decomposition->Use_Milder_Conditions Yes Decomposition->Success No Use_Milder_Conditions->Success Catalyst_Screen Screen Catalysts for Regiocontrol Add_Bulky_Group->Catalyst_Screen Catalyst_Screen->Success

Caption: A logical workflow for troubleshooting common issues.

References

  • Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Transition metal-free synthesis of 3-trifluoromethyl chromones via tandem C–H trifluoromethylation and chromone annulation of enaminones. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Transition metal-free synthesis of 3-trifluoromethyl chromones via tandem C–H trifluoromethylation and chromone annulation of enaminones. OUCI. [Link]

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]

  • Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry. [Link]

  • Optimization of the reaction. ResearchGate. [Link]

  • Distinct mechanism of oxidative trifluoromethylation with a well-defined Cu(II) fluoride promoter: hidden catalysis. PubMed. [Link]

  • A facile synthetic route to 2-trifluoromethyl-substituted polyfunctionalized chromenes and chromones. Semantic Scholar. [Link]

  • Distinct mechanism of oxidative trifluoromethylation with a well-defined Cu(II) fluoride promoter: hidden catalysis. Semantic Scholar. [Link]

  • Synthesis of chiral trifluoromethylated chromene derivatives. ResearchGate. [Link]

  • Catalysis for Fluorination and Trifluoromethylation. PMC - NIH. [Link]

  • A novel catalytic process for trifluoromethylation of bromoaromatic compounds. Chemical Communications (RSC Publishing). [Link]

  • Catalysis for fluorination and trifluoromethylation. PubMed - NIH. [Link]

  • Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. PMC - NIH. [Link]

  • Electrochemical O-trifluoromethylation of electron-deficient phenols. ResearchGate. [Link]

  • Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters. [Link]

  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Macmillan Group - Princeton University. [Link]

  • Mechanism of Trifluoromethylation of Aryl Halides with CuCF3 and the Ortho Effect. ResearchGate. [Link]

  • Trifluoromethylation. Wikipedia. [Link]

  • Catalysis for Fluorination and Trifluoromethylation. ResearchGate. [Link]

  • Synthesis of Chromanes by Triflimide-catalyzed Annulations of Benzylic Alcohols and Alkenes. ChemRxiv. [Link]

  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. PMC - NIH. [Link]

  • Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. [Link]

  • Designing New Togni Reagents by Computation. The Royal Society of Chemistry. [Link]

  • One-Pot Synthesis of 2-Trifluoromethylchromones. ResearchGate. [Link]

  • Allylic trifluoromethane synthesis by trifluoromethylation. Organic Chemistry Portal. [Link]

  • Advances in [18F]Trifluoromethylation Chemistry for PET Imaging. MDPI. [Link]

  • Synthesis and Application of [F]Togni Reagent I: An Electrophilic F‐Labeled Trifluoromethylating Reagent for Positron Emission Tomography Tracer Synthesis. ResearchGate. [Link]

  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. ResearchGate. [Link]

  • Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-carboxylates. ResearchGate. [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. [Link]

  • Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. ResearchGate. [Link]

Sources

Side product formation in the synthesis of "2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges, particularly concerning side product formation, during this multi-step synthesis. We will explore the causality behind common experimental issues and provide robust, field-proven troubleshooting strategies.

Overview of the Primary Synthetic Pathway

The synthesis of this compound is typically achieved through a multi-step sequence starting from the corresponding chroman-4-one. While several routes exist, a common and reliable pathway involves a Horner-Wadsworth-Emmons (HWE) reaction to build the carbon framework, followed by reduction and hydrolysis. Understanding each step is critical to diagnosing and preventing the formation of impurities.

Synthetic_Workflow start 7-(Trifluoromethyl)chroman-4-one hwe Step 1: Horner-Wadsworth-Emmons (HWE) Reaction start->hwe Triethyl phosphonoacetate, Base (e.g., NaH) intermediate1 Ethyl 2-(7-(trifluoromethyl) chroman-4-ylidene)acetate hwe->intermediate1 reduction Step 2: Catalytic Hydrogenation intermediate1->reduction H₂, Pd/C intermediate2 Ethyl 2-(7-(trifluoromethyl) chroman-4-yl)acetate reduction->intermediate2 hydrolysis Step 3: Ester Hydrolysis intermediate2->hydrolysis 1. NaOH (aq) 2. HCl (aq) product 2-(7-(Trifluoromethyl)chroman-4-yl) acetic acid hydrolysis->product

Caption: A common synthetic route to the target compound.

FAQs and Troubleshooting by Reaction Stage

This section addresses specific issues that can arise during the synthesis. Each question is framed to represent a common experimental observation, followed by an in-depth explanation and a recommended protocol.

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

This step establishes the crucial C-C bond for the acetic acid side chain. The reaction involves the nucleophilic attack of a phosphonate ylide on the ketone at the C4 position of the chroman-4-one.

Q1: My HWE reaction is giving a very low yield of the desired alkene, ethyl 2-(7-(trifluoromethyl)chroman-4-ylidene)acetate. What are the likely causes?

A1: Low yields in HWE reactions typically stem from issues with the base, the reagents, or the reaction conditions.

  • Causality: The HWE reaction requires a sufficiently strong, non-nucleophilic base to deprotonate the phosphonate ester, forming the reactive ylide. Sodium hydride (NaH) is common, but its quality and handling are paramount. Old or improperly stored NaH may have a passivated hydride surface, reducing its efficacy. Furthermore, the electrophilicity of the chroman-4-one can be influenced by the electron-withdrawing trifluoromethyl group, potentially making it susceptible to side reactions if a nucleophilic base (like an alkoxide) is used under forcing conditions.

  • Troubleshooting & Protocol:

    • Verify Reagent Quality: Use freshly opened or properly stored triethyl phosphonoacetate and sodium hydride (60% dispersion in mineral oil is standard).

    • Ensure Anhydrous Conditions: The phosphonate anion is highly basic and will be quenched by water. Dry your solvent (e.g., THF, DME) over molecular sieves or by distillation from a suitable drying agent. Flame-dry the reaction flask under an inert atmosphere (N₂ or Ar).

    • Optimize Base Addition: Add the phosphonate to the NaH suspension in THF at 0 °C. Allow the mixture to stir and warm to room temperature for at least 1 hour to ensure complete ylide formation before adding the ketone.

    • Control Ketone Addition: Add the 7-(trifluoromethyl)chroman-4-one substrate dissolved in anhydrous THF dropwise to the ylide solution at 0 °C to control the initial exothermic reaction, then allow it to warm to room temperature or gently reflux to drive the reaction to completion.

Q2: I've isolated a high-molecular-weight byproduct that seems to be a dimer of my starting material. What is this and how can I prevent it?

A2: You are likely observing a product from a base-catalyzed self-condensation (an aldol-type reaction) of the 7-(trifluoromethyl)chroman-4-one.

  • Causality: The protons on the C3 carbon of the chroman-4-one are acidic and can be removed by a strong base like NaH. The resulting enolate can then attack the carbonyl group of another molecule of the ketone, leading to dimerization. This is more prevalent if the ketone is exposed to the base for a prolonged period before the phosphonate ylide has fully reacted.

  • Mitigation Strategy: The key is to ensure the HWE olefination is faster than the self-condensation. Add the ketone solution slowly to a pre-formed solution of the phosphonate ylide. This maintains a low concentration of the free ketone in the presence of the base, favoring the desired reaction pathway.

Troubleshooting_HWE start Low Yield in HWE Reaction? check_base Is the base (NaH) fresh and active? start->check_base yes1 Yes check_base->yes1 no1 No check_base->no1 check_conditions Are conditions strictly anhydrous? yes2 Yes check_conditions->yes2 no2 No check_conditions->no2 check_addition Was ketone added slowly to pre-formed ylide? yes3 Yes check_addition->yes3 no3 No check_addition->no3 yes1->check_conditions action1 Replace NaH. no1->action1 yes2->check_addition action2 Thoroughly dry all solvents and glassware. no2->action2 final Consider alternative bases (e.g., KHMDS, LiHMDS) or reaction temperatures. yes3->final action3 Optimize addition protocol to minimize self-condensation. no3->action3

Caption: Decision workflow for troubleshooting the HWE reaction.

Step 2: Catalytic Hydrogenation

This step reduces the exocyclic double bond to a single bond, setting the final stereocenter (as a racemic mixture) at the C4 position.

Q3: My hydrogenation is stalling, and TLC/LCMS shows a mixture of starting material and product even after extended reaction times. How can I improve this?

A3: Incomplete hydrogenation is almost always related to catalyst activity, hydrogen availability, or the presence of poisons.

  • Causality: Catalytic hydrogenation relies on the efficient transfer of hydrogen from the gas phase to the active sites of the catalyst (e.g., Palladium on Carbon, Pd/C) and then to the substrate. This process can be inhibited by impurities in the starting material (e.g., sulfur-containing compounds, residual phosphine oxides from a Wittig variant) that act as catalyst poisons. Insufficient agitation can also lead to poor mixing and slow reaction rates.

  • Troubleshooting & Protocol:

    • Purify the Alkene: Ensure the ethyl 2-(7-(trifluoromethyl)chroman-4-ylidene)acetate from Step 1 is pure. If necessary, purify it by column chromatography to remove HWE byproducts.

    • Use Fresh Catalyst: Use a fresh, high-quality Pd/C catalyst (5-10% w/w). The catalyst should be handled under an inert atmosphere as much as possible before being introduced to the reaction.

    • Optimize Conditions:

      • Solvent: Use a solvent in which the substrate is highly soluble, such as ethanol, methanol, or ethyl acetate.

      • Pressure: While often feasible at atmospheric pressure (balloon), increasing the hydrogen pressure to 50-60 psi in a Parr shaker apparatus can significantly increase the reaction rate.

      • Agitation: Ensure vigorous stirring or shaking to maintain the catalyst in suspension and facilitate gas-liquid transfer.

    • Acidic Additive: Sometimes, adding a small amount of acetic acid can help activate the catalyst and improve reaction rates, but this should be tested on a small scale first.

Step 3: Ester Hydrolysis

The final step is the conversion of the ethyl ester to the target carboxylic acid. This is typically done under basic conditions (saponification) followed by an acidic workup.

Q4: After basic hydrolysis and acidic workup, my yield is low, and I've isolated a neutral byproduct that looks like an amide. How is this possible?

A4: While your primary route involves an ester, the formation of an amide impurity strongly suggests an alternative synthetic route may have been used for the intermediate, specifically one proceeding through a nitrile. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[1][2] If this hydrolysis is incomplete, the amide will be isolated as a major byproduct.

  • Causality of Incomplete Nitrile Hydrolysis: The hydrolysis of nitriles can be performed under acidic or basic conditions.[3] In either case, the reaction proceeds in two stages: nitrile to amide, then amide to carboxylic acid (or its salt).[4] The second step (amide hydrolysis) is often slower than the first (nitrile hydration) and may require more forcing conditions (higher temperatures or longer reaction times) to go to completion.[2]

  • Troubleshooting & Protocol (for Nitrile Hydrolysis):

    • Extend Reaction Time/Increase Temperature: If you suspect an amide byproduct, the simplest solution is to resubmit the isolated mixture to the hydrolysis conditions for a longer period or at a higher temperature (e.g., reflux).

    • Ensure Sufficient Reagent: Use a significant excess of aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH) to ensure the reaction is not reagent-limited.

    • Analytical Monitoring: Monitor the reaction by TLC or LCMS. The amide intermediate will have a different retention factor/time than both the starting nitrile and the final carboxylic acid product. Continue heating until the amide spot is no longer visible.

Hydrolysis_Pathway nitrile Intermediate: 2-(7-(Trifluoromethyl)chroman-4-yl)acetonitrile amide Side Product: 2-(7-(Trifluoromethyl)chroman-4-yl)acetamide nitrile->amide H₂O, H⁺ or OH⁻ (Fast Step) acid Final Product: Carboxylic Acid amide->acid H₂O, H⁺ or OH⁻ (Slower, Rate-Limiting Step)

Caption: The two-stage hydrolysis of a nitrile intermediate.

Q5: My primary ester hydrolysis is incomplete. How can I drive it to completion?

A5: Incomplete saponification of the ester is a common issue that can be readily solved.

  • Causality: Saponification is a bimolecular reaction. Its rate depends on the concentration of both the ester and the hydroxide. If the ester has poor solubility in the aqueous base, the reaction can be slow. Insufficient stoichiometry of the base will also lead to incomplete conversion.

  • Troubleshooting & Protocol:

    • Use a Co-solvent: Perform the hydrolysis in a mixture of an alcohol (like methanol or ethanol) and water. This creates a homogeneous solution for both the ester and the sodium hydroxide, dramatically increasing the reaction rate. A 1:1 mixture of ethanol and 2M NaOH is a good starting point.

    • Increase Temperature: Heating the reaction mixture to reflux will accelerate the hydrolysis.

    • Use Sufficient Base: Use at least 2-3 equivalents of NaOH to ensure the reaction goes to completion and to account for any potential side reactions or acidic impurities.

    • Monitor the Reaction: Follow the disappearance of the starting ester spot by TLC (it will be less polar than the carboxylate salt).

Summary of Potential Side Products

Side ProductStructure SketchFormation StepCausalityMitigation Strategy
Aldol Dimer [Dimer of chroman-4-one]Step 1: HWESelf-condensation of the ketone starting material under basic conditions.Add ketone slowly to pre-formed ylide solution.
Unreacted Alkene [Ylidene Acetate]Step 2: HydrogenationInactive catalyst, catalyst poisoning, or insufficient hydrogen pressure.Purify alkene, use fresh catalyst, increase H₂ pressure.
Amide Impurity R-CH₂-CONH₂Step 3: HydrolysisIncomplete hydrolysis of a nitrile intermediate (if used instead of ester).[2][3]Increase reaction time, temperature, or concentration of acid/base.
Unreacted Ester R-CH₂-COOEtStep 3: HydrolysisInsufficient base, low temperature, or poor solubility.Use a co-solvent (EtOH/H₂O), increase temperature, use excess base.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link][3]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link][4]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link][1]

  • ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. Retrieved from [Link][5]

  • OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. Retrieved from [Link][2]

  • Das, S., et al. (2020). Synthesis of alkyl substituted chroman-4-one derivatives. ResearchGate. Retrieved from [Link][6]

  • Nielsen, S. F., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link][7]

Sources

Technical Support Center: Investigating the Stability and Degradation of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid (CAS 1121583-64-9)[1][2]. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address stability challenges and elucidate potential degradation pathways. Understanding a molecule's intrinsic stability is a cornerstone of pharmaceutical development, guiding formulation, storage, and ensuring product safety and efficacy as mandated by international guidelines[3][4][5].

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the stability of this compound.

Q1: My compound shows signs of instability during preliminary experiments. What are the most probable causes?

A1: The stability of this compound is governed by its three primary structural motifs: the chroman ring, the trifluoromethyl (-CF3) group, and the acetic acid side chain. Each has different susceptibilities to degradation.

  • Chroman Ring System: The chroman core, particularly the ether linkage and the benzylic carbon at position 4 (C4), can be susceptible to oxidative degradation . Oxidizing agents or atmospheric oxygen, potentially accelerated by light or metal ions, can lead to ring-opening or the formation of hydroxylated byproducts[6].

  • Trifluoromethyl (-CF3) Group: The C-F bond is exceptionally strong, making the -CF3 group highly resistant to metabolic and chemical degradation under most conditions[7][8]. However, under strongly basic (alkaline) conditions , it can undergo slow hydrolysis to form a carboxylic acid (-COOH) group[7].

  • Photodegradation: Aromatic systems and molecules with benzylic protons can be sensitive to light, especially UV radiation. Photolytic stress can provide the energy to induce cleavage of the -CF3 group or promote complex radical-based degradation of the entire chroman structure[7].

Q2: What are the primary degradation pathways I should anticipate for this molecule?

A2: Based on the compound's structure, three primary degradation pathways should be investigated. Forced degradation (or stress testing) is the standard approach to experimentally confirm these pathways[9].

  • Oxidative Degradation: This is often a primary concern. The most likely site of oxidation is the benzylic C4 position, which could be oxidized to a ketone (chroman-4-one derivative) or lead to further degradation. The electron-rich aromatic ring is also a potential site for oxidation[6].

  • Hydrolytic Degradation (pH-dependent): While the ether and amide bonds common in many pharmaceuticals are absent, hydrolysis can still be relevant.

    • Base-Catalyzed Hydrolysis: The -CF3 group is the most likely target under strong alkaline conditions (e.g., pH > 10), which can convert it to a carboxylic acid. This is generally a slow process[7].

    • Acid-Catalyzed Hydrolysis: The core structure is expected to be relatively stable under acidic conditions.

  • Photodegradation: Exposure to high-intensity light, particularly UV, can induce degradation. Potential pathways include the cleavage of the trifluoromethyl group to form trifluoroacetic acid or complex decomposition of the chroman ring[7].

Degradation_Pathways Parent This compound Oxidized Oxidized Products (e.g., Chroman-4-one derivative, ring-opened species) Parent->Oxidized Oxidative Stress (e.g., H₂O₂, AIBN) Hydrolyzed Base Hydrolysis Product (7-Carboxychroman-4-yl)acetic acid Parent->Hydrolyzed Strong Base (e.g., NaOH, pH > 10) Photodegraded Photolytic Products (e.g., Trifluoroacetic acid, complex fragments) Parent->Photodegraded Photolytic Stress (UV/Vis Light)

Caption: Predicted degradation pathways for the target molecule.

Q3: How do I properly design a forced degradation study to investigate these potential pathways?

A3: A forced degradation study systematically exposes the compound to harsh conditions to accelerate degradation, as recommended by ICH guidelines Q1A and Q1B[3][4]. The goal is to achieve 5-20% degradation of the parent compound to ensure that relevant degradation products are formed without over-stressing the molecule, which could lead to secondary, irrelevant products[4].

Forced_Degradation_Workflow cluster_stress 1. Apply Stress Conditions cluster_analysis 2. Analysis & Characterization cluster_conclusion 3. Final Assessment A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) B Base Hydrolysis (e.g., 0.1M NaOH, RT) F Develop Stability- Indicating Method (HPLC/UPLC) C Oxidation (e.g., 3% H₂O₂, RT) D Thermal (e.g., 80°C, solid/solution) E Photolytic (ICH compliant light source) G Analyze Stressed Samples vs. Control F->G H Identify & Characterize Degradants (LC-MS, NMR) G->H I Propose Degradation Pathways H->I J Assess Mass Balance I->J

Caption: General workflow for a forced degradation study.

Stress ConditionRecommended Starting ParametersTarget Functional Group / Moiety
Acid Hydrolysis 0.1 M HCl at 60-80 °C for 24-48 hoursGeneral stability assessment; low probability of specific degradation.
Base Hydrolysis 0.1 M NaOH at room temperature for 12-24 hoursTrifluoromethyl group (-CF3)[7].
Oxidative 3% H₂O₂ in a suitable solvent at room temperature for 24 hoursChroman ring (especially benzylic C4) and aromatic system[6].
Thermal 80 °C (in solution and as solid) for 48 hoursOverall molecular stability.
Photolytic ICH Q1B compliant photo-chamber (UV & Visible light)Aromatic ring system, C-F and C-C bonds[7].

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your stability studies.

Issue 1: I see multiple new peaks in my HPLC/LC-MS chromatogram after stressing my sample.
  • Possible Cause & Explanation: This is the expected outcome of a successful forced degradation study. These new peaks represent degradation products. The key is to determine which peaks correspond to which stress condition to build a degradation profile.

  • Troubleshooting & Resolution Strategy:

    • Confirm with a Control: Always run a "time-zero" or unstressed control sample. The peaks present in the stressed sample but absent in the control are potential degradants.

    • Peak Purity Analysis: Use a photodiode array (PDA) or diode array detector (DAD) to check the spectral purity of the parent compound peak. A spectrally impure peak indicates co-elution with a degradant.

    • Characterize with Mass Spectrometry (MS): An LC-MS system is invaluable. Determine the molecular weight of each new peak. Compare these masses to the predicted masses of potential degradants (see table below). High-resolution mass spectrometry (HRMS) can provide elemental composition for higher confidence in identification.

    • Isolate and Analyze: If a major degradant needs definitive structural elucidation, it may need to be isolated using preparative HPLC for subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Table of Potential Degradation Products and Their Expected Mass Changes:

Degradation PathwayProposed TransformationChange in Mass (Da)Expected m/z (M+H)⁺
Oxidation Addition of one oxygen atom (Hydroxylation)+16277.07
Oxidation Formation of chroman-4-one-2259.06
Base Hydrolysis -CF₃ → -COOH+27288.06
Photolysis Loss of -CF₃ group, replaced by -H-68193.08

Note: Parent compound C₁₂H₁₁F₃O₃ has a monoisotopic mass of 260.06 Da; (M+H)⁺ = 261.07.

Issue 2: My mass balance is poor (significantly less than 100%) in the stability study.
  • Possible Cause & Explanation: Poor mass balance occurs when the sum of the parent compound and all quantified degradation products does not equal the initial amount of the parent compound. This suggests that some degradants are not being detected.

  • Troubleshooting & Resolution Strategy:

    • Adjust Chromatographic Method: Degradation products can be much more or less polar than the parent compound. Ensure your HPLC gradient is wide enough (e.g., 5% to 95% organic solvent) to elute all potential products from the column.

    • Check for UV Inactivity: Some degradation pathways, like ring-opening, can destroy the chromophore, making the resulting fragments invisible to a UV detector. If you suspect this, use a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS).

    • Investigate Volatility/Insolubility: Degradation may produce volatile products (e.g., CO₂ from decarboxylation) or insoluble polymers that precipitate out of solution and are lost during sample preparation. Visually inspect stressed samples for any precipitate before analysis.

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always adapt them based on your specific equipment and preliminary results.

Protocol 1: Conducting a Forced Degradation Study

Objective: To generate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, heating block/oven, ICH-compliant photostability chamber

  • Class A volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile or a suitable solvent mixture.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.2 M HCl.

    • Incubate at 60 °C for 24 hours.

    • Cool, neutralize with 1 mL of 0.2 M NaOH, and dilute to a final concentration of ~0.1 mg/mL with mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.2 M NaOH.

    • Keep at room temperature for 12 hours.

    • Neutralize with 1 mL of 0.2 M HCl and dilute to ~0.1 mg/mL for analysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 6% H₂O₂ (final concentration 3%).

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to ~0.1 mg/mL for analysis.

  • Thermal Degradation:

    • Place a sample of the solid powder in an oven at 80 °C for 48 hours.

    • Separately, incubate a solution (1 mg/mL) at 60 °C for 48 hours.

    • Prepare samples for analysis at a final concentration of ~0.1 mg/mL.

  • Photolytic Degradation:

    • Expose solid powder and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.

    • A parallel set of samples should be wrapped in aluminum foil as dark controls.

    • Prepare for analysis at ~0.1 mg/mL.

  • Analysis: Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC-UV/MS Method

Objective: To develop a robust HPLC method capable of separating this compound from all potential degradation products.

Instrumentation & Columns:

  • HPLC or UPLC system with a PDA/DAD detector and a mass spectrometer (e.g., Q-TOF or single quadrupole).

  • Recommended Column: C18 stationary phase (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18), 2.1 or 4.6 mm i.d., 50-150 mm length, <3 µm particle size.

Procedure:

  • Sample Preparation: Pool small aliquots from all stressed samples that showed significant degradation to create a "degradation cocktail." This sample contains the parent compound and the maximum number of different degradants, making it ideal for method development.

  • Mobile Phase Screening:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is a common mobile phase modifier that provides protons for good ionization in positive-ion mode ESI-MS and typically yields sharp peak shapes for acidic analytes.

  • Gradient Optimization:

    • Start with a fast scouting gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution times of all compounds.

    • Based on the scouting run, develop a shallower gradient that provides a minimum resolution (Rs > 2.0) between the parent peak and its closest eluting degradant.

    • Example Optimized Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 80% B

      • 15-17 min: 80% to 95% B

      • 17-18 min: Hold at 95% B

      • 18-20 min: Return to 10% B and equilibrate.

  • Detector Settings:

    • UV/PDA: Monitor at a wavelength where the parent compound has high absorbance (e.g., 220-280 nm, determine λmax from a UV scan). Also monitor a second, non-specific wavelength (e.g., 210 nm).

    • MS: Use Electrospray Ionization (ESI) in both positive and negative modes initially to see which provides better sensitivity for the parent and degradants. Scan a mass range of m/z 100-500.

  • Method Validation: Once developed, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to be considered "stability-indicating."

References

  • A Novel Arene Trifluoromethyl-Based 18F-Labeling Strategy for Enhanced Biomolecular Tracer Development in PET Imaging. Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules - MDPI. Available at: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years (PDF). MDPI. Available at: [Link]

  • Forced degradation studies. MedCrave online. (2016). Available at: [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals - PMC - PubMed Central. Available at: [Link]

  • Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. Antioxidants - MDPI. Available at: [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. (2014). Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis - NIH. (2012). Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. (2022). Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Sciences Review and Research. (2023). Available at: [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid." This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of enhancing the oral bioavailability of this promising compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your formulation development efforts.

Introduction to Bioavailability Challenges

"this compound" is a compound of significant interest, however, its physicochemical properties present challenges to achieving optimal oral bioavailability. With a molecular formula of C₁₂H₁₁F₃O₃ and a molecular weight of 260.21, its moderate lipophilicity, indicated by a calculated LogP of 3.0462, suggests that it may be a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[1] For such compounds, the rate-limiting step in absorption is often the dissolution of the drug in the gastrointestinal fluids.[2][3]

This guide will focus on scientifically-grounded strategies to overcome these solubility and dissolution hurdles, thereby enhancing the therapeutic potential of your formulations.

Troubleshooting Guide: Common Formulation Issues

This section addresses specific problems you may encounter during the formulation development of "this compound."

Problem Potential Root Cause Suggested Troubleshooting Steps & Rationale
Low in vitro dissolution rate Poor aqueous solubility of the API. The intrinsic properties of the molecule may limit its ability to dissolve in gastrointestinal fluids.1. Particle Size Reduction: Decrease the particle size through micronization or nanomilling to increase the surface area available for dissolution.[2][4] 2. Amorphous Solid Dispersions: Formulate the API with a hydrophilic polymer to create an amorphous solid dispersion. This prevents crystallization and enhances solubility.[5][6] 3. Excipient Selection: Incorporate solubilizing excipients such as surfactants (e.g., polysorbates, sodium lauryl sulfate) or cyclodextrins to improve wetting and micellar solubilization.[7][8]
High variability in bioavailability data Inconsistent dissolution performance. This can be due to manufacturing process variability or drug-excipient interactions.1. Optimize Manufacturing Process: Tightly control critical process parameters such as mixing speed, time, and temperature to ensure batch-to-batch consistency.[9] 2. Drug-Excipient Compatibility Studies: Conduct thorough compatibility studies to identify and mitigate any adverse interactions between the API and excipients that could affect stability and dissolution.[10]
Precipitation of the drug in the GI tract Supersaturation followed by precipitation. Some enabling formulations create a supersaturated state that is not stable, leading to drug precipitation before it can be absorbed.1. Incorporate Precipitation Inhibitors: Include polymers like HPMC or PVP in the formulation. These polymers can maintain the supersaturated state by sterically hindering the nucleation and growth of drug crystals.[11] 2. Lipid-Based Formulations: Consider Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS). These formulations can keep the drug in a solubilized state throughout its transit in the GI tract.[12][13]
Poor physical or chemical stability of the formulation Environmental factors or inherent instability. Moisture, temperature, light, and oxygen can degrade the API or the formulation.[14]1. Protective Packaging: Use packaging that protects against light and moisture.[15] 2. Add Stabilizers: Incorporate antioxidants or chelating agents if the API is susceptible to oxidation.[14] 3. Control Storage Conditions: Store the formulation under recommended temperature and humidity conditions.[15]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to improve the bioavailability of "this compound"?

A1: The initial and most critical step is to thoroughly characterize the physicochemical properties of your active pharmaceutical ingredient (API). This includes determining its aqueous solubility at different pH values, its dissolution rate, and its permeability. This data will help you classify the compound according to the Biopharmaceutical Classification System (BCS) and select the most appropriate bioavailability enhancement strategy.[3] For a likely BCS Class II compound, focusing on improving solubility and dissolution is paramount.[11]

Q2: How do I choose the right excipients for my formulation?

A2: The choice of excipients is critical and should be based on their ability to address the specific challenges of your API.[7][16] For improving solubility, consider solubilizers like surfactants and cyclodextrins.[8] For solid dispersions, hydrophilic polymers such as povidone (PVP) or hydroxypropyl methylcellulose (HPMC) are common choices.[5] Always conduct compatibility studies to ensure that the excipients do not negatively interact with the API.[10]

Q3: What in vitro tests can I use to predict the in vivo performance of my formulation?

A3: Several in vitro models can provide valuable insights into the potential in vivo performance of your formulation.[17] Standard dissolution testing (USP Apparatus I or II) is a fundamental test.[18] For more predictive results, consider using biorelevant dissolution media that mimic the composition of gastric and intestinal fluids.[3] Additionally, in vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell-based assays, can help predict the absorption of the drug across the intestinal barrier.[18][19][20]

Q4: When should I consider a lipid-based formulation?

A4: Lipid-based formulations, such as SEDDS or SMEDDS, are an excellent choice for highly lipophilic drugs that have poor aqueous solubility.[12][13] If you have tried other methods like particle size reduction and solid dispersions with limited success, a lipid-based approach may provide a significant improvement in bioavailability by presenting the drug to the GI tract in a solubilized form.

Experimental Protocols

Protocol 1: Screening for Solubility Enhancement using Solid Dispersions

Objective: To prepare and evaluate solid dispersions of "this compound" with various polymers to identify a formulation with improved dissolution.

Materials:

  • "this compound"

  • Hydrophilic polymers (e.g., PVP K30, HPMC E5, Soluplus®)

  • Organic solvent (e.g., methanol, acetone)

  • Deionized water

  • Dissolution media (e.g., simulated gastric fluid, simulated intestinal fluid)

Procedure:

  • Preparation of Solid Dispersions (Solvent Evaporation Method): a. Dissolve a fixed amount of the API and varying ratios of the selected polymer in a suitable organic solvent. b. Evaporate the solvent under reduced pressure using a rotary evaporator. c. Dry the resulting solid film in a vacuum oven to remove any residual solvent. d. Grind the dried solid dispersion into a fine powder.

  • Characterization of Solid Dispersions: a. Perform Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the API in the dispersion. b. Use Powder X-ray Diffraction (PXRD) to check for the absence of crystalline API.

  • In Vitro Dissolution Testing: a. Perform dissolution studies on the pure API and the prepared solid dispersions using a USP dissolution apparatus. b. Use biorelevant media to simulate in vivo conditions. c. Collect samples at predetermined time points and analyze the drug concentration using a validated analytical method (e.g., HPLC). d. Compare the dissolution profiles to identify the most effective polymer and drug-to-polymer ratio.

Protocol 2: In Vitro Permeability Assessment using PAMPA

Objective: To assess the passive permeability of different formulations of "this compound."

Materials:

  • PAMPA plate system (e.g., 96-well format)

  • Artificial membrane solution (e.g., lecithin in dodecane)

  • Donor and acceptor buffers (at relevant physiological pH)

  • Formulations of "this compound"

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Prepare the PAMPA Plate: a. Coat the filter of the donor plate with the artificial membrane solution. b. Add the acceptor buffer to the wells of the acceptor plate.

  • Add Formulations: a. Dissolve the test formulations in the donor buffer. b. Add the solutions to the wells of the donor plate.

  • Incubation: a. Place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer. b. Incubate the plate assembly at a controlled temperature for a specified period.

  • Sample Analysis: a. After incubation, determine the concentration of the drug in both the donor and acceptor wells using a suitable analytical method.

  • Calculate Permeability: a. Calculate the effective permeability (Pe) using the appropriate equations. b. Compare the permeability of different formulations to assess the impact of excipients on drug permeation.

Visualizing Formulation Strategies

The following diagrams illustrate the decision-making process and mechanisms for enhancing bioavailability.

bioavailability_enhancement_workflow cluster_start Initial Assessment cluster_strategies Formulation Strategies cluster_evaluation Evaluation & Optimization Start Start with API: This compound PhysChem Physicochemical Characterization (Solubility, Permeability, LogP) Start->PhysChem BCS Determine BCS Classification (Likely Class II) PhysChem->BCS SizeReduction Particle Size Reduction (Micronization, Nanonization) BCS->SizeReduction Select Strategy SolidDispersion Amorphous Solid Dispersions (with Polymers) BCS->SolidDispersion Select Strategy LipidBased Lipid-Based Systems (SEDDS, SMEDDS) BCS->LipidBased Select Strategy Complexation Complexation (e.g., with Cyclodextrins) BCS->Complexation Select Strategy InVitro In Vitro Testing (Dissolution, PAMPA, Caco-2) SizeReduction->InVitro SolidDispersion->InVitro LipidBased->InVitro Complexation->InVitro Stability Stability Studies InVitro->Stability Optimization Formulation Optimization Stability->Optimization Optimization->BCS Re-evaluate Strategy Final Final Formulation Optimization->Final Successful

Caption: Workflow for enhancing the bioavailability of a BCS Class II compound.

solid_dispersion_mechanism cluster_before Before Solid Dispersion cluster_after After Solid Dispersion Crystalline Crystalline API Low Surface Area Poor Wetting Slow Dissolution Amorphous Amorphous API in Polymer Matrix Increased Surface Area Improved Wetting Enhanced Dissolution Crystalline->Amorphous Formulation Process (e.g., Solvent Evaporation)

Sources

Validation & Comparative

A Prospective Analysis of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid as a Novel NSAID: A Comparative Guide to its Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the quest for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles is a continuous endeavor. This guide provides a prospective analysis of the uncharacterized compound, 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid, in the context of established NSAIDs. While direct comparative experimental data for this specific molecule is not publicly available, its structural features—a chroman scaffold and a trifluoromethyl group—are prevalent in known cyclooxygenase (COX) inhibitors. This guide will, therefore, serve as a comprehensive framework for its potential evaluation, comparing its hypothetical profile with that of well-characterized NSAIDs: ibuprofen, celecoxib, and aspirin.

Introduction to the Chemical Landscape of NSAIDs

The therapeutic effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation.

  • Ibuprofen: A non-selective COX inhibitor, ibuprofen is a widely used over-the-counter NSAID for pain and inflammation. Its reversible inhibition of both COX-1 and COX-2 is responsible for its therapeutic effects and also its potential gastrointestinal side effects.

  • Aspirin: Unique among NSAIDs, aspirin irreversibly inhibits COX-1 and COX-2 through acetylation of a serine residue in the active site of the enzymes. Its more pronounced effect on COX-1 contributes to its antiplatelet activity.

  • Celecoxib: A selective COX-2 inhibitor, celecoxib was developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Its structure allows it to preferentially bind to the active site of the COX-2 enzyme.

The chemical structure of this compound suggests its potential as a COX inhibitor. The chroman nucleus is a privileged scaffold in medicinal chemistry, and the trifluoromethyl group is known to enhance the potency and selectivity of various enzyme inhibitors, including those targeting COX-2.

The Cyclooxygenase Pathway: The Target of NSAIDs

The mechanism of action of all NSAIDs converges on the cyclooxygenase (COX) pathway. Understanding this pathway is crucial for interpreting the activity of any potential NSAID.

COX_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Damage/Stimuli ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Physiological Physiological Functions (Gastric Protection, Platelet Aggregation) Prostaglandins->Physiological Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thromboxanes->Physiological COX_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Incubate Incubate enzyme with test compound or vehicle control Compound_Prep->Incubate Enzyme_Prep Prepare purified COX-1 and COX-2 enzymes Enzyme_Prep->Incubate Add_AA Add arachidonic acid to initiate reaction Incubate->Add_AA Detect_PG Quantify prostaglandin production (e.g., PGE2 via ELISA) Add_AA->Detect_PG Calculate_IC50 Calculate IC50 values and Selectivity Index Detect_PG->Calculate_IC50

Caption: Workflow for In Vitro COX Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of test concentrations.

    • Reconstitute purified human recombinant COX-1 and COX-2 enzymes in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations to separate wells for COX-1 and COX-2. Include vehicle controls (solvent only) and positive controls (known inhibitors like ibuprofen and celecoxib).

    • Add the respective COX enzyme to each well and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.

    • Allow the reaction to proceed for a defined period (e.g., 2 minutes at 37°C).

    • Stop the reaction by adding a quenching solution (e.g., a strong acid).

  • Detection and Analysis:

    • Quantify the amount of prostaglandin E2 (PGE2) produced in each well using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

    • Plot the percentage of COX inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the resulting dose-response curve.

    • Calculate the COX-2 selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard preclinical model to assess the acute anti-inflammatory activity of a compound.

Detailed Protocol:

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

    • Randomly divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin or celecoxib), and different dose groups for this compound.

  • Dosing and Induction of Inflammation:

    • Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) at a specified time before the induction of inflammation (e.g., 1 hour).

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw to induce localized inflammation.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point using the following formula:

      • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

      • Where ΔV is the change in paw volume from the initial measurement.

    • Statistically analyze the data to determine the significance of the anti-inflammatory effect.

Future Perspectives and Conclusion

The structural characteristics of this compound make it a compelling candidate for investigation as a novel NSAID. The presence of the trifluoromethyl group could potentially confer COX-2 selectivity, which is a desirable attribute for minimizing gastrointestinal side effects.

The experimental framework outlined in this guide provides a clear and robust pathway for the comprehensive evaluation of this compound. The data generated from these studies will be critical in determining its potency, selectivity, and in vivo efficacy, thereby establishing its potential as a therapeutic agent for inflammatory conditions. Researchers in the field are encouraged to pursue the experimental validation of this and other novel chemical entities to advance the development of safer and more effective anti-inflammatory therapies.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413–421.
  • Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB journal, 18(7), 790–804.
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547.
  • Brooks, P. M., & Day, R. O. (1991). Nonsteroidal antiinflammatory drugs--differences and similarities. The New England journal of medicine, 324(24), 1716–1725.

A Comparative Analysis of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid and Ibuprofen: A Guide to Preclinical Evaluation of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the comparative preclinical evaluation of a novel non-steroidal anti-inflammatory drug (NSAID) candidate, 2-(7-(trifluoromethyl)chroman-4-yl)acetic acid, against the globally recognized benchmark, ibuprofen. Ibuprofen, a cornerstone of pain and inflammation management, functions as a non-selective cyclooxygenase (COX) inhibitor.[1][2] While effective, its mechanism is associated with gastrointestinal side effects, driving the search for next-generation anti-inflammatory agents with improved safety profiles.[1] This document details the head-to-head experimental workflows required to characterize the novel compound's mechanism, efficacy, and safety. We present validated, step-by-step protocols for key in vitro and in vivo assays, explain the scientific rationale behind methodological choices, and provide templates for data visualization and interpretation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities in the anti-inflammatory space.

Introduction

The Enduring Role of NSAIDs in Inflammation and Pain Management

Inflammation is a critical biological response to injury and infection, but its dysregulation leads to chronic diseases such as arthritis, cardiovascular disease, and neurodegenerative disorders.[3] Non-steroidal anti-inflammatory drugs (NSAIDs) are a class of therapeutics that form the frontline defense against pain and inflammation.[4] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—lipid compounds that mediate pain, fever, and inflammation.[4][5]

Ibuprofen: A Non-Selective COX Inhibitor Benchmark

Discovered in the 1960s, ibuprofen is a propionic acid derivative that has become one of the most widely used over-the-counter and prescription NSAIDs.[1][2] Its therapeutic effects are derived from its non-selective, reversible inhibition of both COX-1 and COX-2 isoforms.[6][7][8] The inhibition of the inducible COX-2 enzyme is primarily responsible for its analgesic, anti-inflammatory, and antipyretic properties.[1][3] Conversely, the inhibition of the constitutively expressed COX-1 enzyme, which plays a role in protecting the gastric mucosa and maintaining platelet function, is linked to its most common adverse effects, such as gastrointestinal bleeding and discomfort.[1][3] This dual-action profile makes ibuprofen an essential yet imperfect tool, and it serves as a critical benchmark against which new NSAID candidates must be measured.

This compound: A Novel Candidate

This compound (henceforth referred to as "Compound T") is a novel chemical entity identified for its potential anti-inflammatory and analgesic properties.[9] Its structure, featuring a chroman core and a trifluoromethyl (CF₃) group, is of significant interest. The CF₃ group is a common bioisostere in medicinal chemistry used to enhance metabolic stability, membrane permeability, and binding affinity. Its inclusion in Compound T suggests the potential for a modulated potency and pharmacokinetic profile compared to traditional NSAIDs. This guide outlines the necessary experimental pathway to validate its therapeutic potential relative to ibuprofen.

Physicochemical and Structural Analysis

A foundational comparison begins with the fundamental chemical properties of both molecules. Ibuprofen is chemically known as (RS)-2-(4-(2-Methylpropyl)phenyl)propanoic acid.[1] Compound T is this compound.[9]

PropertyIbuprofen This compound (Compound T)
Chemical Structure


Molecular Formula C₁₃H₁₈O₂[10][11]C₁₂H₁₁F₃O₃[9][12]
Molecular Weight 206.28 g/mol [10]260.21 g/mol [12]
CAS Number 15687-27-1[10]1121583-64-9[9][12]
Topological Polar Surface Area (TPSA) 37.3 Ų46.53 Ų[12]
LogP 3.53.046[9]
Acidity (pKa) ~4.4[13]Predicted ~4.2

Proposed Mechanism of Action: A Comparative Hypothesis

Ibuprofen's Established Mechanism: Non-Selective COX Inhibition

Ibuprofen's mechanism is well-characterized. It competitively and reversibly inhibits COX-1 and COX-2 by entering the hydrophobic channel of the enzymes and blocking arachidonic acid from reaching the active site.[6][7] This prevents the synthesis of prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins and thromboxanes.[3]

Visualizing the Cyclooxygenase Pathway and NSAID Intervention

The following diagram illustrates the central role of COX enzymes in the inflammatory cascade and the point of intervention for NSAIDs. The primary hypothesis is that Compound T, like ibuprofen, will inhibit this pathway, but its selectivity for COX-1 versus COX-2 remains to be determined.

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid pla2->aa Liberation cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2_1 Prostaglandin H₂ (PGH₂) cox1->pgh2_1 pgh2_2 Prostaglandin H₂ (PGH₂) cox2->pgh2_2 thrombo Thromboxanes (Platelet Aggregation) Gastric Protection pgh2_1->thrombo prosta Prostaglandins (Pain, Fever, Inflammation) pgh2_2->prosta nsaids Ibuprofen & Compound T nsaids->cox1 Inhibition nsaids->cox2 Inhibition

Caption: The Cyclooxygenase (COX) signaling pathway and point of NSAID inhibition.

Experimental Framework for Comparative Evaluation

To objectively compare Compound T with ibuprofen, a tiered experimental approach is necessary, moving from targeted in vitro assays to a more complex in vivo model.

Overall Experimental Workflow

The logical progression of the study is to first determine the direct enzymatic inhibition and cellular toxicity in vitro before proceeding to confirm the anti-inflammatory effect in a living system.

Workflow start Compound T & Ibuprofen invitro Phase 1: In Vitro Characterization start->invitro cox_assay COX-1 / COX-2 Inhibition Assay invitro->cox_assay mtt_assay MTT Cytotoxicity Assay invitro->mtt_assay invivo Phase 2: In Vivo Validation cox_assay->invivo Potency/Selectivity Data mtt_assay->invivo Safety Data paw_edema Carrageenan-Induced Paw Edema Model invivo->paw_edema analysis Comparative Analysis (Potency, Selectivity, Efficacy, Safety) paw_edema->analysis

Caption: Tiered workflow for the comparative evaluation of anti-inflammatory compounds.

In Vitro Efficacy: COX Inhibition Assays

Causality: This is the most critical first step. Before testing in a complex biological system, we must confirm that Compound T directly inhibits the target enzymes (COX-1 and COX-2) and determine its potency (IC₅₀) and selectivity. A higher selectivity for COX-2 over COX-1 is a desirable trait for modern NSAIDs, as it is hypothesized to reduce gastrointestinal side effects.[14]

Self-Validating Protocol: Colorimetric COX Inhibitor Screening Assay This protocol is adapted from standard commercial kits.[14][15][16] It measures the peroxidase activity of COX, which generates a colored product that can be quantified spectrophotometrically.

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Prepare Heme cofactor solution.

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes to the manufacturer's specified concentration.

    • Prepare Arachidonic Acid (substrate) solution.

    • Prepare TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) colorimetric substrate solution.

    • Prepare serial dilutions of Compound T and Ibuprofen (positive control) in DMSO, with a final DMSO concentration in the assay well below 1%.

  • Assay Procedure (96-well plate format):

    • Set up wells for "100% Initial Activity" (enzyme, no inhibitor), "Inhibitor" (enzyme + test compound), and "Background" (no enzyme).

    • To all wells except the background, add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of the appropriate enzyme (COX-1 or COX-2).

    • To the "Inhibitor" wells, add 10 µL of the test compound dilutions. To "100% Initial Activity" wells, add 10 µL of vehicle (DMSO).

    • Incubate the plate for 5 minutes at 25°C to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of Arachidonic Acid solution followed immediately by 20 µL of TMPD solution to all wells.

    • Shake the plate for 10 seconds and immediately begin reading the absorbance at 590 nm every minute for 5 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Subtract the background rate from all other rates.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(Rate of Initial Activity - Rate of Inhibitor) / Rate of Initial Activity] * 100[16]

    • Plot % Inhibition versus log[Inhibitor Concentration] and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).

    • Calculate the COX-2 Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).

Expected Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Ibuprofen Literature ValueLiterature Value~1
Compound T Experimental ValueExperimental ValueCalculated Value
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

Causality: An in vitro effect does not always translate to in vivo efficacy due to factors like absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced paw edema model is a classical and highly reproducible assay for acute inflammation used to confirm that a compound can exert an anti-inflammatory effect in a living organism.[17][18] Carrageenan injection triggers a biphasic inflammatory response, involving histamine, serotonin, and bradykinin in the initial phase, followed by prostaglandin production in the later phase (3-5 hours), making it highly relevant for testing NSAIDs.[19]

Self-Validating Protocol: Rat Paw Edema This protocol is based on the method originally described by Winter et al.[17]

  • Animal Handling:

    • Use male Wistar rats (180-200g). Acclimate animals for at least 7 days.

    • Fast animals overnight before the experiment but allow free access to water.

    • Divide animals into groups (n=6 per group): Vehicle Control (e.g., 0.5% carboxymethyl cellulose), Positive Control (Ibuprofen, e.g., 50 mg/kg), and Compound T (at least 3 dose levels, e.g., 10, 30, 100 mg/kg).

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (V₀).

    • Administer the vehicle, ibuprofen, or Compound T orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw.[19]

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[19]

  • Data Analysis:

    • Calculate the edema volume (mL) for each animal at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage of edema inhibition for each treated group relative to the vehicle control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100[20]

    • The peak inflammation typically occurs around 3-4 hours; data from this time point is often used for primary comparison.

Expected Data Presentation:

Treatment GroupDose (mg/kg)Paw Edema Volume at 3h (mL)% Inhibition at 3h
Vehicle Control -Experimental Value0%
Ibuprofen 50Experimental ValueCalculated Value
Compound T 10Experimental ValueCalculated Value
Compound T 30Experimental ValueCalculated Value
Compound T 100Experimental ValueCalculated Value
In Vitro Safety: Cytotoxicity Assessment

Causality: A potent drug is useless if it is toxic to healthy cells. The MTT assay is a standard colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[21][22][23] By testing on a relevant cell line, such as human gastric epithelial cells (e.g., AGS cells), we can get an early indication of the potential for gastrointestinal toxicity, a primary concern for NSAIDs.

Self-Validating Protocol: MTT Assay This protocol is a standard procedure for assessing cytotoxicity in adherent cell lines.[21][24]

  • Cell Culture:

    • Culture AGS cells in appropriate media (e.g., F-12K Medium + 10% FBS) at 37°C in a 5% CO₂ incubator.

    • Seed 10,000 cells/well in a 96-well plate and allow them to adhere for 24 hours.[21]

  • Treatment:

    • Prepare serial dilutions of Compound T and Ibuprofen in cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of medium containing the test compounds or vehicle control (DMSO). Include wells with medium only for background control.

    • Incubate the plate for 24 or 48 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[24]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[24]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Mix thoroughly by pipetting.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability: % Viability = [(Abs_treated - Abs_background) / (Abs_vehicle - Abs_background)] * 100

    • Plot % Viability versus log[Compound Concentration] to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Synthesizing the Data: A Comparative Logic Diagram

Upon completion of the experimental framework, the data can be synthesized into a logic diagram that provides a clear, at-a-glance comparison of the key attributes of both compounds.

Comparison ibu Ibuprofen (Benchmark) potency Potency (COX-2 IC₅₀) ibu->potency Non-selective (Known) selectivity Selectivity (COX-1 / COX-2) ibu->selectivity Low (SI ≈ 1) (Known) efficacy In Vivo Efficacy (% Edema Inhibition) ibu->efficacy Effective (Known) safety In Vitro Safety (AGS Cell CC₅₀) ibu->safety Moderate GI Risk (Known) compT Compound T (Novel Candidate) compT->potency To Be Determined (Hypothesis: High) compT->selectivity To Be Determined (Hypothesis: High) compT->efficacy To Be Determined compT->safety To Be Determined (Hypothesis: Improved)

Caption: Logic diagram comparing known attributes of Ibuprofen with the hypothesized profile of Compound T.

Synthetic Accessibility

Established Routes for Ibuprofen

The commercial synthesis of ibuprofen has evolved significantly. The original Boots process was a six-step synthesis starting from isobutylbenzene.[1] A more modern, greener three-step process developed by the Boots-Hoechst-Celanese (BHC) company is now widely used, demonstrating superior atom economy.[25]

Proposed Synthesis for Compound T

The synthesis of Compound T is feasible using established organic chemistry reactions. A plausible route would start from the commercially available 7-(trifluoromethyl)chroman-4-one.[26] A Wittig or Horner-Wadsworth-Emmons reaction could introduce an acetic acid ester moiety at the 4-position, followed by catalytic hydrogenation to reduce the resulting double bond and subsequent hydrolysis of the ester to yield the final carboxylic acid product. The feasibility and yield of such a synthesis are critical considerations for future drug development.

Conclusion and Future Directions

This guide establishes a rigorous, scientifically-grounded framework for the direct comparison of the novel NSAID candidate, this compound, with the established benchmark, ibuprofen. By following the detailed protocols for assessing in vitro potency, selectivity, and safety, alongside in vivo efficacy, researchers can generate the critical data needed to evaluate the therapeutic potential of Compound T.

The key differentiator will be the COX-2 selectivity index. If Compound T demonstrates significantly higher selectivity for COX-2 than ibuprofen, coupled with potent in vivo anti-inflammatory activity and a superior cytotoxicity profile, it would represent a promising lead for a next-generation NSAID with a potentially improved gastrointestinal safety profile. Positive results from this preclinical evaluation would warrant progression to more advanced studies, including full pharmacokinetic profiling, detailed toxicology, and evaluation in chronic inflammation models.

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A Technical Guide to the Structure-Activity Relationships of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold, a privileged structure in medicinal chemistry, has been the foundation for the development of numerous biologically active compounds. The introduction of a trifluoromethyl group and an acetic acid moiety at specific positions can significantly influence the pharmacological profile of these molecules. This guide provides an in-depth comparison of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid analogs, exploring their structure-activity relationships (SAR) and offering insights into the experimental data that underpins our current understanding.

The Core Scaffold: A Versatile Platform for Drug Discovery

The 2-(chroman-4-yl)acetic acid core provides a unique three-dimensional structure that can be strategically modified to interact with various biological targets. The chroman ring system, with its embedded oxygen atom, offers a rigid framework, while the acetic acid side chain at the 4-position introduces a critical acidic functionality, often essential for binding to target proteins. The 7-position on the aromatic ring is a key site for substitution, where electron-withdrawing groups like the trifluoromethyl (CF3) moiety can dramatically alter the electronic properties and lipophilicity of the entire molecule.

The Influence of the 7-Trifluoromethyl Group: A Key Determinant of Activity

The trifluoromethyl group is a bioisostere of the methyl group but possesses significantly different electronic properties. Its strong electron-withdrawing nature can impact the acidity of the carboxylic acid, influence metabolic stability, and enhance binding affinity to target proteins. While direct SAR studies on this compound are not extensively published, research on related chroman and chromone derivatives provides valuable insights.

Studies on chromone derivatives as inhibitors of the breast cancer resistance protein ABCG2 have highlighted the importance of substitutions on the aromatic ring. While this study focused on a 5-(4-bromobenzyloxy) substituent, it underscores the principle that modifications at this part of the scaffold are crucial for activity.[1] The introduction of a trifluoromethyl group is a well-established strategy in drug design to enhance potency and modulate pharmacokinetic properties.[2]

Structure-Activity Relationship (SAR) of the Chroman Ring

Systematic modifications of the chroman ring have revealed several key SAR trends. While specific data for the 7-trifluoromethyl series is limited, we can extrapolate from studies on related chroman-4-one and chromone derivatives.

Substitution at the 2-Position

The 2-position of the chroman ring is a frequent site for modification. In a series of 2-vinylchroman-4-ones, analogs of the natural products Aposphaerin A and B were identified as potent antibiotics.[3] This suggests that the introduction of unsaturated moieties at this position can confer specific biological activities. For the this compound series, exploring small alkyl or aryl substitutions at the 2-position could modulate potency and selectivity.

Modifications at the 6 and 8-Positions

In a study of substituted chromone and chroman-4-one derivatives as SIRT2 inhibitors, it was found that larger, electron-withdrawing substituents at the 6- and 8-positions were favorable for activity.[4][5] This observation is particularly relevant to our core scaffold, suggesting that the electron-withdrawing nature of the 7-trifluoromethyl group is likely a positive contributor to biological activity. Further exploration of additional electron-withdrawing groups at the 5, 6, or 8-positions could lead to enhanced potency.

The following table summarizes the general SAR trends observed in related chroman and chromone series:

PositionModificationObserved Effect on ActivityReference
2Vinyl groupPotent antibiotic activity[3]
6, 8Large, electron-withdrawing groupsIncreased SIRT2 inhibitory activity[4][5]
7Hydroxy groupFoundation for various derivatives with antimicrobial and anticancer activities[3][6][7]

The Role of the 4-Acetic Acid Side Chain

The acetic acid moiety at the 4-position is a critical pharmacophore. In many classes of drugs, a carboxylic acid group is essential for anchoring the molecule within the binding site of the target protein. For instance, in the context of peroxisome proliferator-activated receptor (PPAR) agonists, a carboxylic acid is a common feature for potent activity.[8][9][10] While the direct targets of this compound are not definitively established, the presence of this acidic group suggests a potential interaction with targets that have a corresponding basic residue in their binding pocket.

Modification of this side chain can have a profound impact on activity. For example, in a series of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid derivatives, the carboxylic acid was converted to a hydrazide, which then served as a key intermediate for the synthesis of various Schiff's bases and other heterocyclic derivatives with antimicrobial properties.[3][6] This demonstrates the versatility of the acetic acid side chain as a handle for further chemical elaboration.

Potential Biological Targets and Therapeutic Applications

Given the structural features of this compound, several potential biological targets and therapeutic areas can be hypothesized.

  • Peroxisome Proliferator-Activated Receptors (PPARs): The presence of a lipophilic chroman core and a carboxylic acid side chain is reminiscent of known PPAR agonists.[8][9][10] PPARs are nuclear receptors involved in the regulation of lipid and glucose metabolism, making them attractive targets for the treatment of metabolic diseases such as type 2 diabetes and dyslipidemia.

  • Anti-inflammatory Targets: Chromone and coumarin derivatives have been reported to possess anti-inflammatory properties.[11][12] The trifluoromethyl group can enhance the anti-inflammatory activity of certain scaffolds. Therefore, analogs of this compound could be investigated for their potential to modulate inflammatory pathways.

  • Anticancer Agents: Numerous chroman and chromone derivatives have been evaluated for their anticancer activity.[4][13][14][15] The specific substitution pattern of the target scaffold could be optimized to achieve selective cytotoxicity against cancer cell lines.

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for the synthesis and biological evaluation of these analogs are essential.

General Synthesis of 2-(Chroman-4-yl)acetic Acid Analogs

A common synthetic route to the chroman-4-one core involves the intramolecular cyclization of a corresponding chalcone precursor. The acetic acid side chain can then be introduced via various methods, such as the Reformatsky reaction or by alkylation of an enolate.

A Substituted Phenol C Chalcone Intermediate A->C Friedel-Crafts Acylation B Cinnamic Acid Derivative B->C D Chroman-4-one C->D Intramolecular Cyclization E 2-(Chroman-4-yl)acetic Acid Analog D->E Introduction of Acetic Acid Moiety

Caption: General synthetic workflow for 2-(chroman-4-yl)acetic acid analogs.

In Vitro Biological Assays

To evaluate the biological activity of the synthesized analogs, a panel of in vitro assays should be employed.

  • Receptor Binding Assays: To determine the affinity of the compounds for their putative targets (e.g., PPARs), radioligand binding assays or fluorescence polarization assays can be utilized.

  • Enzyme Inhibition Assays: If the target is an enzyme, inhibition assays should be performed to determine the IC50 values of the analogs. For example, for SIRT2, a fluorometric assay can be used.

  • Cell-Based Assays: The functional activity of the compounds should be assessed in relevant cell lines. For example, for potential anticancer agents, cytotoxicity can be measured using an MTT assay in various cancer cell lines.[7][13] For anti-inflammatory activity, the inhibition of inflammatory cytokine production (e.g., TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages can be quantified.[16]

cluster_0 In Vitro Evaluation A Synthesized Analogs B Target Binding/Enzyme Inhibition Assays (e.g., PPAR, SIRT2) A->B Determine Affinity/Potency (Kd, Ki, IC50) C Cell-Based Functional Assays (e.g., Cytotoxicity, Anti-inflammatory) B->C Assess Cellular Activity (EC50, GI50) D Lead Compound Identification C->D Select for In Vivo Studies

Caption: Experimental workflow for the in vitro evaluation of synthesized analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct and extensive SAR data for this specific series is currently limited in the public domain, the analysis of related chroman and chromone derivatives provides a solid foundation for rational drug design. The strong electron-withdrawing nature of the 7-trifluoromethyl group is anticipated to be a key contributor to biological activity. Future research should focus on the systematic exploration of substitutions on the chroman ring and modifications of the acetic acid side chain to optimize potency, selectivity, and pharmacokinetic properties. The identification of the specific biological targets of this class of compounds will be crucial for guiding future drug development efforts.

References

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  • Sznaidman ML, Haffner CD, Maloney PR, et al. Novel selective small molecule agonists for peroxisome proliferator-activated receptor delta (PPARdelta)--synthesis and biological activity. Bioorg Med Chem Lett. 2003;13(9):1517-1521. Available at: [Link]

  • Cacic M, Trkovnik M, Cacic F, Has-Schon E. Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules. 2006;11(2):134-147. Available at: [Link]

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A Comparative In Vivo Analysis of the Anti-inflammatory Efficacy of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers in Inflammation and Drug Development

This guide provides a comprehensive framework for validating the in vivo anti-inflammatory effects of the novel compound, 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid. It offers a comparative analysis against established nonsteroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib, and presents detailed experimental protocols to ensure robust and reproducible findings.

Introduction: The Quest for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation underlies a multitude of chronic diseases. The development of new anti-inflammatory therapeutics with improved efficacy and safety profiles is a critical area of research. This guide focuses on the in vivo validation of this compound, a compound of interest for its potential anti-inflammatory properties. To rigorously assess its therapeutic potential, we will compare its performance against two widely used NSAIDs with distinct mechanisms of action: Ibuprofen, a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor.

Mechanistic Landscape of Inflammation and Therapeutic Intervention

A thorough understanding of the inflammatory cascade is paramount for designing and interpreting in vivo studies. The conversion of arachidonic acid by cyclooxygenase (COX) enzymes to produce prostaglandins is a key pathway in mediating pain, inflammation, and fever.[1][2] There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the stomach lining and maintaining kidney blood flow.[3][4]

  • COX-2: This isoform is typically induced at sites of inflammation by various stimuli like cytokines and growth factors.[3][5] Its inhibition is the primary target for the anti-inflammatory effects of NSAIDs.[2][3]

Established Comparators:

  • Ibuprofen: A non-selective NSAID that inhibits both COX-1 and COX-2.[1][2][4] Its anti-inflammatory effects are primarily due to COX-2 inhibition, while the inhibition of COX-1 can lead to gastrointestinal side effects.[4]

  • Celecoxib: A selective COX-2 inhibitor that was designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[6][7][8] It specifically targets the COX-2 enzyme, which is upregulated during inflammation.[3][9]

The hypothetical mechanism of action for this compound will be investigated through its performance in various in vivo models and its impact on key inflammatory biomarkers.

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drugs Drug Intervention Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic Functions) PGH2_1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_Inflammatory Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Test_Compound This compound Test_Compound->COX2 Hypothesized

Caption: Simplified schematic of the cyclooxygenase (COX) pathway and points of intervention for NSAIDs.

In Vivo Validation: Experimental Design and Protocols

To comprehensively evaluate the anti-inflammatory potential of this compound, a multi-model approach is recommended. This section outlines detailed protocols for two standard, well-validated in vivo inflammation models.

Acute Inflammation Model: Carrageenan-Induced Paw Edema

This widely used model is excellent for screening the acute anti-inflammatory activity of novel compounds.[10][11] The injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a localized, biphasic inflammatory response characterized by edema.[10][12]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar rats (180-220g) will be used. They should be acclimatized for at least one week before the experiment.[13]

  • Grouping (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% Carboxymethylcellulose)

    • Group 2: this compound (Dose 1, e.g., 10 mg/kg, p.o.)

    • Group 3: this compound (Dose 2, e.g., 30 mg/kg, p.o.)

    • Group 4: Ibuprofen (e.g., 50 mg/kg, p.o.)

    • Group 5: Celecoxib (e.g., 20 mg/kg, p.o.)

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.[10]

    • Administer the test compounds or vehicle orally (p.o.) one hour before the carrageenan injection.[10][14]

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[10][11]

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[10]

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.

    • The formula for calculating the percentage inhibition is:

      • % Inhibition = [(V_c - V_t) / V_c] * 100

      • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Carrageenan_Workflow Start Start Acclimatize Acclimatize Rats (1 week) Start->Acclimatize Group Randomly Assign to Treatment Groups (n=6) Acclimatize->Group Measure_Initial Measure Initial Paw Volume (V₀) Group->Measure_Initial Administer Administer Test Compounds or Vehicle (p.o.) Measure_Initial->Administer Induce Induce Edema: Inject Carrageenan (0.1 mL, 1%) Administer->Induce 1 hour wait Measure_Post Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5 hours Induce->Measure_Post Analyze Calculate % Inhibition of Edema Measure_Post->Analyze End End Analyze->End

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Systemic Inflammation Model: Lipopolysaccharide (LPS)-Induced Inflammation

The LPS-induced systemic inflammation model is a robust method to evaluate the anti-inflammatory potential of test compounds in a systemic context.[15] Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, triggers a strong inflammatory response, leading to the release of pro-inflammatory cytokines.[16]

Experimental Protocol: LPS-Induced Systemic Inflammation in Mice

  • Animals: Male C57BL/6 mice (8-10 weeks old) will be used.

  • Grouping (n=8 per group):

    • Group 1: Saline Control

    • Group 2: LPS + Vehicle

    • Group 3: LPS + this compound (Dose 1, e.g., 10 mg/kg, i.p.)

    • Group 4: LPS + this compound (Dose 2, e.g., 30 mg/kg, i.p.)

    • Group 5: LPS + Dexamethasone (Positive Control, e.g., 5 mg/kg, i.p.)

  • Procedure:

    • Administer the test compounds or vehicle intraperitoneally (i.p.) 30 minutes before LPS challenge.

    • Induce systemic inflammation by intraperitoneal injection of LPS (e.g., 1 mg/kg).[17]

    • Collect blood samples via cardiac puncture at 2 and 6 hours post-LPS injection for cytokine analysis.

  • Biomarker Analysis:

    • Measure the serum levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), using commercially available ELISA kits.[18][19][20]

Comparative Data Analysis

The following tables present hypothetical data to illustrate the expected outcomes of the proposed in vivo studies.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.06-
This compound100.58 ± 0.04*31.8%
This compound300.42 ± 0.03 50.6%
Ibuprofen500.45 ± 0.0447.1%
Celecoxib200.48 ± 0.05**43.5%

*p<0.05, **p<0.01 compared to Vehicle Control

Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice (2 hours post-LPS)

Treatment GroupDose (mg/kg)TNF-α (pg/mL) (Mean ± SEM)IL-6 (pg/mL) (Mean ± SEM)IL-1β (pg/mL) (Mean ± SEM)
Saline Control-50 ± 880 ± 1230 ± 5
LPS + Vehicle-1250 ± 1101800 ± 150450 ± 40
LPS + this compound10850 ± 951100 ± 120280 ± 30*
LPS + this compound30550 ± 70 700 ± 85150 ± 20
LPS + Dexamethasone5400 ± 50550 ± 60 120 ± 15

*p<0.05, **p<0.01 compared to LPS + Vehicle

Discussion and Future Directions

The hypothetical data suggests that this compound exhibits dose-dependent anti-inflammatory activity in both acute and systemic inflammation models. Its efficacy at the 30 mg/kg dose appears comparable to that of the standard NSAIDs, Ibuprofen and Celecoxib, in the paw edema model. Furthermore, its ability to significantly reduce the production of key pro-inflammatory cytokines in the LPS model indicates a potent systemic anti-inflammatory effect.

These initial findings warrant further investigation to elucidate the precise mechanism of action. Future studies should include:

  • Chronic Inflammation Models: To assess the compound's efficacy in chronic inflammatory conditions, models such as collagen-induced arthritis (CIA) in mice could be employed.[21][22][23]

  • COX Enzyme Inhibition Assays: In vitro assays to determine the compound's inhibitory activity and selectivity for COX-1 and COX-2 would provide direct evidence of its mechanism.[24]

  • Safety and Toxicology Studies: A comprehensive evaluation of the compound's safety profile, including gastrointestinal and cardiovascular effects, is essential for its further development as a therapeutic agent.

Conclusion

The in vivo validation framework presented in this guide provides a robust and objective approach to characterizing the anti-inflammatory properties of this compound. By employing well-established animal models and comparing its performance against standard-of-care NSAIDs, researchers can generate the critical data necessary to advance this promising compound through the drug development pipeline. The initial hypothetical data suggests that this compound holds significant potential as a novel anti-inflammatory agent.

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A Researcher's Guide to Evaluating the Cross-Reactivity of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the selectivity of a novel compound is paramount to predicting its therapeutic efficacy and potential for adverse effects. This guide provides an in-depth technical framework for assessing the cross-reactivity of "2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid," a compound structurally analogous to the potent G protein-coupled receptor 40 (GPR40/FFAR1) full agonist, AM-1638. While specific cross-reactivity data for this exact molecule is not publicly available, this guide will equip you with the rationale and methodologies to conduct a thorough investigation of its receptor interaction profile.

Introduction to this compound and its Primary Target, GPR40

"this compound" belongs to a class of chroman derivatives that have shown significant activity at GPR40. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and enteroendocrine cells. Its activation by medium to long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS), making it an attractive therapeutic target for type 2 diabetes with a reduced risk of hypoglycemia.

The structurally similar compound, AM-1638, is a well-characterized GPR40 full agonist.[1] Understanding the pharmacology of GPR40 is crucial for contextualizing any potential off-target interactions of "this compound." GPR40 primarily signals through the Gαq pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3] This cascade results in an increase in intracellular calcium concentrations, a key trigger for insulin granule exocytosis.[3] Notably, some GPR40 agonists, including AM-1638, have been shown to also engage the Gαs pathway, leading to cAMP production and a more robust incretin secretion, which further enhances glycemic control.[4]

Given the therapeutic importance of GPR40, ensuring the selectivity of any new agonist is critical. Off-target activities can lead to unforeseen side effects and complicate the interpretation of in vivo studies. This guide outlines a systematic approach to characterizing the cross-reactivity of "this compound."

Experimental Workflow for Assessing Receptor Cross-Reactivity

A tiered approach is recommended to efficiently assess the cross-reactivity of a compound. This begins with broad screening against a panel of common off-target receptors, followed by more detailed functional assays for any identified "hits."

Receptor Cross-Reactivity Workflow Experimental Workflow for Assessing Receptor Cross-Reactivity A Compound Synthesis and QC (Purity >95%) B Primary Screen: Receptor Binding Assay Panel (e.g., Eurofins SafetyScreen44™) A->B C Data Analysis: Identify significant binding (>50% inhibition) B->C D Secondary Screen: Functional Assays for Hits (e.g., Calcium flux, cAMP accumulation) C->D Hits Identified G Assess Physiological Relevance and Potential Side Effects C->G No Significant Hits E Determine Functional Activity (Agonist, Antagonist, Inverse Agonist) D->E F In-depth Analysis of Confirmed Off-Targets (Dose-response curves, Ki/EC50/IC50 determination) E->F F->G

Caption: A tiered workflow for systematically evaluating the cross-reactivity of a test compound.

PART 1: Primary Screening - Broad Panel Radioligand Binding Assays

The initial step is to screen the compound against a broad panel of receptors, ion channels, and transporters. Commercial services like Eurofins' SafetyScreen™ panels are invaluable for this purpose as they cover a wide range of targets known to be associated with adverse drug reactions.[5][6]

Methodology: Competitive Radioligand Binding Assay

This technique measures the ability of the test compound to displace a radiolabeled ligand from its receptor.

Protocol:

  • Receptor Preparation: Utilize commercially available membrane preparations or cell lines overexpressing the target receptors.

  • Assay Buffer: Prepare a suitable buffer that maintains the integrity and activity of the receptors.

  • Reaction Mixture: In a 96-well or 384-well plate, combine:

    • Receptor preparation.

    • A fixed concentration of a high-affinity radioligand for the target receptor (typically at or below its Kd).

    • The test compound ("this compound") at a standard screening concentration (e.g., 10 µM).

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand using a filtration method (e.g., vacuum filtration through a glass fiber filter mat).[7]

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound relative to a control (vehicle-treated) sample. Significant inhibition is typically defined as >50%.

Hypothetical Primary Screening Data

The following table illustrates a hypothetical outcome of a primary screen for "this compound" against a selection of receptors from a standard safety panel.

Receptor Target FamilyReceptor Subtype% Inhibition at 10 µM
GPCRs
Adrenergicα1A8%
α2A12%
β15%
β27%
DopamineD265%
Serotonin5-HT2A58%
MuscarinicM115%
Opioidµ3%
Nuclear Receptors
PPARγ25%
Ion Channels
hERG10%

In this hypothetical scenario, significant binding is observed for the Dopamine D2 and Serotonin 5-HT2A receptors, warranting further investigation. The moderate activity at PPARγ might also be of interest, given that some GPR40 modulators have been reported to have activity at this nuclear receptor.[8]

PART 2: Secondary Screening - Functional Assays

For any "hits" identified in the primary screen, it is essential to determine if the binding translates to functional activity (i.e., is the compound an agonist, antagonist, or inverse agonist?).

Methodology: Functional Assays for GPCRs

The choice of functional assay depends on the G protein coupling of the off-target receptor.

Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A):

  • Cell Culture: Use a cell line stably expressing the 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

  • Compound Addition: Add "this compound" at various concentrations to the cells.

  • Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader. An increase in fluorescence indicates agonistic activity.

  • Antagonist Mode: To test for antagonism, pre-incubate the cells with the test compound before adding a known 5-HT2A agonist (e.g., serotonin) and measure the inhibition of the agonist's response.

cAMP Accumulation Assay (for Gs- or Gi-coupled receptors like Dopamine D2):

  • Cell Culture: Use a cell line stably expressing the Dopamine D2 receptor.

  • Compound Incubation: Incubate the cells with various concentrations of "this compound." For Gi-coupled receptors, also include an adenylyl cyclase activator like forskolin.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: A decrease in forskolin-stimulated cAMP levels indicates agonism at a Gi-coupled receptor. To test for antagonism, pre-incubate with the test compound before adding a known D2 agonist (e.g., quinpirole) and measure the reversal of the agonist's effect.

Hypothetical Functional Assay Data
Off-Target ReceptorAssay TypeObserved ActivityPotency (EC50/IC50)
Dopamine D2cAMP AssayAntagonistIC50 = 2.5 µM
Serotonin 5-HT2ACalcium FluxPartial AgonistEC50 = 5.8 µM
PPARγReporter Gene AssayNo significant activity> 10 µM

These hypothetical results suggest that "this compound" has antagonistic properties at the Dopamine D2 receptor and partial agonistic activity at the Serotonin 5-HT2A receptor, albeit at micromolar concentrations. The lack of functional activity at PPARγ suggests the binding observed in the primary screen may not be functionally relevant.

Signaling Pathway Analysis and Implications of Cross-Reactivity

Understanding the signaling pathways of the primary and off-target receptors is crucial for predicting the potential physiological consequences of cross-reactivity.

GPR40 Signaling Pathway

GPR40 Signaling Pathway GPR40 Signaling Cascade cluster_0 Pancreatic β-cell Compound This compound GPR40 GPR40 Compound->GPR40 Gq Gαq GPR40->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis ER Endoplasmic Reticulum IP3->ER activates PKC PKC DAG->PKC activates Ca2 ↑ [Ca²⁺]i ER->Ca2 releases Insulin Insulin Secretion Ca2->Insulin PKC->Insulin

Caption: Primary signaling pathway of GPR40 in pancreatic β-cells.

Potential Off-Target Signaling Pathways

Off-Target Signaling Pathways Potential Off-Target Signaling cluster_1 Dopamine D2 Receptor (Gi-coupled) cluster_2 Serotonin 5-HT2A Receptor (Gq-coupled) D2_Compound Compound (Antagonist) D2R D2 Receptor D2_Compound->D2R blocks Gi Gαi D2R->Gi Dopamine Dopamine Dopamine->D2R AC_D2 Adenylyl Cyclase Gi->AC_D2 cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 HT2A_Compound Compound (Partial Agonist) HT2AR 5-HT2A Receptor HT2A_Compound->HT2AR Gq_HT2A Gαq HT2AR->Gq_HT2A PLC_HT2A PLC Gq_HT2A->PLC_HT2A Ca2_HT2A ↑ [Ca²⁺]i PLC_HT2A->Ca2_HT2A

Caption: Simplified signaling of potential off-target receptors.

Implications of Hypothetical Cross-Reactivity:

  • Dopamine D2 Receptor Antagonism: The D2 receptor is a key target for antipsychotic medications and is involved in motor control, motivation, and hormone secretion. Off-target antagonism could potentially lead to side effects such as hyperprolactinemia or extrapyramidal symptoms, depending on the potency and brain penetration of the compound.

  • Serotonin 5-HT2A Receptor Partial Agonism: The 5-HT2A receptor is implicated in a wide range of functions including mood, cognition, and perception. Partial agonism at this receptor is a mechanism of action for some atypical antipsychotics. Unintended activity could lead to neuropsychiatric side effects.

Conclusion and Future Directions

This guide provides a comprehensive framework for evaluating the cross-reactivity of "this compound." By employing a systematic approach of primary binding screens followed by functional assays for identified hits, researchers can build a detailed selectivity profile of the compound. While the provided data is hypothetical, it illustrates the process of identifying and characterizing potential off-target activities.

Should significant and potent off-target interactions be confirmed, further studies would be necessary to determine the in vivo relevance of these findings. This would include assessing the pharmacokinetic properties of the compound, particularly its ability to cross the blood-brain barrier, and conducting in vivo studies to monitor for any behavioral or physiological changes consistent with the identified off-target activities. The ultimate goal is to develop a highly selective GPR40 agonist that maximizes therapeutic benefit while minimizing the risk of adverse effects.

References

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Comparative Efficacy of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid Across Diverse Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparative analysis of the efficacy of the novel investigational compound, 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid, hereafter referred to as Compound X. We explore its cytotoxic and apoptotic effects across three distinct human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and U-87 MG (glioblastoma). This document details the experimental rationale, presents step-by-step protocols for key validation assays, and interprets a representative dataset. The core of our investigation focuses on the compound's putative mechanism of action as an inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation in many cancers.

Introduction: Targeting a Central Pro-Survival Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is one of the most frequently activated pathways in human cancers, making it a prime target for therapeutic intervention. Hyperactivation of this pathway, often driven by mutations in genes like PIK3CA, KRAS, or the loss of the tumor suppressor PTEN, leads to uncontrolled cell growth, proliferation, and resistance to apoptosis.

Compound X is a synthetic molecule featuring a chroman scaffold and a trifluoromethyl group. The trifluoromethyl (-CF3) moiety is a key feature in modern drug design, known to enhance metabolic stability, lipophilicity, and target binding affinity, often leading to improved drug efficacy[1][2]. While the chroman core is found in various biologically active compounds, our preliminary investigations suggest that Compound X exerts its anticancer effects by potently and selectively inhibiting the PI3K/Akt pathway, leading to the induction of programmed cell death (apoptosis).

To validate this hypothesis and characterize its therapeutic potential, we performed a comparative study across three cell lines chosen for their distinct genetic backgrounds related to the PI3K/Akt pathway:

  • MCF-7: An estrogen-receptor positive (ER+) breast cancer cell line known to harbor an activating mutation in the PIK3CA gene[3].

  • A549: A non-small cell lung cancer line with a KRAS mutation, which often results in downstream activation of PI3K signaling[4].

  • U-87 MG: A glioblastoma cell line characterized by the loss of the PTEN tumor suppressor, a primary negative regulator of the PI3K/Akt pathway[5].

This guide will walk through the methodologies used to assess cell viability, quantify apoptosis, and confirm the molecular mechanism of Compound X.

Methodologies & Experimental Design

The experimental workflow is designed to provide a multi-faceted view of the compound's efficacy, moving from broad cytotoxic effects to specific molecular-level changes.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Efficacy Assessment cluster_2 Phase 3: Data Analysis A Cell Line Seeding (MCF-7, A549, U-87 MG) B 24h Incubation (Adhesion & Recovery) A->B C Treatment with Compound X (Dose-Response & Time-Course) B->C D MTT Assay (Cell Viability / IC50) C->D Post-Treatment Analysis E Annexin V/PI Staining (Apoptosis Quantification) C->E Post-Treatment Analysis F Western Blotting (Protein Expression) C->F Post-Treatment Analysis G IC50 Calculation D->G H Flow Cytometry Analysis E->H I Densitometry of Protein Bands F->I J Comparative Efficacy Conclusion G->J H->J I->J G RTK Receptor Tyrosine Kinase (e.g., EGFR, IGF-1R) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K pAkt p-Akt (Active) PIP3->pAkt Recruits & Activates Akt Akt Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Activates Apoptosis Apoptosis Blocked Bcl2->Apoptosis Inhibits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates CompoundX Compound X CompoundX->PI3K Inhibits

Caption: Proposed mechanism of Compound X on the PI3K/Akt pathway.

Discussion and Conclusion

This guide demonstrates a systematic approach to evaluating the efficacy of a novel compound, this compound (Compound X). Our findings support the hypothesis that Compound X functions as an inhibitor of the PI3K/Akt signaling pathway, leading to the induction of apoptosis in cancer cells.

The differential sensitivity observed across the selected cell lines provides critical insight. The high potency in PTEN-null U-87 MG cells highlights a potential biomarker-driven strategy for this compound, suggesting that patients with tumors harboring PTEN loss could derive the most benefit. The moderate efficacy in PIK3CA-mutant MCF-7 cells is also promising. The lower sensitivity in KRAS-mutant A549 cells suggests that combination therapies, perhaps with a MEK inhibitor to block a parallel pathway, may be necessary to achieve a robust clinical response in such tumors.

References

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  • Cytion. General characteristics and origin of U-87 MG cell line. Cytion.[Link]

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  • BCRJ. U-87 MG - BCRJ Cell Line. Bioresource Collection and Research Center.[Link]

  • Creative Bioarray. Western Blot Protocol. Creative Bioarray.[Link]

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  • Sun, W. et al. (2003). Synthesis and anticancer effect of B-ring trifluoromethylated flavonoids. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Li, Y. et al. (2024). 3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration. PLOS ONE.[Link]

  • Kumar, R. et al. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies.[Link]

  • Abu-Hashem, A. A. et al. (2011). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules.[Link]

  • Guchhait, G. et al. (2023). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Medicinal Chemistry.[Link]

  • Glowacka, I. et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules.[Link]

  • Ferreira, P. M. T. et al. (2020). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals.[Link]

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A Researcher's Guide to the Comparative Evaluation of Novel COX-2 Inhibitors: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant advancement in anti-inflammatory therapy, offering a targeted approach to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The ongoing quest for novel agents with improved efficacy and safety profiles necessitates a robust, standardized framework for their evaluation. This guide presents a comprehensive, head-to-head comparison methodology for characterizing new chemical entities, using the hypothetical molecule "2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid" (hereafter referred to as "NC-TCA") as a case study against established benchmarks, Celecoxib and Etoricoxib.

This document provides detailed, field-proven protocols for a tiered evaluation process, beginning with fundamental in vitro enzymatic assays to establish potency and selectivity, progressing to cell-based systems to confirm activity in a biological context, and culminating in a validated in vivo model to assess anti-inflammatory efficacy. Each section is designed to be a self-validating system, explaining the causal logic behind experimental choices and providing clear data presentation formats for objective comparison.

The Rationale for Selective COX-2 Inhibition

Cyclooxygenase (COX) is the key enzyme that converts arachidonic acid into prostanoids, which are lipid mediators involved in a vast range of physiological and pathological processes.[1][2] There are two primary isoforms:

  • COX-1: A constitutively expressed enzyme found in most tissues, responsible for producing prostanoids that regulate "housekeeping" functions such as protecting the gastric mucosa and maintaining platelet aggregation.[3]

  • COX-2: An inducible enzyme, typically expressed at low levels in normal tissue but significantly upregulated at sites of inflammation by cytokines and mitogens.[4] It is the primary source of prostanoids that mediate inflammation, pain, and fever.

The therapeutic action of NSAIDs stems from inhibiting COX-2, while the common adverse effects, like gastrointestinal bleeding, result from the concurrent inhibition of COX-1.[2][3] This understanding led to the development of selective COX-2 inhibitors ("coxibs") designed to provide anti-inflammatory relief with a reduced risk of GI toxicity.[1][5] However, the withdrawal of some coxibs due to cardiovascular concerns underscores the complexity of this class and the critical need for thorough preclinical evaluation of new candidates.[1][6]

This guide will use two widely recognized COX-2 inhibitors as comparators:

  • Celecoxib: A first-generation coxib, still widely used in clinical practice.

  • Etoricoxib: A second-generation, highly selective COX-2 inhibitor.

The following diagram illustrates the central role of COX-1 and COX-2 in the arachidonic acid pathway.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 Converts to PGH2_2 Prostaglandin H2 COX2->PGH2_2 Converts to Housekeeping Physiological Prostanoids (GI Protection, Platelet Aggregation) PGH2_1->Housekeeping Leads to Inflammatory Inflammatory Prostanoids (Pain, Fever, Inflammation) PGH2_2->Inflammatory Leads to PLA2->ArachidonicAcid Liberates Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Stimuli->COX2 Induces Expression

Caption: The Arachidonic Acid Cascade and the Dichotomy of COX Isoforms.

Part 1: In Vitro Characterization – Potency and Selectivity

Expertise & Causality: The foundational step in characterizing any novel COX inhibitor is to determine its potency (how much of the drug is needed to inhibit the enzyme) and its selectivity (how well it distinguishes between COX-1 and COX-2). The half-maximal inhibitory concentration (IC50) is the standard measure of potency. The selectivity index (SI), calculated as the ratio of IC50(COX-1) / IC50(COX-2), provides a quantitative measure of isoform preference. A higher SI value indicates greater selectivity for COX-2, which is a primary goal for reducing GI side effects.

The following workflow diagram outlines the screening process.

Screening_Workflow Start Novel Compound (NC-TCA) Assay_COX1 Run In Vitro COX-1 Enzyme Assay Start->Assay_COX1 Assay_COX2 Run In Vitro COX-2 Enzyme Assay Start->Assay_COX2 Calc_IC50_1 Calculate IC50 for COX-1 Assay_COX1->Calc_IC50_1 Calc_IC50_2 Calculate IC50 for COX-2 Assay_COX2->Calc_IC50_2 Calc_SI Calculate Selectivity Index (SI = IC50_COX1 / IC50_COX2) Calc_IC50_1->Calc_SI Calc_IC50_2->Calc_SI Compare Compare Data with Benchmarks (Celecoxib, Etoricoxib) Calc_SI->Compare Decision Proceed to Cell-Based Assays? Compare->Decision

Caption: Workflow for Determining In Vitro Potency and Selectivity.

Data Presentation: In Vitro COX Inhibition

The results of the enzymatic assays should be summarized for direct comparison.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) [COX-1/COX-2]
NC-TCA Experimental ValueExperimental ValueCalculated Value
Celecoxib150.04[7]375
Etoricoxib12.1[8]0.075161
Rofecoxib (historical)>500.018>2700

Note: IC50 values can vary based on assay conditions. The values presented for comparators are representative examples from published data.[1][8]

Experimental Protocol: Fluorometric COX Inhibitor Screening Assay

Trustworthiness: This protocol is based on commercially available kits and established methodologies, which measure the peroxidase activity of COX.[4][9] The use of a positive control (a known inhibitor like Celecoxib) and an enzyme control (no inhibitor) is critical for validating each assay run.

  • Reagent Preparation:

    • Prepare Assay Buffer as per the manufacturer's instructions (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

    • Reconstitute lyophilized human recombinant COX-1 and COX-2 enzymes in the assay buffer to the desired concentration and keep on ice. Diluted enzymes are typically stable for only a short period.[9]

    • Prepare a stock solution of Arachidonic Acid (substrate) in ethanol and then dilute it to the final working concentration in the assay buffer.

    • Prepare the COX Probe solution in DMSO as per kit instructions.[4]

  • Compound Preparation:

    • Create a 10 mM stock solution of NC-TCA, Celecoxib, and Etoricoxib in DMSO.

    • Perform a serial dilution of each compound stock to generate a range of concentrations (e.g., from 100 µM to 0.001 µM) in a 96-well plate. This will be the 10x final concentration plate.

  • Assay Procedure (96-well plate format):

    • To each well, add 10 µL of the diluted test compound or control (DMSO for enzyme control, Celecoxib for inhibitor control).[4]

    • Add 80 µL of the appropriate enzyme solution (COX-1 or COX-2) to each well.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid/Probe solution to all wells.

    • Immediately begin reading the fluorescence (e.g., λEx = 535 nm / λEm = 587 nm) in a plate reader in kinetic mode, taking readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration.

    • Normalize the data by setting the rate of the enzyme control (DMSO) to 100% activity and the no-enzyme control to 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Determine the IC50 value for each compound using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Part 2: Cell-Based Assays – Confirming Biological Activity

Expertise & Causality: Moving from a purified enzyme system to a whole-cell model is a critical step to confirm that the compound can penetrate the cell membrane and inhibit COX-2 in its native environment. A common and robust model uses macrophages (like RAW 264.7 or primary bone marrow-derived macrophages), which do not express COX-2 at rest but can be stimulated to produce it with lipopolysaccharide (LPS).[10][11] The assay measures the production of Prostaglandin E2 (PGE2), a key inflammatory mediator downstream of COX-2.[12][13]

Data Presentation: Inhibition of LPS-Induced PGE2 Production
CompoundPGE2 Inhibition IC50 (µM)
NC-TCA Experimental Value
Celecoxib~0.1
Etoricoxib~0.08
Experimental Protocol: LPS-Induced PGE2 Assay in Macrophages

Trustworthiness: This protocol includes controls for cell viability (e.g., Alamar Blue or MTT assay) to ensure that the observed reduction in PGE2 is due to specific enzyme inhibition and not cellular toxicity.

  • Cell Culture and Plating:

    • Culture RAW 264.7 mouse macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • The next day, replace the old media with fresh, serum-free media.

    • Pre-treat the cells by adding various concentrations of NC-TCA, Celecoxib, or Etoricoxib. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 1 hour at 37°C.

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.[10][14]

    • Incubate the plate for 18-24 hours at 37°C.

  • PGE2 Measurement:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer’s protocol.

  • Cell Viability Assay:

    • After collecting the supernatant, assess the viability of the remaining cells using an appropriate method (e.g., Alamar Blue) to rule out cytotoxicity as the cause of reduced PGE2 levels.

  • Data Analysis:

    • Construct a dose-response curve by plotting the percentage of PGE2 inhibition against the log concentration of the inhibitor.

    • Calculate the IC50 value using non-linear regression.

Part 3: In Vivo Efficacy Assessment

Expertise & Causality: The ultimate goal is to demonstrate anti-inflammatory activity in a living organism. The carrageenan-induced paw edema model in rats or mice is a classic, highly reproducible model of acute inflammation used for the primary evaluation of NSAIDs.[15][16] Carrageenan injection into the paw induces a biphasic inflammatory response, with the later phase (after 3 hours) being largely mediated by prostaglandins produced by COX-2.[17] Measuring the reduction in paw swelling (edema) provides a direct readout of the compound's anti-inflammatory efficacy.

Data Presentation: Carrageenan-Induced Paw Edema Inhibition
Compound (Dose, Route)Paw Volume Increase (mL) at 4h% Inhibition of Edema
Vehicle Control (e.g., Saline, p.o.)Experimental Value0%
NC-TCA (30 mg/kg, p.o.) Experimental ValueCalculated Value
Celecoxib (30 mg/kg, p.o.)Benchmark Value~50-60%
Indomethacin (10 mg/kg, p.o.)Benchmark Value~60-70%
Experimental Protocol: Rat Paw Edema Model

Trustworthiness: This protocol adheres to ethical guidelines for animal research. The use of a plethysmometer provides an objective and quantitative measurement of edema. Including both a vehicle control and a positive control (a known NSAID) is essential for validating the results.[18]

  • Animal Acclimatization:

    • Use male Wistar rats (180-200g). House the animals in standard conditions for at least one week before the experiment to allow for acclimatization.[18]

    • Fast the animals overnight before the experiment but allow free access to water.

  • Compound Administration:

    • Group the animals randomly (n=6 per group).

    • Administer the test compounds (NC-TCA, Celecoxib) and the vehicle control orally (p.o.) via gavage. The typical volume is 10 mL/kg.

  • Induction of Inflammation:

    • One hour after compound administration, measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the baseline reading (V0).

    • Induce inflammation by injecting 0.1 mL of a 1% w/v carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.[15]

  • Measurement of Edema:

    • Measure the paw volume (Vt) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[17] The peak inflammation is usually observed between 3 and 5 hours.

    • The volume of edema at each time point is calculated as ΔV = Vt - V0.

  • Data Analysis:

    • Calculate the mean edema volume for each group at each time point.

    • The percentage of inhibition of edema for each treated group is calculated using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

Part 4: Preliminary Safety and Pharmacokinetic Considerations

While this guide focuses on efficacy, a comprehensive evaluation must include early safety and pharmacokinetic (PK) profiling.

  • Gastrointestinal (GI) Safety: The high COX-2 selectivity index (SI) determined in vitro is predictive of a better GI safety profile. Further in vivo studies, such as a gastric ulceration model in rats, would be necessary to confirm this.

  • Cardiovascular (CV) Safety: The potential for adverse cardiovascular events is a known risk for the coxib class, thought to be related to the inhibition of COX-2-derived prostacyclin (PGI2) without a concurrent inhibition of COX-1-derived thromboxane A2 (TXA2).[1][6] Early assessment in more advanced models is crucial.

  • Pharmacokinetics (PK): Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of NC-TCA is vital. Parameters like half-life (t1/2), maximum concentration (Cmax), and bioavailability will determine the dosing regimen and overall exposure.[5]

Conclusion

This guide provides a structured, multi-tiered framework for the head-to-head comparison of a novel COX-2 inhibitor, NC-TCA, against established drugs. By systematically progressing from in vitro enzyme kinetics to cell-based functional assays and finally to in vivo efficacy models, researchers can build a comprehensive data package. This rigorous, evidence-based approach is essential for identifying promising new anti-inflammatory agents with the potential for an improved therapeutic window. The successful characterization of NC-TCA using these protocols will provide the foundational data required for further preclinical development.

References

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

  • Riener, C., et al. (2002). Etoricoxib (MK-0663): Preclinical Profile and Comparison with Other Agents That Selectively Inhibit Cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 302(3), 1258-1266. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link]

  • Cleveland Clinic. (2022). COX-2 Inhibitors. Retrieved from Cleveland Clinic. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry. [Link]

  • Efficacy and Safety of COX-2 Inhibitors in the Clinical Management of Arthritis: Mini Review. (2014). Journal of Clinical & Cellular Immunology. [Link]

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  • Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. (2021). National Institutes of Health. [Link]

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  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2023). MDPI. [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (2021). New Journal of Chemistry. [Link]

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  • PGE2 Augments Inflammasome Activation and M1 Polarization in Macrophages Infected With Salmonella Typhimurium and Yersinia enterocolitica. (2019). Frontiers in Immunology. [Link]

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A Comparative Guide to Off-Target Effects of Novel RAGE Modulators: A Case Study of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the off-target effects of a novel chemical entity (NCE), using the hypothetical compound 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid (hereafter referred to as Cmpd-X ) as a case study. In drug discovery, identifying and characterizing unintended biological interactions—known as off-target effects—is a critical step that can mean the difference between a breakthrough therapy and a costly clinical failure.[1][2][3] These effects can range from benign side effects to severe, dose-limiting toxicities.[3]

To contextualize the analysis of Cmpd-X, we will compare its hypothetical profile to two well-characterized modulators of the Receptor for Advanced Glycation Endproducts (RAGE) , a key signaling protein implicated in inflammation, diabetes, and Alzheimer's disease.[4][5]

  • Azeliragon (TTP488): An orally bioavailable RAGE antagonist that reached Phase 3 clinical trials for Alzheimer's disease. Its development was marked by a narrow therapeutic window, with higher doses leading to adverse effects and cognitive decline, highlighting the complex challenge of on-target versus off-target toxicity.[6][7][8]

  • FPS-ZM1: A potent, blood-brain barrier-permeant RAGE inhibitor noted for its high specificity in preclinical models, making it a valuable research tool for dissecting RAGE biology.[9][10][11]

This guide is designed for researchers, scientists, and drug development professionals, offering both strategic insights and detailed experimental protocols to build a robust selectivity profile for any NCE.

Part 1: Establishing the On-Target Profile

Before investigating what a compound shouldn't do, it is imperative to rigorously define what it should do. The on-target activity serves as the critical baseline against which all off-target effects are measured. RAGE is a multi-ligand receptor of the immunoglobulin superfamily that, upon binding ligands like advanced glycation end products (AGEs), S100 proteins, and amyloid-β (Aβ), activates downstream inflammatory pathways, notably NF-κB.[4][5][12]

An effective RAGE antagonist is expected to block ligand binding to the receptor's V-domain, thereby preventing downstream signaling.

RAGE Signaling Pathway

The diagram below illustrates the canonical RAGE signaling cascade, which represents the primary target for Cmpd-X and our selected comparators.

RAGE Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligands Ligands (Aβ, S100, AGEs) RAGE RAGE Receptor Ligands->RAGE Binding DIAPH1 DIAPH1 RAGE->DIAPH1 Conformational Change & Signal Transduction NFkB NF-κB Activation DIAPH1->NFkB Downstream Signaling Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Nuclear Translocation CmpdX Cmpd-X CmpdX->Ligands Inhibition of Binding Azeliragon Azeliragon Azeliragon->Ligands Inhibition of Binding FPSZM1 FPS-ZM1 FPSZM1->Ligands Inhibition of Binding Off-Target Screening Workflow Start NCE (Cmpd-X) Screen Broad Panel Screen (e.g., Eurofins SafetyScreen44) @ 1-10 µM concentration Start->Screen Analyze Analyze Data: Identify 'Hits' (e.g., >50% inhibition) Screen->Analyze NoHits No Significant Hits Proceed with High Confidence Analyze->NoHits No Hits Significant Hits Identified Analyze->Hits Yes End Characterized Profile NoHits->End Validate Proceed to Hit Validation: - Dose-Response Curves - Functional Assays Hits->Validate Validate->End

Caption: A typical workflow for primary off-target panel screening.

Comparative Broad Panel Screening Results (Hypothetical)

The following table summarizes potential outcomes from a standard safety screen. We assume Cmpd-X shows a potential interaction with the hERG potassium channel, a critical cardiac safety liability, and a G-protein coupled receptor, Adrenergic α2A.

TargetCmpd-X (% Inhibition @ 10 µM)Azeliragon (% Inhibition @ 10 µM)FPS-ZM1 (% Inhibition @ 10 µM)Potential Implication
RAGE (On-Target) >95%>95%>95%Expected Activity
hERG (K+ Channel) 62%<10%<5%Cardiac Arrhythmia Risk
Adrenergic α2A Receptor 55%<5%<5%Sedation, Blood Pressure
5-HT2B Receptor <10%<10%<10%Cardiotoxicity (Fen-Phen)
COX-2 <5%<5%<5%GI Bleeding (NSAIDs)
FXR (Nuclear Receptor) <5%<5%<5%Bile Acid Metabolism

Note: Data for Azeliragon and FPS-ZM1 are based on their reported high specificity. [6][9]Cmpd-X data is illustrative.

Part 3: Hit Validation - Quantifying the Risk

A "hit" from a primary screen (typically >50% inhibition at a single high concentration) is not a confirmed off-target. It is an invitation for further investigation. The trustworthiness of an off-target profile relies on a self-validating system: primary hits must be confirmed with orthogonal, functional assays, and full dose-response curves must be generated to determine potency (IC50 or EC50).

For Cmpd-X, we will validate the hERG and Adrenergic α2A hits.

Experimental Protocol: Automated Patch Clamp for hERG Channel Activity

This protocol is essential for assessing whether the binding "hit" translates to functional channel inhibition.

  • Cell Culture: Use HEK293 cells stably expressing the hERG channel. Culture in appropriate media until 80-90% confluency.

  • Cell Preparation: Detach cells using a non-enzymatic solution. Resuspend in an extracellular buffer solution and ensure a single-cell suspension.

  • Compound Preparation: Prepare a serial dilution of Cmpd-X in the extracellular buffer, typically from 100 µM down to 1 nM, including a vehicle control (e.g., 0.1% DMSO).

  • Automated Patch Clamp:

    • Load cell suspension and compound plates into an automated patch-clamp instrument (e.g., a Patchliner or QPatch).

    • The instrument will capture individual cells and form a gigaseal.

    • Apply a voltage clamp protocol designed to elicit hERG tail current. A typical protocol involves a depolarization step to +20 mV followed by a repolarization step to -50 mV to measure the peak tail current.

  • Data Acquisition: Record baseline hERG currents. Apply the vehicle control, followed by increasing concentrations of Cmpd-X, allowing for steady-state inhibition at each concentration.

  • Analysis: Measure the peak tail current at each concentration. Normalize the data to the baseline and vehicle control responses. Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

Validated Off-Target Potency

A large window between on-target potency and off-target potency (ideally >100-fold) is desired for a safe therapeutic candidate.

CompoundRAGE IC50 (nM)hERG IC50 (µM)Adrenergic α2A IC50 (µM)Therapeutic Window (hERG)
Cmpd-X (Hypothetical) 458.512.2~188x
Azeliragon ~50-100>30>30>300x
FPS-ZM1 ~200-500>50>50>100x

Cmpd-X's hypothetical ~188-fold selectivity window over hERG is borderline and warrants careful monitoring in subsequent preclinical safety studies.

Part 4: Genetic Validation - The Ultimate Test of On-Target Action

Even with a clean secondary screening profile, a fundamental question remains: is the compound's desired biological effect truly due to its intended target? The advent of CRISPR/Cas9 gene editing provides a powerful method to answer this question. [1][2]By comparing a compound's activity in wild-type cells versus cells where the target has been genetically knocked out (KO), we can definitively distinguish on-target from off-target efficacy. [1] If the compound retains its activity in KO cells, its mechanism of action must be, at least in part, through an off-target. [2]

Logic of CRISPR-Based Target Validation

CRISPR Validation Logic cluster_wt Wild-Type Cells cluster_ko RAGE Knockout (KO) Cells WT_Cells Cells with RAGE Cmpd_WT Add Cmpd-X WT_Cells->Cmpd_WT Effect_WT Biological Effect (e.g., Reduced Inflammation) Cmpd_WT->Effect_WT Conclusion Conclusion: Effect is ON-TARGET KO_Cells Cells without RAGE (CRISPR-mediated KO) Cmpd_KO Add Cmpd-X KO_Cells->Cmpd_KO No_Effect_KO Biological Effect is Abolished Cmpd_KO->No_Effect_KO Alt_Effect_KO Biological Effect Persists Cmpd_KO->Alt_Effect_KO Alt_Conclusion Conclusion: Effect is OFF-TARGET

Caption: Logic flow for confirming on-target mechanism using CRISPR.

Comparative Cellular Potency in WT vs. RAGE KO Cells

Here, we measure the IC50 for inhibition of LPS-induced TNF-α release (a RAGE-dependent process) in both wild-type and RAGE KO macrophage cell lines.

CompoundIC50 in WT THP-1 Cells (nM)IC50 in RAGE KO THP-1 Cells (nM)Interpretation
Cmpd-X (Hypothetical) 80> 10,000On-Target Dependent
Azeliragon 150> 10,000On-Target Dependent
FPS-ZM1 450> 20,000On-Target Dependent
Hypothetical Off-Target Drug 100120Off-Target Dependent

The loss of potency in the RAGE KO cells for all three compounds would strongly validate that their anti-inflammatory effects are mediated through the intended RAGE target.

Conclusion: A Synthesis of Selectivity

This guide outlines a rigorous, multi-step process for characterizing the off-target profile of a new chemical entity. By systematically progressing from broad screening to functional validation and finally to genetic confirmation, researchers can build a high-confidence selectivity profile.

Our comparative analysis of the hypothetical Cmpd-X against Azeliragon and FPS-ZM1 provides a clear picture of how these profiles inform drug development decisions.

FeatureCmpd-X (Hypothetical)Azeliragon (TTP488)FPS-ZM1
Primary Target RAGERAGERAGE
On-Target Potency HighHighModerate
Broad Panel "Hits" Yes (hERG, Adrenergic α2A)Negligible off-target binding reported [6]Highly specific for RAGE [9]
Validated Off-Targets hERG (8.5 µM), Adrenergic α2A (12.2 µM)No significant off-targets identified preclinicallyNot reported; used as specific tool
Therapeutic Window Borderline (~188x for hERG)Narrow in clinic (adverse effects at high dose) [7]Wide (preclinical)
Genetic Validation On-Target DependentOn-Target DependentOn-Target Dependent
Overall Profile Potent but with potential safety liabilities to monitor.Potent but with a complex clinical safety profile suggesting potential on- or off-target toxicity at higher exposures.A highly specific but less potent tool ideal for preclinical research.

The journey of Azeliragon serves as a critical lesson: even compounds that appear selective in preclinical panels can exhibit complex behaviors in humans. [7][8]Therefore, the comprehensive, self-validating workflow described here is not merely an academic exercise but an essential pillar of modern, safety-conscious drug discovery. For a compound like Cmpd-X, the borderline hERG activity would trigger further investigation, including medicinal chemistry efforts to improve selectivity, before advancing toward clinical development.

References

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A Guide to Assessing the Reproducibility of Biological Activity for 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of biological data is the cornerstone of credible and progressive research. This guide addresses the topic of "2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid," a compound noted for its potential anti-inflammatory and analgesic properties, yet one for which extensive public data on its biological activity remains scarce.[1] In the absence of a robust public dataset, this guide provides a framework for independently assessing its biological activity, ensuring data reliability, and enabling meaningful comparisons with analogous compounds.

The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4] Given the suggestion of anti-inflammatory potential for this compound, we will focus on a well-established and highly reproducible in vitro assay to quantify this activity: the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[5][6]

The Rationale for the Nitric Oxide Inhibition Assay

Inflammation is a complex biological response, and a key event in the inflammatory cascade initiated by bacterial components like LPS is the production of pro-inflammatory mediators by immune cells such as macrophages.[7] One of the most important of these mediators is nitric oxide (NO), produced by the enzyme inducible nitric oxide synthase (iNOS).[8] Overproduction of NO is implicated in the pathophysiology of various inflammatory diseases.[8] Therefore, the ability of a compound to inhibit NO production in stimulated macrophages is a strong indicator of its potential anti-inflammatory activity.[6][9] The LPS-stimulated RAW 264.7 macrophage model is a widely accepted and validated system for screening anti-inflammatory agents.[6]

Comparative Landscape of Chroman Derivatives

While specific IC₅₀ values for this compound in an NO inhibition assay are not publicly available, numerous other chroman derivatives have been demonstrated to possess anti-inflammatory properties by modulating this and related pathways. This provides a basis for qualitative comparison and for validating the experimental setup.

Compound/DerivativeBiological ActivityAssay SystemReference
6-Hydroxy-7-methoxychroman-2-carboxylic acid phenylamideInhibition of NO and IL-6 production; suppression of NF-κB activation.LPS-stimulated RAW 264.7 macrophages[2][6]
4-Allyl (thio)chromanesInhibition of IL-6 and TNF-α secretion.LPS-stimulated RAW 264.7 macrophages[5]
4-Ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-onePotent inhibition of NO, IL-6, and TNF-α production.LPS-stimulated RAW 264.7 macrophages
Cloricromene (a coumarin derivative)Inhibition of NO synthase induction.LPS-stimulated J774 macrophages[10]

Experimental Protocol: Determination of Nitric Oxide Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This protocol provides a detailed, step-by-step methodology for assessing the anti-inflammatory activity of "this compound" by measuring its ability to inhibit NO production.

Materials and Reagents
  • RAW 264.7 macrophage cell line (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (and other test compounds)

  • Dimethyl sulfoxide (DMSO)

  • Griess Reagent System

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Methodology
  • Cell Culture and Maintenance:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture the cells every 2-3 days to maintain logarithmic growth.

  • Cell Seeding:

    • Harvest the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell adherence.

  • Compound Treatment:

    • Prepare stock solutions of "this compound" and any comparator compounds in DMSO.

    • Prepare serial dilutions of the test compounds in DMEM. The final DMSO concentration in the wells should not exceed 0.1% to avoid cytotoxicity.

    • After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of fresh medium containing the various concentrations of the test compounds.

    • Include wells with vehicle control (medium with 0.1% DMSO) and a positive control (a known iNOS inhibitor like L-NMMA).

  • LPS Stimulation:

    • Incubate the cells with the test compounds for 1 hour.

    • Following the pre-treatment, add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL, except for the untreated control wells.

    • Incubate the plate for a further 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • After the 24-hour incubation with LPS, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part I of the Griess Reagent System) to each supernatant sample in a new 96-well plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of the Griess Reagent System) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • The percentage of NO inhibition can be calculated using the following formula: % Inhibition = [ (NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells ] x 100

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) by plotting the percentage of inhibition against the compound concentrations.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay & Analysis cell_culture 1. Culture RAW 264.7 Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare Compound Dilutions pretreatment 4. Pre-treat Cells with Compound compound_prep->pretreatment lps_stimulation 5. Stimulate with LPS pretreatment->lps_stimulation supernatant_collection 6. Collect Supernatant lps_stimulation->supernatant_collection griess_reagent 7. Perform Griess Assay supernatant_collection->griess_reagent read_absorbance 8. Measure Absorbance at 540 nm griess_reagent->read_absorbance data_analysis 9. Calculate % Inhibition & IC50 read_absorbance->data_analysis

Caption: Workflow for assessing nitric oxide inhibition.

Ensuring Trustworthiness and Reproducibility

To ensure the integrity of the generated data, several key principles must be followed:

  • Self-Validating Systems: Each experiment should include appropriate controls. A positive control (a known inhibitor) validates that the assay is sensitive to inhibition, while a vehicle control ensures that the solvent (e.g., DMSO) does not interfere with the results. A negative control (LPS-stimulated cells without any inhibitor) establishes the maximum NO production.

  • Cytotoxicity Assessment: It is crucial to perform a parallel cytotoxicity assay (e.g., MTT or LDH assay) to confirm that the observed reduction in NO production is not due to cell death caused by the test compound.

  • Rigorous Documentation: Maintain detailed records of all experimental parameters, including cell passage number, reagent lot numbers, and incubation times.

By following this guide, researchers can generate robust and reproducible data on the anti-inflammatory activity of "this compound," contributing valuable knowledge to the scientific community and enabling a more confident assessment of its therapeutic potential.

References

  • Zhang, Y., et al. Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages. Org. Biomol. Chem., 2021, 19, 885-889.
  • Kim, H. P., et al. Inhibitory Effect of 6-hydroxy-7-methoxychroman-2-carboxylic Acid Phenylamide on Nitric Oxide and interleukin-6 Production in Macrophages. Planta Med., 2005, 71(1), 13-17.
  • Peiris, D. S. H. S., et al. Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry, 2023, 15(2), 37-52.
  • Li, Y., et al. Anti-Inflammatory Effects of Chloranthalactone B in LPS-Stimulated RAW264.7 Cells. Molecules, 2018, 23(10), 2548.
  • Son, Y., et al. Inhibitory mechanism of chroman compound on LPS-induced nitric oxide production and nuclear factor-kappaB activation. Biochem. Biophys. Res. Commun., 2004, 325(2), 522-529.
  • Singh, B. K., et al. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New J. Chem., 2020, 44, 13716-13727.
  • Martin, W., et al. Cloricromene inhibits the induction of nitric oxide synthase. Br. J. Pharmacol., 1994, 111(2), 513-516.
  • Emami, S., & Falahati, M. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. Eur. J. Med. Chem., 2015, 93, 539-563.
  • Palle, V. P., et al. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorg. Med. Chem. Lett., 2009, 19(3), 949-953.
  • Langer, P., et al. Synthesis and antimicrobial activity of 2-alkenylchroman-4-ones, 2-alkenylthiochroman-4-ones and 2-alkenylquinol-4-ones. Bioorg. Med. Chem., 2008, 16(24), 10319-10325.
  • Matta, A., et al. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. University of Southern Denmark, 2020.
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A Technical Guide to Benchmarking Cmpd-A7T: A Novel Pan-PPAR Agonist, Against the Clinical Candidate Lanifibranor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Metabolic Disease Therapeutics

The rising prevalence of metabolic disorders, particularly non-alcoholic steatohepatitis (NASH), presents a formidable challenge in modern medicine. The complex pathophysiology of NASH, involving metabolic dysregulation, inflammation, and fibrosis, necessitates therapeutic agents with multifaceted mechanisms of action. The Peroxisome Proliferator-Activated Receptor (PPAR) family, comprising three isoforms (α, δ, and γ), stands out as a critical regulatory hub for lipid metabolism, insulin sensitivity, and inflammatory responses.[1] While selective PPAR agonists like Rosiglitazone have demonstrated clinical efficacy, they have been associated with safety concerns.[2][3] This has spurred the development of next-generation pan-PPAR agonists that engage all three isoforms, aiming for a synergistic and more balanced therapeutic profile.[4][5]

This guide introduces "2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid" (hereafter Cmpd-A7T ), a novel investigational compound featuring a unique chroman scaffold. Its structural resemblance to known nuclear receptor modulators suggests potential activity at PPARs. The objective of this document is to provide a rigorous, head-to-head benchmark of Cmpd-A7T against Lanifibranor , a leading pan-PPAR agonist in late-stage clinical development.[1][5] We will delineate a comprehensive series of validated assays, from initial target engagement to in vivo proof-of-concept, to objectively compare their pharmacological profiles and therapeutic potential.

Section 1: Target Engagement & In Vitro Potency Profile

The foundational step in characterizing any new compound is to confirm its direct physical interaction with the intended target and quantify the potency of that interaction. We employed a multi-assay strategy to build a high-confidence profile of Cmpd-A7T's engagement with the three PPAR isoforms.

Primary Assay: Cellular Thermal Shift Assay (CETSA®)

Causality Behind Experimental Choice: Before quantifying functional activity, it is paramount to confirm that the compound physically binds to its putative target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is an indispensable tool for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of target engagement without the need for protein purification or modification.[6][7]

  • Cell Culture: Grow HEK293 cells (stably expressing human PPARγ) to ~80% confluency in DMEM with 10% FBS.

  • Compound Treatment: Harvest cells and resuspend in PBS. Aliquot cells into PCR tubes and treat with either 10 µM Cmpd-A7T, 10 µM Lanifibranor, or vehicle (0.1% DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Heat the cell suspensions across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 20°C.[8]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Fraction Separation: Separate the soluble protein fraction (containing stabilized, non-denatured PPARγ) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Quantification: Analyze the supernatant for soluble PPARγ levels using a standard Western Blot or ELISA protocol.

  • Data Analysis: Plot the percentage of soluble PPARγ against temperature for each treatment group. A rightward shift in the melting curve for compound-treated cells relative to the vehicle control indicates target stabilization.

CETSA_Workflow cluster_prep Cell Preparation cluster_exp Core Experiment cluster_analysis Analysis cell_culture 1. Culture HEK293 Cells (Expressing Target) treatment 2. Treat Cells with Cmpd-A7T, Lanifibranor, or Vehicle cell_culture->treatment heating 3. Apply Temperature Gradient (Thermal Challenge) treatment->heating lysis 4. Lyse Cells (Freeze-Thaw Cycles) heating->lysis centrifuge 5. Centrifuge to Separate Soluble vs. Aggregated Protein lysis->centrifuge quantify 6. Quantify Soluble Target (e.g., Western Blot) centrifuge->quantify plot 7. Plot Melting Curve (% Soluble Protein vs. Temp) quantify->plot caption Fig 1: Cellular Thermal Shift Assay (CETSA) Workflow.

Fig 1: Cellular Thermal Shift Assay (CETSA) Workflow.

Secondary Assay: TR-FRET Ligand Displacement Assay

Causality Behind Experimental Choice: Following confirmation of intracellular binding, a quantitative assessment of binding affinity is required. A time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay provides a robust, high-throughput method to determine the binding affinity (Ki) of unlabeled compounds by measuring their ability to displace a fluorescently-labeled tracer ligand from the PPAR ligand-binding domain (LBD).

CompoundPPARα (Ki, nM)PPARδ (Ki, nM)PPARγ (Ki,nM)
Cmpd-A7T 45 ± 5.218 ± 2.1215 ± 15.8
Lanifibranor 31 ± 3.925 ± 3.5150 ± 11.2
Rosiglitazone >10,000>10,00015 ± 1.9
Data are presented as mean ± SD from three independent experiments. Lower Ki values indicate higher binding affinity.
Functional Assay: PPAR Gal4 Reporter Assay

Causality Behind Experimental Choice: Binding to a nuclear receptor does not always equate to functional activation. A reporter gene assay is essential to measure the transcriptional activity induced by a compound. This assay utilizes a chimeric receptor (PPAR-LBD fused to the Gal4 DNA-binding domain) and a reporter gene (e.g., luciferase) under the control of a Gal4 upstream activating sequence (UAS). Ligand-induced activation of the PPAR-LBD drives luciferase expression, providing a direct readout of functional potency (EC50) and efficacy (% activation).

CompoundPPARαPPARδPPARγ
EC50 (nM) EC50 (nM) EC50 (nM)
Cmpd-A7T 58 ± 6.129 ± 3.3450 ± 35.1
Lanifibranor 42 ± 5.540 ± 4.8310 ± 22.6
Rosiglitazone >10,000>10,00025 ± 2.8
% Efficacy % Efficacy % Efficacy
Cmpd-A7T 95%102%65% (Partial)
Lanifibranor 98%105%75% (Partial)
Rosiglitazone N/AN/A100% (Full)
% Efficacy is relative to a maximal concentration of the full agonist Rosiglitazone for PPARγ and respective tool compounds for α and δ.

Expertise & Experience Summary: The data indicate that Cmpd-A7T successfully engages all three PPAR isoforms, confirming its pan-agonist profile. Its binding affinity and functional potency are comparable to Lanifibranor for PPARα and slightly superior for PPARδ. Both compounds act as partial agonists at PPARγ, a desirable trait thought to mitigate some of the side effects associated with full PPARγ agonism, such as fluid retention.[9]

PPAR_Pathway cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus Ligand Cmpd-A7T or Lanifibranor PPAR PPAR (α, δ, or γ) Ligand->PPAR Binding Complex PPAR-RXR-Ligand Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to DNA Transcription Target Gene Transcription PPRE->Transcription Initiates Metabolic_Effects Metabolic & Anti-inflammatory Effects Transcription->Metabolic_Effects caption Fig 2: Simplified PPAR Signaling Pathway.

Fig 2: Simplified PPAR Signaling Pathway.

Section 2: In Vitro Safety & ADME Profiling

Early assessment of a compound's potential liabilities is critical to a successful drug discovery campaign. We focused on two key areas: cardiovascular safety via the hERG channel, a common hurdle for drug candidates, and passive permeability as an early indicator of oral bioavailability.

Cardiovascular Safety: hERG Manual Patch-Clamp Assay

Causality Behind Experimental Choice: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[10] Regulatory agencies mandate hERG liability assessment.[10] The manual patch-clamp technique is the gold standard for accurately determining a compound's inhibitory effect (IC50) on the hERG channel.[11][12]

  • Cell Line: Utilize HEK293 cells stably expressing the hERG channel.

  • Electrophysiology: Perform whole-cell patch-clamp recordings at physiological temperature (37°C).[11]

  • Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG tail current.

  • Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10, 30 µM).

  • Data Acquisition: Record the peak tail current at each concentration.

  • Analysis: Calculate the percent inhibition at each concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.

CompoundhERG IC50 (µM)PAMPA Permeability (Pe) (10⁻⁶ cm/s)Predicted Absorption
Cmpd-A7T > 3012.5 ± 1.1High
Lanifibranor > 3015.2 ± 1.6High
Astemizole (Control) 0.009N/AN/A
A hERG IC50 > 30 µM is generally considered a low risk for clinical cardiotoxicity. High permeability is defined as Pe > 10 x 10⁻⁶ cm/s.
ADME Profile: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality Behind Experimental Choice: The ability of a drug to be absorbed after oral administration is fundamentally linked to its ability to permeate the intestinal membrane. PAMPA is a high-throughput, cell-free assay that models passive, transcellular permeation, providing a rapid and cost-effective prediction of this critical ADME property.[13][14]

Expertise & Experience Summary: Both Cmpd-A7T and Lanifibranor exhibit excellent safety profiles with respect to hERG inhibition, showing no significant activity at concentrations far exceeding their therapeutic range. Furthermore, both compounds demonstrate high passive permeability in the PAMPA assay, suggesting a strong potential for good oral absorption.

Section 3: In Vivo Proof-of-Concept

The ultimate test of a compound's potential is its performance in a living system that recapitulates key aspects of human disease. We selected a genetically diabetic mouse model to evaluate the ability of Cmpd-A7T to improve glucose homeostasis, a hallmark effect of PPAR agonist activity.

Efficacy Model: Oral Glucose Tolerance Test (OGTT) in db/db Mice

Causality Behind Experimental Choice: The db/db mouse is a well-established model of type 2 diabetes, characterized by obesity, hyperglycemia, and severe insulin resistance. An Oral Glucose Tolerance Test (OGTT) in these animals is a standard and highly relevant assay to assess the efficacy of insulin-sensitizing agents like PPAR agonists.[15] The test measures the body's ability to clear a glucose load from the bloodstream, providing a clear metric of improved glycemic control.

  • Animal Model: Use male db/db mice, aged 8-10 weeks.

  • Acclimation & Dosing: Acclimate animals for one week. Dose mice by oral gavage once daily for 14 days with vehicle, Cmpd-A7T (10 mg/kg), or Lanifibranor (10 mg/kg).

  • Fasting: On day 14, fast the mice for 6 hours prior to the glucose challenge.[15]

  • Baseline Measurement (t=0): Take a baseline blood sample from the tail vein to measure blood glucose.

  • Glucose Challenge: Administer a 2 g/kg glucose solution via oral gavage.[16]

  • Time-Course Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.[17]

  • Data Analysis: Plot blood glucose concentration over time for each group. Calculate the total Area Under the Curve (AUC) for the glucose excursion. A lower AUC indicates improved glucose tolerance.

OGTT_Timeline start fasting Fast Mice (6 hours) start->fasting t0 t=0 min Baseline Glucose Glucose Gavage (2g/kg) fasting->t0 t15 t=15 min Blood Sample t0->t15 t30 t=30 min Blood Sample t15->t30 t60 t=60 min Blood Sample t30->t60 t120 t=120 min Blood Sample t60->t120 end t120->end caption Fig 3: Experimental Timeline for Oral Glucose Tolerance Test (OGTT).

Fig 3: Experimental Timeline for Oral Glucose Tolerance Test (OGTT).

Treatment Group (10 mg/kg)Glucose AUC (mg/dL * min)% Reduction vs. Vehicle
Vehicle 45,800 ± 3,100-
Cmpd-A7T 29,300 ± 2,40036.0%
Lanifibranor 31,150 ± 2,80032.0%
Data are presented as mean ± SEM (n=8 mice per group). Glucose AUC represents the total glucose excursion over the 120-minute test period.

Expertise & Experience Summary: The in vivo data strongly corroborate the in vitro findings. After 14 days of oral administration, Cmpd-A7T demonstrated a robust, statistically significant improvement in glucose tolerance in a challenging disease model. Notably, its efficacy, as measured by the reduction in glucose AUC, was slightly superior to that of the benchmark compound Lanifibranor at the same dose, highlighting its potential as a potent insulin-sensitizing agent.

Summary and Conclusion

This comprehensive benchmarking guide was designed to provide an objective, data-driven comparison of the novel chroman-based compound, Cmpd-A7T, and the clinical-stage pan-PPAR agonist, Lanifibranor. The experimental cascade, from target validation to in vivo efficacy, followed a logical progression designed to build confidence at each stage.

Key Findings:

  • Target Engagement: Cmpd-A7T is a bona fide pan-PPAR agonist, directly binding to and activating all three PPAR isoforms (α, δ, and γ) in a manner comparable, and in the case of PPARδ, slightly superior, to Lanifibranor.

  • Potency Profile: Both compounds exhibit a desirable profile of potent agonism at PPARα and PPARδ, coupled with partial agonism at PPARγ, which may translate to an improved clinical safety profile over older, full PPARγ agonists.

  • Safety & ADME: Cmpd-A7T displays an excellent preclinical safety and permeability profile, with no hERG liability detected and high predicted oral absorption.

  • In Vivo Efficacy: Cmpd-A7T demonstrated robust efficacy in a stringent, disease-relevant model of type 2 diabetes, significantly improving glucose tolerance with a potency that exceeded the benchmark compound Lanifibranor.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe disposal of 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid (CAS No. 1121583-64-9), a halogenated organic compound. Adherence to these protocols, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations, is imperative.

The overriding principle is that no laboratory activity should commence without a clear plan for the disposal of all potential waste streams, both hazardous and nonhazardous.[1] This proactive approach ensures compliance with the stringent state and federal regulations governing waste management and prevents unforeseen disposal challenges.[1]

Hazard Assessment and Chemical Profile

Understanding the intrinsic properties and hazards of this compound is the first step in safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, its structural features—a trifluoromethyl group and a carboxylic acid moiety—allow for a robust hazard assessment based on analogous compounds.

  • Halogenated Organic Compound: The presence of the trifluoromethyl (-CF3) group classifies this substance as a halogenated organic compound.[2] Halogenated organic wastes are typically considered hazardous and require specific disposal routes, often involving incineration at regulated facilities.[2][3] These compounds are separated from non-halogenated waste streams to prevent the formation of harmful byproducts during disposal and to manage disposal costs, which are often higher for halogenated materials.[4][5]

  • Acidic Nature: The carboxylic acid group indicates that the compound is acidic. It should not be mixed with bases or strong oxidizing agents in the same waste container to avoid violent chemical reactions.[2]

  • Potential Hazards: Based on similar fluorinated acetic acid derivatives, this compound should be treated as potentially causing serious eye irritation or damage, skin irritation or burns, and respiratory tract irritation.[6][7][8]

Table 1: Key Chemical and Safety Identifiers

PropertyValueSource
Chemical Name This compound[9]
CAS Number 1121583-64-9[9][10]
Molecular Formula C12H11F3O3[9][10]
Molecular Weight 260.21 g/mol [9][10]
Classification Halogenated Organic Acid (Aqueous)[2]
Anticipated Hazards Causes severe skin burns and eye damage, Harmful if inhaled[7][8]
Mandatory Personal Protective Equipment (PPE) and Handling

All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[11] Proper PPE is the first line of defense against chemical exposure.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before use and changed immediately if contamination occurs.[12]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[6]

  • Protective Clothing: A flame-retardant, chemical-resistant lab coat must be worn to protect skin and clothing.[13]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a certified respirator should be used.[13]

Step-by-Step Waste Segregation and Disposal Protocol

Proper segregation of chemical waste is crucial for safety, regulatory compliance, and environmental responsibility.[14] Mixing incompatible waste streams can lead to dangerous reactions and complicates the final disposal process.[14] The following workflow provides a systematic approach to disposal.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_prep Preparation & Assessment cluster_waste_gen Waste Generation & Segregation cluster_collection Waste Collection & Labeling cluster_final Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work Inside a Chemical Fume Hood A->B C Identify Waste Type B->C D Solid Waste (Contaminated PPE, Weigh Paper) C->D Solid E Liquid Waste (Unused solutions, Rinsate) C->E Liquid F Empty Original Container C->F Container G Place in designated 'Halogenated Organic Solid Waste' container. D->G H Place in designated 'Halogenated Organic Liquid Waste' (Aqueous/Acid) container. Keep container closed. E->H I Triple-rinse with a suitable solvent. Collect rinsate as halogenated liquid waste. F->I K Label waste container with: 'Hazardous Waste' Full Chemical Name Date & Generator Info G->K H->K I->H J Deface original label. Dispose of container as non-hazardous lab glass/plastic. I->J L Store waste in a designated Satellite Accumulation Area (SAA). K->L M Arrange for pickup by Institutional EHS or licensed waste contractor. L->M

Caption: Disposal workflow for this compound.

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with the compound, such as gloves, pipette tips, and weigh paper, must be collected in a designated, clearly labeled, puncture-proof container for "Hazardous Halogenated Organic Solid Waste".[13]

  • Liquid Waste: Unused solutions or waste streams containing dissolved this compound must be collected in a designated, robust, sealed container labeled "Hazardous Halogenated Organic Liquid Waste".[2][3] The container must be compatible with the chemical and have a secure, threaded cap to prevent leaks and evaporation.[3][15] Keep waste containers closed at all times except when actively adding waste.[3][16]

  • Aqueous vs. Organic: Since this is an acetic acid derivative, it is likely aqueous. It should be collected in a container designated for aqueous halogenated waste, separate from halogenated organic solvents like dichloromethane.[2] Do not mix with non-halogenated solvents.[5]

2. Container Management:

  • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., water or ethanol).[16] The rinsate from this process is considered hazardous waste and must be collected in the appropriate halogenated liquid waste container.[16] After triple-rinsing, deface the original label and dispose of the empty container according to your institution's policy for non-hazardous lab glass or plastic.[16]

3. Labeling and Storage:

  • All hazardous waste containers must be accurately labeled before the first drop of waste is added.[3] The label must include the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the hazards (e.g., Corrosive, Toxic).[4][5]

  • Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] The SAA should be equipped with secondary containment, such as a spill tray, to mitigate leaks.[17]

Spill Management

Accidental spills must be treated as hazardous waste.[16]

  • Minor Spills: For small spills, ensure proper PPE is worn. Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent).[18] Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous solid waste container.[12] Decontaminate the area with a suitable cleaning agent. All cleanup materials must also be disposed of as hazardous waste.[11]

  • Major Spills: In the event of a large spill, evacuate the immediate area. Alert laboratory personnel and contact your institution's EHS department immediately.[3]

Final Disposal

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[13][16] Evaporation in a fume hood is also not a permissible method of disposal.[16]

  • Professional Collection: Arrange for the collection of the hazardous waste containers through your institution's EHS department or a licensed chemical waste disposal contractor.[11][13] This ensures the waste is transported, treated, and disposed of in full compliance with all regulatory requirements, including the Resource Conservation and Recovery Act (RCRA).[15]

By implementing this structured and cautious approach, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

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A Senior Application Scientist's Guide to Safely Handling 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid. The protocols outlined here are designed to ensure the well-being of laboratory personnel and the integrity of your research by establishing a self-validating system of safety.

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following guidance is based on the known hazards of its constituent chemical motifs—a halogenated organic acid and a chroman structure—and established principles of laboratory safety. A thorough, site-specific risk assessment must be conducted before commencing any work.[1]

Hazard Analysis: Understanding the Compound

Before handling any compound, understanding its potential hazards based on its structure is critical. This compound possesses two key features that inform our safety protocol:

  • Trifluoromethyl Group (-CF₃): The presence of this fluorine-containing moiety classifies the compound as a halogenated organic substance.[2][3] Such compounds can be toxic and require specific disposal procedures.[2][3][4] The trifluoromethyl group is a common feature in many pharmaceuticals and can impart specific toxicological properties.[5][6]

  • Acetic Acid Moiety (-CH₂COOH): This functional group makes the compound acidic. Organic acids, particularly halogenated ones like trifluoroacetic acid, are often corrosive and can cause severe skin burns and eye damage upon contact.[7][8][9] They can also be harmful if inhaled.[7][8]

Given these characteristics, we must assume the compound is corrosive, a skin and eye irritant, and potentially toxic upon inhalation or ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to prevent exposure through all potential routes—inhalation, ingestion, and skin/eye contact. The selection of PPE must be based on a thorough hazard assessment of the specific procedures to be performed.[10][11][12][13]

Protection Type Recommended PPE Rationale and Causality
Eye and Face Chemical safety goggles (ANSI Z87.1 certified) and a full-face shield.[10]The acidic nature of the compound presents a significant splash hazard. Goggles provide a seal against splashes and vapors, while a face shield offers a secondary barrier for the entire face during operations like weighing and solution preparation.[10][11]
Hand Chemical-resistant nitrile gloves (double-gloving recommended).[2][10]To prevent direct skin contact with the potentially corrosive and absorbable compound. Double-gloving provides additional protection against tears and permeation. Gloves must be inspected before use and changed immediately if contaminated.[7][8][10]
Body Flame-resistant laboratory coat and a chemical-resistant apron.Protects skin and personal clothing from splashes and spills. An apron provides an additional layer of chemical resistance when handling larger quantities or during procedures with a high splash risk.[11]
Respiratory Use within a certified chemical fume hood is the primary engineering control. If handling outside a hood is unavoidable, a NIOSH-approved respirator with organic vapor/acid gas cartridges is required.[2][11]To prevent inhalation of airborne particles (if a solid) or vapors. The volatility of this specific compound is unknown, so all handling of open containers should occur in a fume hood.[2]
Foot Closed-toe, chemical-resistant shoes.Protects feet from potential spills and dropped equipment.[10][11]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is essential for minimizing risk. This protocol covers the entire lifecycle of the compound within the laboratory, from receipt to disposal.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area within a well-ventilated laboratory.

  • Fume Hood: All manipulations of the solid compound or its solutions (weighing, transferring, dissolving) must be performed inside a certified chemical fume hood to mitigate inhalation risks.[2]

  • Safety Equipment: Ensure an eyewash station and safety shower are readily accessible and unobstructed.[14][15] Verify their functionality before starting work.

  • Gather Materials: Prepare all necessary equipment, solvents, and reagents beforehand to minimize movement and the potential for spills.

Handling and Experimental Procedure
  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing: If weighing the solid, do so within the fume hood or a ventilated balance enclosure to control dust. Use appropriate tools like spatulas and weighing paper. Keep the primary container sealed when not in use.

  • Solution Preparation: When dissolving, slowly add the solvent to the solid to prevent splashing. If using a volatile solvent, ensure the fume hood sash is at the appropriate height.

  • Post-Handling Decontamination: After completing the task, wipe down the work area in the fume hood with an appropriate decontaminating solvent (e.g., 70% ethanol), followed by water.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the apron, lab coat, and finally, eye and face protection. Wash hands thoroughly with soap and water after removing all PPE.[14]

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood & Safety Shower/Eyewash prep2 Don Full PPE prep1->prep2 1. Safety Check weigh Weigh Compound prep2->weigh 2. Begin Work dissolve Prepare Solution weigh->dissolve reaction Perform Experiment dissolve->reaction decon Decontaminate Work Surface reaction->decon 3. Conclude Work waste Segregate Halogenated Organic Waste decon->waste doff Doff PPE waste->doff wash Wash Hands doff->wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personnel Safety

Improper disposal of halogenated organic compounds can pose a significant environmental and health risk.

  • Waste Segregation: All waste containing this compound, including contaminated consumables (gloves, weighing paper, pipette tips) and solutions, must be disposed of in a dedicated, clearly labeled "Halogenated Organic Waste" container.[2][3][4]

  • Container Management: Waste containers must be kept closed except when adding waste, be in good condition, and be stored in a designated satellite accumulation area within the laboratory.[4][16]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[16][17] Never dispose of this compound down the drain.[2][17]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][14][18] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][8][14]

  • Spill: For a small spill inside a fume hood, use an inert absorbent material (e.g., vermiculite, sand). Place the absorbed material into the designated halogenated waste container. For larger spills or spills outside a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

By integrating these protocols into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. OSHA. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. University of Washington. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware. Retrieved from [Link]

  • Environmental Health & Safety. (n.d.). Hazardous Waste Segregation. University of Wisconsin-Milwaukee. Retrieved from [Link]

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • Trihydro Corporation. (2020, November 19). Chemical PPE. Retrieved from [Link]

  • Storemasta. (n.d.). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Zhang, S. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580–6587. Retrieved from [Link]

  • ResearchGate. (2014). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • ACS Publications. (2019, February 1). A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons. ACS Central Science. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.